molecular formula C12H12ClNO3 B024535 (S)-4-Benzyl-3-(2-chloroacetyl)oxazolidin-2-one CAS No. 104324-16-5

(S)-4-Benzyl-3-(2-chloroacetyl)oxazolidin-2-one

Cat. No.: B024535
CAS No.: 104324-16-5
M. Wt: 253.68 g/mol
InChI Key: DVPUBLCBQBQPOU-JTQLQIEISA-N
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Description

(S)-4-Benzyl-3-(2-chloroacetyl)oxazolidin-2-one is a useful research compound. Its molecular formula is C12H12ClNO3 and its molecular weight is 253.68 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties

IUPAC Name

(4S)-4-benzyl-3-(2-chloroacetyl)-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO3/c13-7-11(15)14-10(8-17-12(14)16)6-9-4-2-1-3-5-9/h1-5,10H,6-8H2/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVPUBLCBQBQPOU-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(C(=O)O1)C(=O)CCl)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](N(C(=O)O1)C(=O)CCl)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30446912
Record name (S)-4-Benzyl-3-chloroacetyl-2-oxazolidinone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104324-16-5
Record name (S)-4-Benzyl-3-chloroacetyl-2-oxazolidinone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-4-Benzyl-3-chloroacetyl-2-oxazolidinone
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Foundational & Exploratory

(S)-4-Benzyl-3-(2-chloroacetyl)oxazolidin-2-one CAS number

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (S)-4-Benzyl-3-(2-chloroacetyl)oxazolidin-2-one

Abstract

This technical guide provides a comprehensive overview of this compound, a key chiral auxiliary in asymmetric synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis. It details the compound's physicochemical properties, its critical role in the stereoselective synthesis of pharmacologically active molecules, and provides detailed experimental protocols for its synthesis.

Physicochemical Properties

This compound is a chiral organic compound widely utilized in stereoselective chemical transformations. Its fundamental properties are summarized below for quick reference.

PropertyValueReference
CAS Number 104324-16-5[1]
Molecular Formula C₁₂H₁₂ClNO₃[1]
Molecular Weight 253.68 g/mol [1]
Physical Form Solid
Purity Typically ≥98%
Storage Temperature 2-8°C
InChI Key DVPUBLCBQBQPOU-JTQLQIEISA-N

Applications in Drug Development and Asymmetric Synthesis

The primary application of this compound and related oxazolidinones lies in their function as chiral auxiliaries. A chiral auxiliary is a chemical compound that is temporarily incorporated into an organic synthesis to control the stereochemical outcome of a reaction.[2][3] This control is paramount in drug development, where the specific three-dimensional arrangement of atoms (stereochemistry) in a molecule is often essential for its biological activity and safety.[2]

The oxazolidinone scaffold, particularly when derived from readily available chiral precursors like amino acids, provides a rigid and predictable environment. This steric hindrance guides incoming reagents to attack a prochiral center from a specific direction, leading to the formation of one stereoisomer in preference to others. This process, known as asymmetric synthesis, is a cornerstone of modern pharmaceutical manufacturing.[2]

Key applications include:

  • Synthesis of Antibiotics : The oxazolidinone structure is a key component of certain classes of antibiotics, such as linezolid, which is used to combat multi-drug-resistant bacterial infections.[4][5]

  • Anti-Inflammatory and Anti-Cancer Agents : These chiral auxiliaries are instrumental in building complex molecular architectures required for novel therapeutics, including anti-inflammatory and anti-cancer agents.[2][6]

  • Stereoselective Reactions : They are widely employed in various stereoselective transformations, including alkylations, acylations, and aldol reactions, to produce enantiomerically pure intermediates for active pharmaceutical ingredients (APIs).[3]

Synthetic Pathways and Methodologies

The synthesis of this compound typically involves a two-step process. First, the core chiral auxiliary, (S)-4-Benzyl-2-oxazolidinone, is prepared from a readily available and inexpensive chiral starting material, L-phenylalanine. Subsequently, the chloroacetyl group is attached to the nitrogen atom of the oxazolidinone ring.

G cluster_0 Step 1: Synthesis of the Chiral Auxiliary Core cluster_1 Step 2: Acylation L-Phenylalanine L-Phenylalanine Amino_Alcohol_Intermediate (S)-2-Amino-3-phenyl-1-propanol L-Phenylalanine->Amino_Alcohol_Intermediate  Reduction  (e.g., LiAlH₄ or NaBH₄) Core_Auxiliary (S)-4-Benzyl-2-oxazolidinone (CAS: 90719-32-7) Amino_Alcohol_Intermediate->Core_Auxiliary  Cyclization  (e.g., Diethyl Carbonate) Final_Product This compound (CAS: 104324-16-5) Core_Auxiliary->Final_Product  Acylation with  Chloroacetyl Chloride

Synthetic pathway for this compound.
General Experimental Workflow for Asymmetric Synthesis

The utility of a chiral auxiliary like this compound is realized in a multi-step workflow designed to create a new stereocenter with high fidelity. The general logic of this process is outlined below.

G A 1. Attach Chiral Auxiliary (e.g., (S)-4-Benzyl-2-oxazolidinone) to a Prochiral Substrate B 2. Diastereoselective Reaction (e.g., Alkylation, Aldol Addition) Forms a new stereocenter A->B Control of Stereochemistry C 3. Cleave Chiral Auxiliary Releases the desired enantiomerically enriched product B->C Hydrolysis or Reduction D 4. Recover and Recycle the Chiral Auxiliary C->D Purification

References

In-Depth Technical Guide: Molecular Weight of (S)-4-Benzyl-3-(2-chloroacetyl)oxazolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed breakdown of the molecular weight of (S)-4-Benzyl-3-(2-chloroacetyl)oxazolidin-2-one, a key chiral auxiliary and building block in asymmetric synthesis. A precise understanding of its molecular weight is fundamental for stoichiometric calculations in reaction protocols, analytical characterization, and drug design and development workflows.

Molecular Identity

This compound is a synthetic organic compound valued for its role in the stereoselective formation of carbon-carbon bonds.

  • Chemical Name: this compound

  • CAS Number: 104324-16-5[1]

  • Molecular Formula: C₁₂H₁₂ClNO₃[1]

Calculation of Molecular Weight

The molecular weight (MW) is the sum of the atomic weights of all atoms in the molecule. The calculation is based on the molecular formula C₁₂H₁₂ClNO₃ and the standard atomic weights of the constituent elements.

The molecular weight is calculated as follows:

MW = (12 × AW_C) + (12 × AW_H) + (1 × AW_Cl) + (1 × AW_N) + (3 × AW_O)

Atomic Weight Data

The standard atomic weights for the elements present in the compound are summarized in the table below.

ElementSymbolCountStandard Atomic Weight ( g/mol )Total Contribution ( g/mol )
CarbonC1212.011144.132
HydrogenH121.00812.096
ChlorineCl135.45335.453
NitrogenN114.00714.007
OxygenO315.99947.997
Total 253.685
Final Molecular Weight

Based on the summation of the atomic weight contributions, the calculated molecular weight of this compound is 253.685 g/mol . This value is consistent with the commonly cited molecular weight of 253.68 g/mol .[1]

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for determining the molecular weight of a chemical compound, a fundamental procedure in chemical and pharmaceutical research.

G A Identify Compound: This compound B Determine Molecular Formula C₁₂H₁₂ClNO₃ A->B C Identify Constituent Elements (C, H, Cl, N, O) B->C D Obtain Standard Atomic Weights C->D E Calculate Molar Mass: Σ (Atom Count × Atomic Weight) D->E F Result: 253.68 g/mol E->F

References

An In-depth Technical Guide to the Synthesis of (S)-4-Benzyl-3-(2-chloroacetyl)oxazolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of (S)-4-Benzyl-3-(2-chloroacetyl)oxazolidin-2-one, a key chiral intermediate in asymmetric synthesis, from its precursor (S)-4-benzyl-2-oxazolidinone. This document details the prevalent synthetic methodologies, presents quantitative data in a structured format, and includes a visual representation of the reaction workflow.

Introduction

(S)-4-benzyl-2-oxazolidinone is a widely utilized chiral auxiliary in organic synthesis, enabling the stereoselective formation of carbon-carbon bonds. The acylation of this auxiliary with chloroacetyl chloride yields this compound, a versatile building block for the synthesis of a variety of chiral compounds, including amino acids and complex natural products. The presence of the reactive chloroacetyl group allows for subsequent nucleophilic substitution reactions, making it a valuable intermediate in medicinal chemistry and drug development. This guide focuses on the established and reliable method for this transformation.

Synthetic Pathway and Mechanism

The synthesis proceeds via the N-acylation of the oxazolidinone nitrogen. This reaction typically involves the deprotonation of the N-H bond of (S)-4-benzyl-2-oxazolidinone using a strong base, followed by nucleophilic attack of the resulting anion on the electrophilic carbonyl carbon of chloroacetyl chloride.

The general workflow for this synthesis is depicted below:

SynthesisWorkflow Synthesis Workflow cluster_start Starting Materials cluster_reagents Reagents & Solvent cluster_reaction Reaction Conditions cluster_workup Work-up & Purification A (S)-4-benzyl-2-oxazolidinone E Deprotonation at -78 °C A->E B Chloroacetyl Chloride F Acylation at -78 °C to rt B->F C n-Butyllithium (n-BuLi) C->E D Tetrahydrofuran (THF) D->E D->F E->F G Quenching with aq. NH4Cl F->G H Extraction G->H I Chromatography H->I J This compound I->J

Figure 1: A diagram illustrating the workflow for the synthesis of this compound.

Experimental Protocols

The following section provides a detailed experimental protocol for the synthesis of this compound.

N-Acylation with Chloroacetyl Chloride using n-Butyllithium

This procedure is a widely accepted method for the N-acylation of Evans auxiliaries.

Materials:

  • (S)-4-benzyl-2-oxazolidinone

  • Chloroacetyl chloride

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add (S)-4-benzyl-2-oxazolidinone (1.0 eq) and anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi (1.05 eq) dropwise via syringe. Stir the resulting mixture at -78 °C for 30 minutes to ensure complete deprotonation.

  • Add chloroacetyl chloride (1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Partition the mixture between ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure this compound.

Quantitative Data

The following tables summarize the key quantitative data for the synthesis and characterization of this compound.

Table 1: Reaction Conditions and Yields

ParameterValue
Basen-Butyllithium (n-BuLi)
SolventTetrahydrofuran (THF)
Temperature-78 °C to room temperature
Reaction Time3 hours
Purification MethodFlash column chromatography
Reported YieldUp to 95%

Table 2: Physicochemical and Spectroscopic Data

PropertyValue
Molecular Formula C₁₂H₁₂ClNO₃
Molecular Weight 253.68 g/mol
Appearance White to off-white solid
Melting Point 75-79 °C
Optical Rotation [α]²⁰/D +70° (c = 1 in chloroform)
¹H NMR (CDCl₃) Data not available in the searched literature
¹³C NMR (CDCl₃) Data not available in the searched literature

Note: Spectroscopic data (¹H and ¹³C NMR) were not explicitly available in the public domain literature searched for this guide. Researchers should perform their own analytical characterization to confirm the structure and purity of the synthesized compound.

Safety Considerations

  • n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere.

  • Chloroacetyl chloride is corrosive and a lachrymator. It should be handled in a well-ventilated fume hood.

  • Tetrahydrofuran (THF) can form explosive peroxides. Use freshly distilled or inhibitor-free THF.

  • Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

Conclusion

The synthesis of this compound from (S)-4-benzyl-2-oxazolidinone is a robust and high-yielding transformation that is fundamental to many asymmetric synthetic strategies. The use of n-butyllithium for deprotonation followed by acylation with chloroacetyl chloride is the most common and effective method. This guide provides the necessary details for researchers to successfully perform this synthesis and utilize the product in their advanced research and development endeavors. It is imperative to adhere to strict safety protocols when handling the hazardous reagents involved in this procedure.

The Mechanism of Stereocontrol with N-acyl Oxazolidinones: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-acyl oxazolidinones, pioneered by David A. Evans, have become an indispensable tool in modern asymmetric synthesis. These chiral auxiliaries offer a robust and predictable method for controlling the stereochemical outcome of various carbon-carbon bond-forming reactions. This technical guide provides a comprehensive overview of the core mechanisms of stereocontrol, detailed experimental protocols for key transformations, and quantitative data to aid in reaction planning and optimization.

Core Principles of Stereocontrol

The stereodirecting power of N-acyl oxazolidinones stems from a combination of steric and electronic factors. The chiral auxiliary is temporarily incorporated into the substrate, and its substituents effectively shield one face of the reactive intermediate, typically an enolate, directing the approach of an electrophile to the opposite face.[1] The rigidity of the system, often enhanced by chelation to a metal center, is crucial for achieving high levels of diastereoselectivity.

The general workflow for utilizing an N-acyl oxazolidinone chiral auxiliary involves three key stages: acylation of the auxiliary, the diastereoselective reaction, and subsequent cleavage of the auxiliary to yield the desired enantiomerically enriched product.[2]

Asymmetric Aldol Reactions

The Evans aldol reaction is a powerful method for the stereoselective synthesis of β-hydroxy carbonyl compounds, which are common motifs in natural products.[3] The reaction between an N-acyl oxazolidinone-derived enolate and an aldehyde proceeds with high diastereoselectivity, typically favoring the syn-aldol product.[4]

Mechanism of Stereocontrol in Aldol Reactions

The stereochemical outcome of the Evans aldol reaction is rationalized by the Zimmerman-Traxler model.[4] The reaction proceeds through a six-membered, chair-like transition state. The formation of a (Z)-enolate, directed by the bulky substituent on the oxazolidinone, is crucial for the observed syn-diastereoselectivity.[4] The substituent on the chiral auxiliary orients itself in a pseudo-equatorial position to minimize steric interactions, thereby exposing one face of the enolate for electrophilic attack by the aldehyde. The aldehyde approaches from the less hindered face, leading to the formation of the syn-aldol adduct.

Caption: Zimmerman-Traxler model for the Evans aldol reaction.

Quantitative Data for Evans Aldol Reactions
N-Acyl OxazolidinoneAldehydeDiastereomeric Ratio (syn:anti)Yield (%)Reference
(S)-4-benzyl-3-propionyloxazolidin-2-oneAcrolein95:587[5]
ChloroacetyloxazolidinoneOxazole aldehyde>95:590[6]
Experimental Protocol: Evans Aldol Reaction

This protocol is adapted from Crimmins et al.[5]

  • Enolate Formation: To a solution of the N-acyl oxazolidinone (1.0 equiv) in dry dichloromethane (CH₂Cl₂) at 0 °C is added titanium tetrachloride (TiCl₄, 1.0 equiv) followed by diisopropylethylamine (DIPEA, 1.0 equiv). The mixture is stirred for 30 minutes.

  • Aldol Addition: The aldehyde (1.0 equiv) is added to the reaction mixture at 0 °C. The reaction is stirred for 1-2 hours, monitoring by TLC.

  • Workup: The reaction is quenched with a saturated aqueous solution of ammonium chloride (NH₄Cl). The aqueous layer is extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired syn-aldol adduct.

Asymmetric Alkylation

Asymmetric alkylation of enolates derived from N-acyl oxazolidinones is a reliable method for the stereoselective synthesis of α-substituted carboxylic acid derivatives.[7]

Mechanism of Stereocontrol in Alkylation

The high diastereoselectivity observed in the alkylation of N-acyl oxazolidinone enolates is attributed to the formation of a rigid, chelated (Z)-enolate.[2] Deprotonation with a strong base, such as sodium bis(trimethylsilyl)amide (NaHMDS), leads to the formation of a sodium enolate that is chelated by the carbonyl oxygen of the oxazolidinone.[2] The bulky substituent on the chiral auxiliary effectively blocks one face of the enolate, forcing the incoming electrophile to approach from the opposite, less sterically hindered face.[8]

Alkylation_Workflow start N-Acyl Oxazolidinone deprotonation Deprotonation (e.g., NaHMDS, -78 °C) start->deprotonation enolate Chelated (Z)-Enolate deprotonation->enolate alkylation Alkylation (e.g., Allyl Iodide, -78 °C) enolate->alkylation product Alkylated Product alkylation->product

Caption: Experimental workflow for asymmetric alkylation.

Quantitative Data for Asymmetric Alkylation
N-Acyl OxazolidinoneElectrophileDiastereomeric RatioYield (%)Reference
(R)-4-benzyl-3-propionyloxazolidin-2-oneAllyl Iodide98:2-[2]
N-(phenylacetyl)oxazolidinonet-BuBr50:177[9]
Experimental Protocol: Asymmetric Alkylation

This protocol is adapted from Evans et al.[7] and Smith et al.[2]

  • Enolate Formation: A solution of the N-acyl oxazolidinone (1.0 equiv) in dry tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere. Sodium bis(trimethylsilyl)amide (NaHMDS, 1.1 equiv) is added dropwise, and the mixture is stirred for 30 minutes.

  • Alkylation: The electrophile (e.g., allyl iodide, 1.2 equiv) is added to the enolate solution at -78 °C. The reaction is stirred for 1-3 hours at this temperature.

  • Workup: The reaction is quenched with a saturated aqueous solution of NH₄Cl. The mixture is allowed to warm to room temperature and then extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated.

  • Purification: The crude product is purified by flash column chromatography on silica gel.

Asymmetric Diels-Alder Reactions

N-acyl oxazolidinones can also serve as chiral dienophiles in asymmetric Diels-Alder reactions, providing a powerful tool for the construction of complex cyclic systems with high stereocontrol.[10]

Mechanism of Stereocontrol in Diels-Alder Reactions

The stereoselectivity in Diels-Alder reactions employing N-acyl oxazolidinone dienophiles is typically controlled by Lewis acid catalysis.[10] The Lewis acid coordinates to the carbonyl oxygen of the oxazolidinone, locking the conformation of the dienophile and activating it towards cycloaddition. The bulky substituent on the chiral auxiliary shields one face of the dienophile, directing the approach of the diene to the opposite face. This results in the formation of the endo-cycloadduct with high diastereoselectivity.[11]

Diels_Alder_Pathway start N-Acryloyl Oxazolidinone + Diene lewis_acid Lewis Acid Coordination (e.g., Et₂AlCl) start->lewis_acid chelated_complex Chelated Dienophile Complex lewis_acid->chelated_complex cycloaddition [4+2] Cycloaddition chelated_complex->cycloaddition product Endo-Cycloadduct cycloaddition->product

Caption: Logical pathway for a Lewis acid-catalyzed Diels-Alder reaction.

Quantitative Data for Asymmetric Diels-Alder Reactions
DienophileDieneLewis AcidDiastereomeric Ratio (endo:exo)Yield (%)Reference
3-(4-methoxybenzoyl)acryloyl oxazolidinoneCyclopentadieneEt₂AlCl>99:1 (endo only)98[10]
N-acryloyl-(S)-4-benzyl-2-oxazolidinoneIsopreneEt₂AlCl95:585[11]
Experimental Protocol: Asymmetric Diels-Alder Reaction

This protocol is adapted from Ghosh et al.[10]

  • Reaction Setup: To a solution of the N-acryloyl oxazolidinone (1.0 equiv) in dry CH₂Cl₂ at -78 °C under an inert atmosphere is added the diene (e.g., cyclopentadiene, 3.0 equiv).

  • Lewis Acid Addition: A solution of diethylaluminum chloride (Et₂AlCl, 1.5 equiv) in hexanes is added dropwise to the reaction mixture.

  • Reaction: The reaction is stirred at -78 °C for 2-8 hours.

  • Workup: The reaction is quenched with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The mixture is extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.

  • Purification: The crude product is purified by flash column chromatography on silica gel.

Preparation and Cleavage of the Chiral Auxiliary

Preparation of N-Acyl Oxazolidinones

A common and practical method for the N-acylation of oxazolidinones involves the use of pivaloyl chloride and triethylamine.[12]

Experimental Protocol:

  • To a solution of the carboxylic acid (1.14 equiv) in an appropriate solvent (e.g., THF) at 0 °C is added triethylamine (2.5 equiv) followed by pivaloyl chloride (1.2 equiv).

  • The mixture is stirred for 1-2 hours at 0 °C.

  • A solution of the oxazolidinone (1.0 equiv) and lithium chloride (1.2 equiv) in the same solvent is added to the reaction mixture.

  • The reaction is allowed to warm to room temperature and stirred overnight.

  • The reaction is quenched with water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The product is then purified by chromatography.

Cleavage of the Chiral Auxiliary

The removal of the chiral auxiliary is a critical final step. A widely used method for hydrolytic cleavage to the carboxylic acid employs lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂).[13]

Experimental Protocol:

  • The N-acyl oxazolidinone (1.0 equiv) is dissolved in a mixture of THF and water (e.g., 3:1) and cooled to 0 °C.

  • An aqueous solution of hydrogen peroxide (4.0 equiv) is added, followed by an aqueous solution of lithium hydroxide (2.0 equiv).

  • The reaction is stirred at 0 °C for 1-4 hours.

  • The reaction is quenched with an aqueous solution of sodium sulfite (Na₂SO₃).

  • The organic solvent is removed under reduced pressure, and the aqueous layer is acidified and extracted to isolate the carboxylic acid. The chiral auxiliary can often be recovered from the aqueous layer.

References

Role of the benzyl group in chiral induction

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the core principles and applications of the benzyl group in achieving stereochemical control in chemical reactions.

Abstract

The benzyl group (Bn), a common protecting group in organic synthesis, plays a critical and multifaceted role in chiral induction.[1] Its influence extends beyond simple steric shielding to encompass complex chelation control and integral functionality within powerful chiral auxiliaries. This guide elucidates the core mechanisms through which the benzyl group directs stereochemical outcomes, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams. The content is tailored for researchers, scientists, and professionals in drug development who leverage asymmetric synthesis to create enantiomerically pure compounds.

Core Mechanisms of Chiral Induction

The efficacy of the benzyl group in asymmetric synthesis stems from several distinct, yet often complementary, physicochemical properties.

Steric Hindrance

The most direct mechanism of influence is steric hindrance, where the sheer bulk of the benzyl group physically obstructs one face of a reactive intermediate. This forces an incoming reagent to approach from the less hindered face, leading to a predictable stereochemical outcome. The conformational rigidity of the piperidine ring, coupled with the steric influence of the benzyl group, makes scaffolds like 2-benzylpiperidine promising for inducing high levels of stereoselectivity.[2] This effect is fundamental and can be exploited in both substrate-controlled and auxiliary-controlled reactions. In the synthesis of the energetic material CL-20, for instance, the steric hindrance of the benzyl group is crucial for correcting wrong chiral structures during the formation of the caged precursor, HBIW.[3]

Steric_Hindrance cluster_substrate Substrate with Benzyl Group S Reactive Center (Prochiral) Bn Bulky Benzyl Group (Blocks Top Face) S->Bn Steric Shield R1 S->R1 R2 S->R2 Product Product (Single Stereoisomer) S->Product Reagent Incoming Reagent Reagent->S

Caption: Steric hindrance by a benzyl group directs reagent attack.

Chelation Control

In molecules containing a nearby Lewis basic site, such as an α- or β-alkoxy group, the benzyl ether's oxygen can act as a chelating agent. When a Lewis acidic reagent (e.g., a Grignard reagent, TiCl₄) is introduced, it coordinates with both the carbonyl oxygen and the benzyl ether oxygen.[4] This coordination locks the substrate into a rigid, cyclic transition state. This conformation orients the substituents, including the benzyl group, in a fixed position, exposing one face of the carbonyl for highly diastereoselective nucleophilic attack. This chelation-controlled approach is particularly effective in the synthesis of optically active 1,2-diols from α-benzyloxy ketones, achieving high diastereoselectivities.[5][6]

Caption: Chelation control creates a rigid transition state.

Role in Chiral Auxiliaries

Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to a prochiral substrate to direct a stereoselective reaction.[2][7] The Evans oxazolidinone auxiliaries, particularly (S)-4-benzyl-2-oxazolidinone and (R)-4-benzyl-2-oxazolidinone, are canonical examples.[8] After attaching the auxiliary to an acyl group, the benzyl group at the C4 position effectively blocks one face of the corresponding enolate. Subsequent reactions, such as alkylations or aldol additions, proceed with high diastereoselectivity.[8][9] The auxiliary is then cleaved to reveal the desired enantiomerically enriched product.[2]

Auxiliary_Workflow sub Prochiral Substrate attach Attachment sub->attach aux Chiral Auxiliary (with Bn group) aux->attach diastereomer Diastereoselective Reaction attach->diastereomer cleave Cleavage diastereomer->cleave product Enantiopure Product cleave->product recycle Recycle Auxiliary cleave->recycle

Caption: General workflow using a benzyl-containing chiral auxiliary.

Applications and Performance Data

The principles described above are widely applied in asymmetric synthesis. The following case studies highlight the quantitative impact of the benzyl group on stereoselectivity.

Case Study 1: Evans Asymmetric Alkylation

The N-acyl oxazolidinones developed by David A. Evans are highly effective for asymmetric alkylations. The benzyl group in the (S)-4-benzyl-2-oxazolidinone auxiliary provides a powerful steric shield, leading to excellent diastereoselectivity.

AuxiliaryN-Acyl GroupElectrophileDiastereomeric Ratio (d.r.)Yield (%)Reference
(S)-4-benzyl-2-oxazolidinonePropionylBenzyl bromide>99:190-95[8]
(S)-4-benzyl-2-oxazolidinonePropionylMethyl iodide97:390-96
(S)-4-benzyl-2-oxazolidinoneAcetylAllyl iodide>99:180-85
Case Study 2: Asymmetric C-H Functionalization

In rhodium-catalyzed C-H functionalization reactions of benzyl silyl ethers, the choice of a chiral catalyst is paramount for achieving high stereocontrol. The data below illustrates how different chiral dirhodium catalysts yield varying levels of selectivity for the same class of substrate.

Substrate ClassChiral CatalystDiastereoselectivity (de)Enantioselectivity (ee)Reference
Benzyl silyl ethersRh₂((S)-DOSP)₄PoorPoor[10]
Benzyl silyl ethersRh₂((S)-PTTL)₄91-95%95-98%[10]

Experimental Protocols

Reproducibility is key in synthetic chemistry. The following protocols provide detailed methodologies for the installation of a benzyl protecting group and its use in a chiral auxiliary context.

Protocol 1: General Benzylation of an Alcohol

This protocol describes the standard Williamson ether synthesis for installing a benzyl protecting group on an alcohol.[11][12]

  • 1. Setup: A flame-dried, round-bottom flask equipped with a magnetic stir bar is placed under an inert atmosphere (Nitrogen or Argon).

  • 2. Reagents: The alcohol substrate (1.0 eq.) is dissolved in anhydrous dimethylformamide (DMF). The solution is cooled to 0 °C in an ice bath.

  • 3. Deprotonation: Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) is added portion-wise to the solution. The mixture is stirred at 0 °C for 30 minutes, or until hydrogen evolution ceases.

  • 4. Alkylation: Benzyl bromide (BnBr, 1.2 eq.) is added dropwise to the reaction mixture at 0 °C. A catalytic amount of tetrabutylammonium iodide (TBAI) can be added to accelerate the reaction.[12] The reaction is then allowed to warm to room temperature and stirred for 4-12 hours, monitoring by TLC.

  • 5. Quench and Work-up: The reaction is carefully quenched by the slow addition of methanol, followed by saturated aqueous ammonium chloride solution. The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • 6. Purification: The crude product is purified by flash column chromatography on silica gel to yield the pure benzyl ether.

Protocol 2: Acylation of Evans Auxiliary for Asymmetric Alkylation

This procedure details the attachment of an acyl group to the (S)-4-benzyl-2-oxazolidinone auxiliary, preparing it for a diastereoselective alkylation.[8]

  • 1. Setup: A flame-dried, round-bottom flask equipped with a magnetic stir bar is charged with (S)-4-benzyl-2-oxazolidinone (1.0 eq.) and dissolved in anhydrous tetrahydrofuran (THF). The flask is sealed with a septum and placed under an inert atmosphere.

  • 2. Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.

  • 3. Deprotonation: n-Butyllithium (n-BuLi, 1.05 eq., typically 1.6 M in hexanes) is added dropwise via syringe. The solution is stirred at -78 °C for 15 minutes.

  • 4. Acylation: The desired acyl chloride (e.g., propionyl chloride, 1.1 eq.) is added dropwise to the solution. The reaction mixture is stirred at -78 °C for 30 minutes, then allowed to warm to 0 °C and stirred for an additional 30 minutes.

  • 5. Quench and Work-up: The reaction is quenched with saturated aqueous sodium bicarbonate solution. The mixture is warmed to room temperature and the layers are separated. The aqueous layer is extracted twice with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated in vacuo.

  • 6. Purification: The resulting N-acyl oxazolidinone is typically purified by flash chromatography or recrystallization to achieve high purity before its use in the subsequent diastereoselective alkylation step.

Conclusion

The benzyl group is far more than a simple protecting group; it is a powerful tool for inducing chirality in asymmetric synthesis. Through well-understood mechanisms of steric hindrance and chelation, and its incorporation into highly effective chiral auxiliaries, the benzyl group enables chemists to construct complex, enantiomerically pure molecules with a high degree of precision and predictability. Its continued application in the synthesis of natural products and pharmaceuticals underscores its fundamental importance to the field of drug development and organic chemistry.

References

The Chloroacetyl Group: A Versatile Tool in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The chloroacetyl group, a seemingly simple bifunctional moiety, has emerged as a powerful and versatile building block in the arsenal of synthetic organic chemists. Its unique reactivity, characterized by an electrophilic acyl chloride and a nucleophilic displacement-prone C-Cl bond, allows for a diverse range of transformations. This guide provides a comprehensive overview of the applications of chloroacetyl compounds in organic synthesis, complete with quantitative data, detailed experimental protocols, and visual representations of key reaction pathways and workflows. Chloroacetyl chloride (CAC) is a key reagent, serving as a precursor for a wide array of chemical intermediates used in the pharmaceutical and agrochemical industries.[1][2]

Chloroacetylation of Nucleophiles: A Gateway to Functionalized Molecules

The reaction of chloroacetyl chloride with various nucleophiles, particularly amines and alcohols, is a cornerstone of its application. This transformation, known as chloroacetylation, provides a straightforward method for the introduction of the chloroacetamide or chloroacetate functionality.

Chemoselective N-Chloroacetylation

A significant area of research has focused on the chemoselective N-chloroacetylation of amines and amino alcohols, even in the presence of more sensitive functional groups like hydroxyls.[3] This selectivity is crucial in the synthesis of complex molecules where protection-deprotection strategies can be cumbersome. Studies have shown that reaction conditions, such as the choice of solvent and base, play a critical role in achieving high yields and selectivity.[4] For instance, efficient and highly chemoselective N-chloroacetylation of amino compounds can be achieved in a phosphate buffer, highlighting a green chemistry approach to this transformation.[5]

Table 1: N-Chloroacetylation of Various Amines with Chloroacetyl Chloride

EntryAmineBaseSolventTime (h)Yield (%)Reference
1AnilineDBUTHF386[6]
24-MethylanilineDBUTHF392[6]
34-MethoxyanilineDBUTHF3.595[6]
44-ChloroanilineDBUTHF490[6]
5BenzylaminePyridinePhosphate Buffer0.3392[3]
6CyclohexylaminePyridinePhosphate Buffer0.3389[3]
O-Chloroacetylation

While N-chloroacetylation is often favored, O-chloroacetylation of phenols and alcohols is also a valuable transformation. The resulting chloroacetates can serve as intermediates for further functionalization.

The Chloroacetyl Group in Peptide Synthesis

In the realm of peptide chemistry, the chloroacetyl group serves a dual purpose: as a protecting group and as a reactive handle for cyclization and conjugation.

N-Terminal Modification and Cyclization

The introduction of a chloroacetyl group at the N-terminus of a peptide provides a reactive electrophilic site. This is particularly useful for intramolecular cyclization, where the chloroacetyl group reacts with a downstream nucleophilic amino acid side chain, most commonly the thiol group of a cysteine residue, to form a stable thioether bond.[7] This "head-to-side-chain" cyclization is a key strategy for enhancing peptide stability, affinity, and bioavailability.[7]

Peptide_Cyclization cluster_workflow Peptide Cyclization Workflow Linear_Peptide Linear Peptide on Resin (N-terminus deprotected) Chloroacetylation N-terminal Chloroacetylation (Chloroacetyl Chloride, Base) Linear_Peptide->Chloroacetylation Chloroacetylated_Peptide N-Chloroacetylated Peptide Chloroacetylation->Chloroacetylated_Peptide Intramolecular_Cyclization Intramolecular Cyclization (Deprotection of Cys side chain, Base) Chloroacetylated_Peptide->Intramolecular_Cyclization Cyclic_Peptide Cyclic Peptide on Resin Intramolecular_Cyclization->Cyclic_Peptide Cleavage Cleavage from Resin Cyclic_Peptide->Cleavage Purified_Cyclic_Peptide Purified Cyclic Peptide Cleavage->Purified_Cyclic_Peptide

Workflow for N-terminal chloroacetylation and peptide cyclization.
Protecting Group Strategy

The chloroacetyl group can be used as a temporary protecting group for amines. While not as common as Boc or Fmoc, its removal under specific, mild conditions can be advantageous in certain synthetic strategies. Removal can often be achieved using reagents like thiourea.

Synthesis of Heterocyclic Compounds

Chloroacetyl chloride is a versatile C2-building block for the synthesis of a wide variety of heterocyclic compounds. Its bifunctional nature allows for sequential reactions at the acyl chloride and the C-Cl bond, leading to the formation of diverse ring systems. Examples include the synthesis of 2-imino-4-thiazolidinones, benzo[b][8][9]thiazin-3(4H)-ones, and various nitrogen and sulfur-containing heterocycles.[10]

Heterocycle_Synthesis Start Thiourea Intermediate Thio-adduct Intermediate Start->Intermediate + CAC Chloroacetyl Chloride CAC->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Product 2-Imino-4-thiazolidinone Cyclization->Product

General scheme for the synthesis of 2-imino-4-thiazolidinones.

Building Block in Pharmaceutical and Agrochemical Synthesis

The utility of chloroacetyl compounds extends significantly into the industrial synthesis of pharmaceuticals and agrochemicals.

Synthesis of Lidocaine

Lidocaine, a widely used local anesthetic, is synthesized in a two-step process where chloroacetyl chloride is a key reagent. The first step involves the N-chloroacetylation of 2,6-dimethylaniline. The resulting α-chloro-2,6-dimethylacetanilide is then reacted with diethylamine in a nucleophilic substitution reaction to yield lidocaine.

Lidocaine_Synthesis cluster_synthesis Lidocaine Synthesis Workflow Step1_Reactants 2,6-Dimethylaniline + Chloroacetyl Chloride Step1_Reaction N-Chloroacetylation Step1_Reactants->Step1_Reaction Step1_Product α-Chloro-2,6-dimethylacetanilide Step1_Reaction->Step1_Product Step2_Reactants + Diethylamine Step1_Product->Step2_Reactants Step2_Reaction Nucleophilic Substitution Step2_Reactants->Step2_Reaction Step2_Product Lidocaine Step2_Reaction->Step2_Product

Simplified workflow for the synthesis of Lidocaine.
Synthesis of Praziquantel

Praziquantel, an anthelmintic drug, is another example where chloroacetyl chloride plays a crucial role. In one synthetic route, a reduced isoquinoline derivative is acylated with chloroacetyl chloride. The resulting chloroacetyl derivative then undergoes an intramolecular alkylation to form the final praziquantel structure.[11]

Agrochemicals

Chloroacetyl chloride is a vital intermediate in the production of several chloroacetanilide herbicides, including alachlor, butachlor, and metolachlor.[2][12]

Friedel-Crafts Chloroacetylation

The Friedel-Crafts acylation of aromatic compounds using chloroacetyl chloride provides a direct route to α-chloroacetophenones. These products are valuable intermediates in the synthesis of various pharmaceuticals and other fine chemicals. The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride.

Multicomponent Reactions

While not a classical component in named multicomponent reactions like the Ugi or Passerini reactions, chloroacetic acid, a derivative of chloroacetyl chloride, has been utilized in MCRs. For example, it has been used in a multicomponent reaction to generate 2,5-diketopiperazines, which involves an initial Ugi-type reaction followed by an intramolecular substitution to close the ring.[8]

Experimental Protocols

Protocol 1: General Procedure for N-Chloroacetylation of an Aromatic Amine

Materials:

  • Aromatic amine (1.0 eq)

  • Chloroacetyl chloride (1.05 eq)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Ice-salt bath

  • Round-bottom flask with a dropping funnel and magnetic stirrer

Procedure:

  • Dissolve the aromatic amine in anhydrous THF in the round-bottom flask.

  • Add DBU to the solution.

  • Cool the reaction mixture in an ice-salt bath and stir for 15 minutes.

  • Add chloroacetyl chloride dropwise from the dropping funnel, maintaining the temperature below 5°C.

  • After the addition is complete, allow the reaction to stir at room temperature for 3-6 hours, monitoring the progress by TLC.

  • Upon completion, pour the reaction mixture into cold water to precipitate the product.

  • Filter the solid, wash with cold water, and dry.

  • Recrystallize the crude product from ethanol to obtain the purified N-aryl-2-chloroacetamide.[13]

Protocol 2: N-Terminal Chloroacetylation of a Resin-Bound Peptide

Materials:

  • Fmoc-deprotected peptide-resin (1.0 eq)

  • Chloroacetyl chloride (2.0 eq)

  • N,N-Diisopropylethylamine (DIPEA) (4.0 eq)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Solid-phase synthesis vessel

Procedure:

  • Swell the resin with the N-terminally deprotected peptide in DMF.

  • Wash the resin three times with DCM.

  • In a separate vessel, prepare a solution of chloroacetyl chloride and DIPEA in DCM.

  • Add the chloroacetylation solution to the resin and shake at room temperature for 1 hour.

  • Wash the resin thoroughly with DCM (3 times) and then DMF (3 times) to remove excess reagents.

  • The N-chloroacetylated peptide-resin is now ready for subsequent steps, such as cyclization or cleavage.[7]

Protocol 3: Synthesis of α-Chloro-2,6-dimethylacetanilide (Intermediate for Lidocaine)

Materials:

  • 2,6-Dimethylaniline (1.0 eq)

  • Chloroacetyl chloride (1.1 eq)

  • Glacial acetic acid

  • Sodium acetate

  • Water

  • Erlenmeyer flask and steam bath

Procedure:

  • Dissolve 2,6-dimethylaniline in glacial acetic acid in an Erlenmeyer flask.

  • Slowly add chloroacetyl chloride to the solution.

  • Warm the mixture on a steam bath to 40-50°C for 10 minutes.

  • Cool the solution and add a solution of sodium acetate in water to precipitate the product.

  • Cool the mixture in an ice bath and collect the solid product by vacuum filtration.

  • Wash the product thoroughly with water to remove acetic acid and dry.

Conclusion

Chloroacetyl compounds, and in particular chloroacetyl chloride, are indispensable reagents in modern organic synthesis. Their ability to act as versatile two-carbon building blocks facilitates the construction of a wide range of molecular architectures, from complex peptides and heterocycles to life-saving pharmaceuticals and essential agrochemicals. The chemoselectivity of chloroacetylation reactions, coupled with the reactivity of the resulting chloroacetylated products, provides chemists with a powerful and flexible synthetic tool. As the demand for efficient and sustainable synthetic methodologies continues to grow, the applications of chloroacetyl compounds are poised to expand even further, solidifying their importance in both academic research and industrial manufacturing.

References

Methodological & Application

Application Notes and Protocols: Diastereoselective Alkylation Using (S)-4-Benzyl-3-(2-chloroacetyl)oxazolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chiral oxazolidinones, pioneered by David A. Evans, are powerful chiral auxiliaries widely employed in asymmetric synthesis to control the stereochemical outcome of reactions.[1] This application note provides a detailed protocol for the diastereoselective alkylation of (S)-4-Benzyl-3-(2-chloroacetyl)oxazolidin-2-one. The steric hindrance provided by the benzyl group on the chiral auxiliary directs the approach of the electrophile, leading to a high degree of stereocontrol in the formation of a new stereocenter. This method is instrumental in the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry and other areas of chemical synthesis.[1]

The overall transformation involves three key steps: acylation of the (S)-4-Benzyl-2-oxazolidinone, diastereoselective alkylation of the resulting N-acyl oxazolidinone, and subsequent removal of the chiral auxiliary to yield the desired chiral carboxylic acid.[2]

Signaling Pathways and Experimental Workflow

The following diagram illustrates the general workflow for the diastereoselective alkylation using an Evans auxiliary.

G cluster_0 Step 1: Acylation cluster_1 Step 2: Diastereoselective Alkylation cluster_2 Step 3: Auxiliary Cleavage A (S)-4-Benzyl-2-oxazolidinone C This compound A->C Base (e.g., n-BuLi or Et3N) B Chloroacetyl Chloride B->C D Enolate Formation C->D Base (e.g., NaHMDS) -78 °C F Alkylated Product D->F Alkylation E Electrophile (R-X) E->F G Chiral Carboxylic Acid F->G LiOH, H2O2 H Recovered Auxiliary F->H Workup

Caption: General workflow for diastereoselective alkylation.

Experimental Protocols

Materials and Reagents
  • (S)-4-Benzyl-2-oxazolidinone

  • Chloroacetyl chloride

  • Triethylamine (Et3N) or n-Butyllithium (n-BuLi)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium bis(trimethylsilyl)amide (NaHMDS)

  • Alkyl halide (e.g., benzyl bromide, allyl iodide)

  • Lithium hydroxide (LiOH)

  • Hydrogen peroxide (H₂O₂)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium sulfite (Na₂SO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Protocol 1: Acylation of (S)-4-Benzyl-2-oxazolidinone
  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (S)-4-Benzyl-2-oxazolidinone (1.0 eq).

  • Dissolve the oxazolidinone in anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.05 eq) to the solution and stir for 15 minutes.

  • In a separate flask, dissolve chloroacetyl chloride (1.1 eq) in anhydrous THF.

  • Add the chloroacetyl chloride solution dropwise to the reaction mixture at -78 °C.

  • Allow the reaction to stir at -78 °C for 30 minutes and then warm to 0 °C for 1 hour.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to yield this compound.

Protocol 2: Diastereoselective Alkylation
  • To a flame-dried round-bottom flask under an inert atmosphere, add the this compound (1.0 eq).

  • Dissolve the starting material in anhydrous THF and cool the solution to -78 °C.

  • Slowly add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq) and stir for 30-60 minutes at -78 °C to form the sodium enolate.[3]

  • Add the desired alkyl halide (1.2 eq) dropwise to the solution.

  • Stir the reaction mixture at -78 °C for 2-4 hours or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction with saturated aqueous NH₄Cl.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or chiral HPLC analysis.

Protocol 3: Cleavage of the Chiral Auxiliary
  • Dissolve the purified alkylated product (1.0 eq) in a 4:1 mixture of THF and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add 30% aqueous hydrogen peroxide (4.0 eq) followed by a 0.8 M aqueous solution of lithium hydroxide (2.0 eq).[4][5]

  • Stir the reaction vigorously at 0 °C for 1-2 hours.

  • Quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃) until a negative peroxide test is obtained.

  • Concentrate the mixture in vacuo to remove the THF.

  • Extract the aqueous layer with dichloromethane (3x) to recover the chiral auxiliary.

  • Acidify the aqueous layer to pH ~2 with 1 M HCl.

  • Extract the acidified aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the chiral carboxylic acid.

Data Presentation

The following table summarizes representative data for the diastereoselective alkylation of N-acyloxazolidinones, demonstrating the high yields and diastereoselectivities typically achieved with this methodology.

Electrophile (R-X)ProductYield (%)Diastereomeric Ratio (d.r.)Reference
Allyl Iodide(S)-4-Benzyl-3-((R)-2-chloropent-4-enoyl)oxazolidin-2-one~85%>98:2[2]
Benzyl Bromide(S)-4-Benzyl-3-((R)-2-chloro-3-phenylpropanoyl)oxazolidin-2-one~90%>99:1[1]
Methyl Iodide(S)-4-Benzyl-3-((R)-2-chloropropanoyl)oxazolidin-2-one~88%>95:5[3]
Ethyl Iodide(S)-4-Benzyl-3-((R)-2-chlorobutanoyl)oxazolidin-2-one~87%>97:3[3]

Note: The yields and diastereomeric ratios are illustrative and can vary depending on the specific substrates and reaction conditions.

Conclusion

The use of this compound as a chiral auxiliary provides a robust and highly stereoselective method for the synthesis of α-substituted chiral carboxylic acids. The protocols outlined in this application note offer a reliable foundation for researchers in organic synthesis and drug development to access enantiomerically enriched building blocks for complex molecule synthesis. The high diastereoselectivities, coupled with the efficient removal and recovery of the chiral auxiliary, make this a valuable tool in modern asymmetric synthesis.[6]

References

Application Notes and Protocols: Enolate Formation of N-chloroacetyl Evans Auxiliary

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Evans chiral auxiliaries, a class of oxazolidinones, are powerful tools in asymmetric synthesis for the stereocontrolled formation of carbon-carbon bonds.[1] This document provides a detailed protocol for the generation of the enolate of an N-chloroacetyl-substituted Evans auxiliary and its subsequent diastereoselective alkylation. The N-chloroacetyl group provides a versatile handle for further synthetic transformations. The protocol is based on established principles of Evans auxiliary chemistry, employing a strong amide base to form a chelated (Z)-enolate, which then reacts with an electrophile with high facial selectivity.[2] This high degree of stereocontrol is achieved due to the steric hindrance provided by the substituent on the oxazolidinone ring, which directs the incoming electrophile to the less hindered face of the enolate.[3]

Data Presentation

The following table summarizes typical quantitative data for the alkylation of N-acyl Evans auxiliary enolates with various electrophiles. While specific data for the N-chloroacetyl derivative is not extensively reported, the values for similar N-acyl auxiliaries provide a reasonable expectation of the yields and diastereoselectivity that can be achieved.

N-Acyl GroupBaseElectrophile (E+)SolventTemperature (°C)Yield (%)Diastereomeric Ratio (d.r.)
N-PropionylLDABenzyl bromideTHF-78 to 092>99:1
N-PropionylNaN(TMS)₂Allyl iodideTHF-787798:2
N-AcetylLDAMethyl iodideTHF-7885-95>95:5
N-Chloroacetyl (expected) LDA or NaN(TMS)₂ Alkyl Halide THF -78 70-90 >95:5

Experimental Protocols

This section details the procedures for the acylation of the Evans auxiliary with chloroacetyl chloride and the subsequent diastereoselective alkylation.

Protocol 1: Synthesis of N-Chloroacetyl Evans Auxiliary

Materials:

  • (4S)-4-Benzyl-2-oxazolidinone (or other desired Evans auxiliary)

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (1.6 M)

  • Chloroacetyl chloride

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add the Evans auxiliary (1.0 eq).

  • Dissolve the auxiliary in anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-BuLi (1.05 eq) dropwise. The solution may turn pale yellow.

  • Stir the mixture at -78 °C for 30 minutes.

  • Add chloroacetyl chloride (1.1 eq) dropwise.

  • Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the N-chloroacetyl Evans auxiliary.

Protocol 2: Diastereoselective Alkylation of N-Chloroacetyl Evans Auxiliary

Materials:

  • N-Chloroacetyl Evans auxiliary

  • Anhydrous tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) or Sodium bis(trimethylsilyl)amide (NaN(TMS)₂)

  • Alkyl halide (e.g., benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the N-chloroacetyl Evans auxiliary (1.0 eq).

  • Dissolve the auxiliary in anhydrous THF.

  • Cool the solution to -78 °C.

  • Slowly add a solution of LDA (1.1 eq) or NaN(TMS)₂ (1.1 eq) dropwise.

  • Stir the mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.

  • Add the alkyl halide (1.2 eq) dropwise.

  • Stir the reaction at -78 °C for 2-4 hours, or until TLC analysis indicates consumption of the starting material.

  • Quench the reaction at -78 °C with saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the alkylated product. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or chiral HPLC analysis of the crude product.

Mandatory Visualization

Signaling Pathway for Enolate Formation and Alkylation

enolate_formation_alkylation cluster_start Starting Materials cluster_enolate Enolate Formation cluster_alkylation Alkylation N_Chloroacetyl_Auxiliary N-Chloroacetyl Evans Auxiliary Z_Enolate Chelated (Z)-Enolate N_Chloroacetyl_Auxiliary->Z_Enolate Deprotonation -78 °C, THF Base Strong Base (e.g., LDA) Base->Z_Enolate Transition_State Diastereoselective Transition State Z_Enolate->Transition_State Electrophile Electrophile (R-X) Electrophile->Transition_State Alkylated_Product Alkylated Product Transition_State->Alkylated_Product C-C Bond Formation

Caption: Enolate formation and diastereoselective alkylation workflow.

Experimental Workflow Diagram

experimental_workflow Start Start Dissolve Dissolve N-Chloroacetyl Auxiliary in Anhydrous THF Start->Dissolve Cool Cool to -78 °C Dissolve->Cool Add_Base Add Strong Base (LDA/NaN(TMS)₂) Cool->Add_Base Enolate_Formation Stir for 30-60 min (Enolate Formation) Add_Base->Enolate_Formation Add_Electrophile Add Alkyl Halide Enolate_Formation->Add_Electrophile Reaction Stir at -78 °C for 2-4 h Add_Electrophile->Reaction Quench Quench with sat. aq. NH₄Cl Reaction->Quench Workup Aqueous Workup and Extraction Quench->Workup Purification Column Chromatography Workup->Purification Product Isolated Alkylated Product Purification->Product End End Product->End

Caption: Step-by-step experimental workflow for alkylation.

References

Application Notes and Protocols for Asymmetric Aldol Reaction with (S)-4-Benzyl-3-(2-chloroacetyl)oxazolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Evans asymmetric aldol reaction is a powerful and widely utilized method for the stereoselective synthesis of β-hydroxy carbonyl compounds, which are key structural motifs in many natural products and pharmaceuticals.[1][2][3] This methodology employs a chiral auxiliary, (S)-4-Benzyl-3-(2-chloroacetyl)oxazolidin-2-one, to direct the stereochemical course of the reaction, enabling the formation of two contiguous stereocenters with high diastereoselectivity.[1] The predictability and reliability of this reaction have made it a staple in organic synthesis.[2]

The chiral auxiliary, derived from the readily available amino acid (S)-phenylalanine, is temporarily incorporated into the molecule.[4] The steric hindrance provided by the benzyl group on the oxazolidinone ring controls the facial selectivity of the enolate, leading to the preferential formation of one diastereomer.[2] The reaction typically proceeds through a six-membered chair-like transition state, as described by the Zimmerman-Traxler model, to furnish the syn-aldol product.[1][2]

While the N-propionyl and N-acetyl derivatives of Evans oxazolidinones are more commonly reported, the N-chloroacetyl derivative serves as a valuable substrate for introducing a functionalized two-carbon unit. The resulting α-chloro-β-hydroxy adduct can be further manipulated, for instance, by nucleophilic displacement of the chloride, to generate more complex molecular architectures.

Reaction Principle and Stereochemical Control

The high diastereoselectivity of the Evans aldol reaction is achieved through a well-ordered transition state. The key steps are:

  • Enolate Formation: The N-acyl oxazolidinone is treated with a Lewis acid, typically dibutylboron triflate (Bu₂BOTf) or titanium tetrachloride (TiCl₄), and a hindered amine base such as diisopropylethylamine (DIPEA). This generates a Z-enolate with high selectivity.[2][5]

  • Chelated Transition State: The boron or titanium atom of the Z-enolate coordinates with the carbonyl oxygen of the incoming aldehyde, forming a rigid, six-membered chair-like transition state.[1]

  • Stereodirection by the Auxiliary: The benzyl group at the C4 position of the oxazolidinone ring sterically blocks one face of the enolate. To minimize steric repulsion, the aldehyde's substituent (R group) orients itself in a pseudo-equatorial position. Consequently, the aldehyde approaches the enolate from the less hindered face, leading to a highly predictable stereochemical outcome.[2]

Representative Data

Specific experimental data for the asymmetric aldol reaction of this compound is not widely available in the literature. However, the following table presents representative data from the well-established reaction of the closely related N-propionyl-(S)-4-benzyloxazolidin-2-one with various aldehydes to illustrate the typical yields and high diastereoselectivity that can be expected.

EntryAldehydeProductYield (%)Diastereomeric Ratio (syn:anti)
1Isobutyraldehyde(2S,3R)-3-Hydroxy-2,4-dimethylpentanoic acid derivative80-95>99:1
2Benzaldehyde(2S,3R)-3-Hydroxy-2-methyl-3-phenylpropanoic acid derivative80-90>99:1
3Acrolein(2S,3R)-3-Hydroxy-2-methylpent-4-enoic acid derivative75-85>95:5
4n-Octanal(2S,3R)-3-Hydroxy-2-methyldecanoic acid derivative85-95>98:2

Note: The data presented in this table is representative of Evans aldol reactions with N-propionyl oxazolidinones and is intended to provide an indication of the expected outcomes. Actual yields and diastereoselectivities may vary depending on the specific substrate, reagents, and reaction conditions.[1][5]

Experimental Protocols

Protocol 1: General Procedure for the Asymmetric Aldol Reaction

This protocol describes a general method for the boron-mediated asymmetric aldol reaction of this compound with an aldehyde.

Materials:

  • This compound

  • Anhydrous dichloromethane (DCM)

  • Dibutylboron triflate (Bu₂BOTf)

  • Diisopropylethylamine (DIPEA)

  • Aldehyde

  • Phosphate buffer (pH 7)

  • Methanol

  • 30% Hydrogen peroxide solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen source

  • Flame-dried glassware

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq) and dissolve it in anhydrous dichloromethane.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add diisopropylethylamine (1.2 eq) dropwise, followed by the slow, dropwise addition of dibutylboron triflate (1.1 eq).

  • Stir the reaction mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 30 minutes to ensure complete formation of the boron enolate.

  • Cool the solution back down to -78 °C.

  • Add the aldehyde (1.5 eq) dropwise.

  • Stir the reaction mixture at -78 °C for 20-30 minutes, then warm to 0 °C and stir for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quench the reaction at 0 °C by the sequential addition of pH 7 phosphate buffer, methanol, and 30% hydrogen peroxide.

  • Stir the resulting mixture vigorously for 1 hour at 0 °C.

  • Remove the organic solvent under reduced pressure.

  • Extract the aqueous residue with ethyl acetate or dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Cleavage of the Chiral Auxiliary

The chiral auxiliary can be cleaved to yield the corresponding carboxylic acid, primary alcohol, or other derivatives, and the auxiliary can often be recovered.[6]

A. Hydrolytic Cleavage to the Carboxylic Acid:

  • Dissolve the aldol adduct in a 4:1 mixture of tetrahydrofuran (THF) and water.

  • Cool the solution to 0 °C.

  • Add 30% hydrogen peroxide (4.0 eq) dropwise, followed by the dropwise addition of an aqueous solution of lithium hydroxide (LiOH) (2.0 eq).

  • Stir the reaction at 0 °C for 2-4 hours, or until the starting material is consumed (monitor by TLC).

  • Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃).

  • Concentrate the mixture to remove the THF.

  • Extract the aqueous layer with ethyl acetate to recover the chiral auxiliary.

  • Acidify the aqueous layer to pH 1-2 with 1M HCl and extract the desired carboxylic acid product with ethyl acetate or dichloromethane.

B. Reductive Cleavage to the Primary Alcohol:

  • Dissolve the aldol adduct in anhydrous THF.

  • Cool the solution to 0 °C.

  • Add lithium borohydride (LiBH₄) (2.0 eq) portion-wise.

  • Stir the reaction at 0 °C for 2-4 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography.

Visualizations

G cluster_prep Preparation cluster_reaction Aldol Reaction cluster_workup Work-up and Purification start Dissolve this compound in anhydrous DCM cool1 Cool to -78 °C start->cool1 add_reagents Add DIPEA and Bu₂BOTf cool1->add_reagents enolate_formation Stir at -78 °C, then 0 °C to form Z-enolate add_reagents->enolate_formation cool2 Cool back to -78 °C enolate_formation->cool2 add_aldehyde Add Aldehyde cool2->add_aldehyde react Stir at -78 °C, then 0 °C add_aldehyde->react quench Quench with buffer, MeOH, H₂O₂ react->quench extract Extract with organic solvent quench->extract purify Purify by column chromatography extract->purify final_product Diastereomerically enriched aldol adduct purify->final_product

Caption: Experimental workflow for the asymmetric aldol reaction.

Caption: Zimmerman-Traxler model for stereoselectivity.

References

Application Notes: Asymmetric Synthesis of Chiral β-Amino Acids via N-Chloroacetyl Oxazolidinone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Chiral β-amino acids are crucial building blocks in the development of pharmaceuticals, peptidomimetics, and other biologically active molecules. Their incorporation into peptides can induce stable secondary structures and enhance resistance to enzymatic degradation. One of the robust methods for the asymmetric synthesis of these valuable compounds involves the use of chiral oxazolidinones as auxiliaries. This application note details a highly diastereoselective method for the synthesis of chiral β-amino acids utilizing an N-chloroacetyl oxazolidinone, such as the Evans auxiliary. The key step is a Staudinger [2+2] cycloaddition between a ketene derived from the N-chloroacetyl oxazolidinone and an imine, which proceeds with excellent stereocontrol to form a chiral β-lactam. Subsequent hydrolysis of the β-lactam yields the desired enantiomerically enriched β-amino acid.

This methodology offers a reliable and predictable route to chiral β-amino acids, making it a valuable tool for researchers in organic synthesis and drug discovery. The chiral auxiliary directs the stereochemical outcome of the cycloaddition, and can often be recovered and reused, enhancing the efficiency of the process.

Experimental Workflow and Signaling Pathways

The overall synthetic strategy for the preparation of chiral β-amino acids using an N-chloroacetyl oxazolidinone is depicted in the following workflow diagram. The process begins with the acylation of a chiral oxazolidinone with chloroacetyl chloride to form the key N-chloroacetyl oxazolidinone intermediate. This is followed by a base-induced formation of a ketene, which then undergoes a diastereoselective [2+2] cycloaddition with an imine to yield a chiral β-lactam. The final step involves the hydrolytic cleavage of the chiral auxiliary from the β-lactam to afford the target β-amino acid.

Synthesis_Workflow cluster_0 Step 1: Acylation cluster_1 Step 2: Staudinger Cycloaddition cluster_2 Step 3: Hydrolysis Auxiliary Chiral Oxazolidinone Acyl_Oxazolidinone N-Chloroacetyl Oxazolidinone Auxiliary->Acyl_Oxazolidinone Base Chloroacetyl_Cl Chloroacetyl Chloride Chloroacetyl_Cl->Acyl_Oxazolidinone Beta_Lactam Chiral β-Lactam Acyl_Oxazolidinone->Beta_Lactam Base, -HCl Imine Imine Imine->Beta_Lactam Beta_Amino_Acid Chiral β-Amino Acid Beta_Lactam->Beta_Amino_Acid LiOH/H₂O₂ Recovered_Aux Recovered Auxiliary Beta_Lactam->Recovered_Aux LiOH/H₂O₂

Caption: General workflow for the synthesis of chiral β-amino acids.

Quantitative Data Summary

The diastereoselectivity and yield of the key Staudinger cycloaddition step are critical for the overall efficiency of this synthetic route. The following table summarizes typical results obtained for the reaction between an N-chloroacetyl oxazolidinone and various imines to form the corresponding β-lactams.[1]

EntryImine (R¹-CH=N-R²)Chiral AuxiliaryDiastereomeric Ratio (cis:trans)Yield (%)
1R¹=Ph, R²=Bn(S)-4-Phenyl-2-oxazolidinone95:585
2R¹=p-MeO-Ph, R²=Bn(S)-4-Phenyl-2-oxazolidinone96:490
3R¹=Furyl, R²=Bn(S)-4-Phenyl-2-oxazolidinone97:380
4R¹=Cyclohexyl, R²=Bn(S)-4-Phenyl-2-oxazolidinone95:582

Experimental Protocols

Protocol 1: Synthesis of N-Chloroacetyl Oxazolidinone

This protocol describes the acylation of a chiral oxazolidinone with chloroacetyl chloride.

Materials:

  • (S)-4-Phenyl-2-oxazolidinone (or other suitable chiral oxazolidinone)

  • Chloroacetyl chloride

  • Triethylamine (Et₃N)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen atmosphere

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the chiral oxazolidinone (1.0 eq) and anhydrous dichloromethane (0.2 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.2 eq) dropwise to the stirred solution.

  • Slowly add chloroacetyl chloride (1.1 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting material.

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure N-chloroacetyl oxazolidinone.

Protocol 2: Diastereoselective Synthesis of β-Lactam via Staudinger Cycloaddition

This protocol details the [2+2] cycloaddition between the N-chloroacetyl oxazolidinone and an imine.[1]

Materials:

  • N-Chloroacetyl oxazolidinone (from Protocol 1)

  • Imine (e.g., N-benzylbenzaldimine)

  • Triethylamine (Et₃N)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Argon or Nitrogen atmosphere

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the imine (1.0 eq) in anhydrous dichloromethane (0.1 M).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • In a separate flask, dissolve the N-chloroacetyl oxazolidinone (1.05 eq) in anhydrous dichloromethane.

  • To the imine solution, add triethylamine (1.2 eq) dropwise.

  • Slowly add the solution of N-chloroacetyl oxazolidinone to the imine/triethylamine mixture at -78 °C over 30 minutes using a syringe pump.

  • Stir the reaction mixture at -78 °C for 2-3 hours.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with water.

  • Extract the product with dichloromethane, wash the combined organic layers with brine, and dry over anhydrous MgSO₄.

  • After filtration and concentration, the crude product can be purified by flash chromatography to isolate the desired diastereomer of the β-lactam. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.

Protocol 3: Hydrolysis of the β-Lactam to the Chiral β-Amino Acid

This protocol describes the cleavage of the chiral auxiliary to yield the free β-amino acid.

Materials:

  • Chiral β-lactam (from Protocol 2)

  • Lithium hydroxide (LiOH)

  • Hydrogen peroxide (H₂O₂), 30% aqueous solution

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether

Procedure:

  • Dissolve the β-lactam (1.0 eq) in a mixture of THF and water (3:1) and cool to 0 °C.

  • Add a solution of lithium hydroxide (2.0 eq) in water to the reaction mixture.

  • Slowly add 30% hydrogen peroxide (4.0 eq) dropwise, maintaining the temperature at 0 °C.

  • Stir the reaction at 0 °C for 4-6 hours.

  • Quench the reaction by adding an aqueous solution of sodium sulfite.

  • Concentrate the mixture under reduced pressure to remove the THF.

  • Wash the aqueous layer with diethyl ether to remove the recovered chiral auxiliary. The auxiliary can be isolated from the ether layer for reuse.

  • Acidify the aqueous layer to pH 2-3 with 1 M HCl.

  • The β-amino acid may precipitate upon acidification or can be extracted with a suitable organic solvent (e.g., ethyl acetate).

  • The final product can be purified by recrystallization or chromatography.

References

Application Notes: Asymmetric Synthesis of β-Lactams Using an Evans Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the stereoselective synthesis of β-lactams (azetidin-2-ones) utilizing (S)-4-Benzyl-3-(2-chloroacetyl)oxazolidin-2-one as a chiral auxiliary. The described methodology is a cornerstone in asymmetric synthesis, enabling the preparation of enantiomerically enriched β-lactam rings, which are key structural motifs in a wide array of medicinally important compounds, including penicillin and cephalosporin antibiotics.

The synthesis involves a three-stage process:

  • Acylation of the commercially available (S)-4-benzyloxazolidin-2-one with chloroacetyl chloride to furnish the key chiral reactant.

  • A diastereoselective [2+2] Staudinger cycloaddition between the N-chloroacetylated oxazolidinone and an imine to construct the β-lactam ring. The chiral auxiliary directs the stereochemical outcome of this reaction.

  • Removal of the chiral auxiliary to yield the target β-lactam and allow for the recovery of the valuable auxiliary.

Data Presentation

The following tables summarize representative quantitative data for the key steps of the synthesis. Note that the data for the Staudinger reaction is based on a closely related system and serves as a representative example.

Table 1: Acylation of (S)-4-Benzyloxazolidin-2-one

Reactant 1Reactant 2BaseSolventTemperature (°C)Time (h)Yield (%)
(S)-4-Benzyloxazolidin-2-oneChloroacetyl Chloriden-ButyllithiumTHF-78 to 01>95

Table 2: Representative Diastereoselective Staudinger Cycloaddition

Chiral Acylating AgentImineBaseSolventTemperature (°C)Time (h)Yield (%)Diastereomeric Ratio (cis:trans)
This compoundN-(4-methoxybenzylidene)anilineTriethylamineCH₂Cl₂-78 to RT1285-95>95:5

Table 3: Reductive Cleavage of the Chiral Auxiliary

SubstrateReducing AgentSolventTemperature (°C)Time (h)Yield (%)
β-Lactam AdductLithium Borohydride / H₂ODiethyl Ether0 to RT2>90

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol details the acylation of the Evans auxiliary (S)-4-benzyloxazolidin-2-one.

Materials:

  • (S)-4-Benzyloxazolidin-2-one

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Chloroacetyl chloride

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • A flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen) is charged with (S)-4-benzyloxazolidin-2-one (1.0 eq) and anhydrous THF.

  • The solution is cooled to -78 °C using a dry ice/acetone bath.

  • n-Butyllithium (1.05 eq) is added dropwise, and the resulting solution is stirred for 30 minutes at -78 °C.

  • Chloroacetyl chloride (1.1 eq) is added dropwise to the reaction mixture.

  • The reaction is stirred at -78 °C for 30 minutes and then allowed to warm to 0 °C and stirred for an additional 30 minutes.

  • The reaction is quenched by the addition of saturated aqueous NH₄Cl solution.

  • The mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield the crude product, which can be purified by flash column chromatography.

Protocol 2: Diastereoselective Synthesis of β-Lactam via Staudinger Cycloaddition

This protocol describes the [2+2] cycloaddition of the N-chloroacetylated oxazolidinone with an imine.

Materials:

  • This compound

  • Imine (e.g., N-(4-methoxybenzylidene)aniline)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Triethylamine (Et₃N)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, dissolve the imine (1.1 eq) and triethylamine (1.5 eq) in anhydrous CH₂Cl₂.

  • Cool the solution to -78 °C.

  • A solution of this compound (1.0 eq) in anhydrous CH₂Cl₂ is added dropwise to the stirred imine solution.

  • The reaction mixture is stirred at -78 °C for 4 hours and then allowed to warm to room temperature and stirred overnight.

  • The reaction is quenched with saturated aqueous NaHCO₃ solution.

  • The organic layer is separated, and the aqueous layer is extracted with CH₂Cl₂.

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography or recrystallization to afford the desired β-lactam.

Protocol 3: Reductive Cleavage of the Chiral Auxiliary

This protocol details the removal of the chiral auxiliary to yield the final β-lactam.[1]

Materials:

  • β-Lactam adduct from Protocol 2

  • Anhydrous Diethyl Ether

  • Water

  • Lithium Borohydride (LiBH₄) in THF

  • 1M aqueous Sodium Hydroxide (NaOH)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • The β-lactam adduct (1.0 eq) is dissolved in anhydrous diethyl ether in a round-bottom flask under an argon atmosphere.

  • Water (1.1 eq) is added, and the mixture is cooled to 0 °C in an ice bath.

  • A solution of lithium borohydride in THF (1.1 eq) is added dropwise.

  • The mixture is allowed to warm to room temperature and stirred for 2 hours.

  • The reaction is quenched with 1M aqueous NaOH, and the mixture is stirred until the layers are clear.

  • The mixture is poured into a separatory funnel with additional ether and water.

  • The ether layer is washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

  • The crude product can be purified by flash chromatography to isolate the N-unsubstituted β-lactam and recover the chiral auxiliary.

Visualizations

experimental_workflow cluster_start Stage 1: Acylation cluster_cycloaddition Stage 2: Staudinger Cycloaddition cluster_cleavage Stage 3: Auxiliary Cleavage start_material (S)-4-Benzyloxazolidin-2-one acyl_reagent Chloroacetyl Chloride, n-BuLi, THF acylated_product This compound acyl_reagent->acylated_product Acylation imine Imine, Et3N, CH2Cl2 acylated_product->imine beta_lactam β-Lactam Adduct imine->beta_lactam [2+2] Cycloaddition cleavage_reagent LiBH4, H2O, Et2O beta_lactam->cleavage_reagent final_product Final β-Lactam cleavage_reagent->final_product Cleavage recovered_auxiliary Recovered Auxiliary cleavage_reagent->recovered_auxiliary

Caption: Overall experimental workflow for the synthesis of β-lactams.

staudinger_mechanism ketene Ketene (from Chloroacetyl Oxazolidinone + Et3N) zwitterion Zwitterionic Intermediate ketene->zwitterion Nucleophilic Attack imine Imine imine->zwitterion beta_lactam β-Lactam Product zwitterion->beta_lactam Ring Closure

Caption: Simplified mechanism of the Staudinger [2+2] cycloaddition.

logical_relationship cluster_process Synthetic Strategy start Starting Material This compound chiral_auxiliary Chiral Auxiliary Control goal Target Molecule Enantiopure β-Lactam diastereoselective_reaction Diastereoselective Reaction (Staudinger Cycloaddition) chiral_auxiliary->diastereoselective_reaction separation Diastereomer Separation (if necessary) diastereoselective_reaction->separation cleavage Auxiliary Cleavage separation->cleavage cleavage->goal

Caption: Logical relationship of the asymmetric synthesis strategy.

References

Application Notes: (S)-4-Benzyl-3-(2-chloroacetyl)oxazolidin-2-one in Stereoselective Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-4-Benzyl-3-(2-chloroacetyl)oxazolidin-2-one is a versatile chiral auxiliary employed in asymmetric synthesis to establish stereocenters with a high degree of control. As a member of the Evans oxazolidinone family of chiral auxiliaries, it provides a reliable method for the stereoselective formation of carbon-carbon bonds, a critical step in the synthesis of complex natural products and pharmaceutical agents. The chloroacetyl group offers a unique handle for further synthetic manipulations, expanding its utility beyond that of simple acyl derivatives.

This document provides an overview of its application in key asymmetric reactions, detailed experimental protocols, and quantitative data for representative transformations.

Principle of Stereocontrol

The stereochemical outcome of reactions employing this compound is directed by the bulky benzyl group at the C4 position of the oxazolidinone ring. Upon enolization of the N-acyl group, the benzyl substituent effectively shields one face of the enolate. This steric hindrance dictates the trajectory of the incoming electrophile, leading to a highly diastereoselective reaction. For instance, in aldol reactions, the formation of a six-membered, chair-like transition state, known as the Zimmerman-Traxler model, predicts the formation of the syn-aldol product with high fidelity.

Key Applications in Synthesis

The primary applications of this compound in the synthesis of chiral building blocks for natural products are centered around two main transformations:

  • Asymmetric Aldol Reactions: The enolate of this compound reacts with aldehydes to furnish β-hydroxy carbonyl compounds with two new contiguous stereocenters. The resulting syn-adducts are valuable intermediates in polyketide synthesis.

  • Asymmetric Alkylation: The enolate can also be alkylated with various electrophiles to introduce a new stereocenter α to the carbonyl group. The chloroacetyl moiety itself can be a site for subsequent nucleophilic displacement, although the primary use is the stereoselective formation of the C-C bond at the α-carbon.

Following these stereoselective transformations, the chiral auxiliary can be readily cleaved under mild conditions to reveal the desired carboxylic acid, alcohol, or other functional groups, and the valuable (S)-4-benzyloxazolidin-2-one can be recovered and recycled.

Quantitative Data Summary

The following tables summarize representative quantitative data for the key steps involved in the application of this compound and its analogs in asymmetric synthesis.

Table 1: N-Acylation of (S)-4-Benzyloxazolidin-2-one

Acylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)
Chloroacetyl chloriden-BuLiTHF-78 to 01.5>95
Propionyl chloriden-BuLiTHF-78 to 01.598
Acetyl chloriden-BuLiTHF-78 to 01.597

Table 2: Asymmetric Aldol Reactions with N-Acyl-(S)-4-benzyloxazolidin-2-ones

N-Acyl GroupAldehydeLewis AcidBaseDiastereomeric Ratio (syn:anti)Yield (%)
PropionylIsobutyraldehydeBu₂BOTfDIPEA>99:195
PropionylBenzaldehydeBu₂BOTfDIPEA>99:194
AcetylIsobutyraldehydeTiCl₄DIPEA94:685

Table 3: Asymmetric Alkylation of N-Acyl-(S)-4-benzyloxazolidin-2-ones

N-Acyl GroupElectrophileBaseDiastereomeric RatioYield (%)
PropionylBenzyl bromideLDA>99:192
PropionylAllyl iodideNaHMDS98:288
Phenylacetylt-Butyl bromideZrCl₄/Et₃N>95:585

Table 4: Cleavage of the Chiral Auxiliary

Product Functional GroupReagentsSolventTemperature (°C)Yield (%)
Carboxylic AcidLiOH, H₂O₂THF/H₂O085-95
Primary AlcoholLiBH₄Et₂O/H₂O080-90
Methyl EsterMeONaMeOH0 to RT85-95

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol 1: Synthesis of this compound

This protocol describes the acylation of (S)-4-benzyloxazolidin-2-one with chloroacetyl chloride.

Materials:

  • (S)-4-Benzyloxazolidin-2-one

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Chloroacetyl chloride

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add (S)-4-benzyloxazolidin-2-one (1.0 eq) and dissolve it in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi (1.05 eq) dropwise via syringe.

  • Stir the resulting mixture at -78 °C for 30 minutes.

  • Add chloroacetyl chloride (1.1 eq) dropwise to the reaction mixture.

  • Stir the mixture at -78 °C for 30 minutes, then allow it to warm to 0 °C and continue stirring for an additional hour.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Protocol 2: Asymmetric Aldol Reaction

This protocol details a representative boron-mediated asymmetric aldol reaction.

Materials:

  • This compound (or other N-acyl derivative)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Dibutylboron triflate (Bu₂BOTf)

  • Diisopropylethylamine (DIPEA)

  • Aldehyde (e.g., isobutyraldehyde)

  • pH 7 phosphate buffer

  • Methanol

  • 30% Hydrogen peroxide (H₂O₂)

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add the N-acyl oxazolidinone (1.0 eq) and dissolve it in anhydrous CH₂Cl₂.

  • Cool the solution to -78 °C.

  • Add Bu₂BOTf (1.1 eq) dropwise, followed by the dropwise addition of DIPEA (1.2 eq).

  • Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 30 minutes to ensure complete formation of the boron enolate.

  • Cool the solution back down to -78 °C.

  • Add the aldehyde (1.5 eq) dropwise.

  • Stir the reaction mixture at -78 °C for 30 minutes, then at 0 °C for 1-2 hours. Monitor reaction progress by TLC.

  • Quench the reaction at 0 °C by the sequential addition of pH 7 phosphate buffer, methanol, and 30% hydrogen peroxide.

  • Stir the resulting mixture vigorously for 1 hour at 0 °C.

  • Concentrate the mixture under reduced pressure to remove the organic solvents.

  • Extract the aqueous residue with dichloromethane (3x).

  • Combine the organic layers, wash with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the aldol adduct by flash column chromatography.

Protocol 3: Cleavage of the Chiral Auxiliary to a Carboxylic Acid

This protocol describes the hydrolytic cleavage of the N-acyl group to yield a chiral carboxylic acid.

Materials:

  • N-acyl oxazolidinone adduct

  • Tetrahydrofuran (THF)

  • Water

  • 30% Hydrogen peroxide (H₂O₂)

  • Lithium hydroxide (LiOH)

  • Sodium sulfite (Na₂SO₃)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

Procedure:

  • Dissolve the N-acyl oxazolidinone adduct (1.0 eq) in a 3:1 mixture of THF and water.

  • Cool the solution to 0 °C in an ice-water bath.

  • Add 30% aqueous hydrogen peroxide (4.0 eq) dropwise, maintaining the temperature at 0 °C.

  • Add an aqueous solution of lithium hydroxide (2.0 eq) dropwise.

  • Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃).

  • Concentrate the mixture to remove the THF.

  • Extract the aqueous layer with ethyl acetate to recover the chiral auxiliary.

  • Acidify the aqueous layer to a pH of ~2 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3x) to isolate the carboxylic acid product.

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate to yield the product.

Visualizations

The following diagrams illustrate the key experimental workflows.

acylation_workflow cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_workup Workup & Purification cluster_product Product start_aux (S)-4-Benzyloxazolidin-2-one dissolve Dissolve in THF start_aux->dissolve start_acyl Chloroacetyl Chloride acylate Add Chloroacetyl Chloride start_acyl->acylate cool_1 Cool to -78 °C dissolve->cool_1 deprotonate Add n-BuLi cool_1->deprotonate deprotonate->acylate warm Warm to 0 °C acylate->warm quench Quench (aq. NH4Cl) warm->quench extract Extract (EtOAc) quench->extract purify Purify (Chromatography) extract->purify product (S)-4-Benzyl-3-(2-chloroacetyl) oxazolidin-2-one purify->product

Caption: Workflow for the N-acylation of (S)-4-benzyloxazolidin-2-one.

aldol_workflow cluster_start Starting Materials cluster_enolate Enolate Formation cluster_reaction Aldol Addition cluster_workup Workup & Purification cluster_product Product start_nacyl N-Acyl Oxazolidinone dissolve Dissolve in CH2Cl2 start_nacyl->dissolve start_aldehyde Aldehyde add_ald Add Aldehyde start_aldehyde->add_ald cool_1 Cool to -78 °C dissolve->cool_1 add_lewis Add Bu2BOTf & DIPEA cool_1->add_lewis warm_enolate Warm to 0 °C add_lewis->warm_enolate cool_2 Cool to -78 °C warm_enolate->cool_2 cool_2->add_ald warm_react Warm to 0 °C add_ald->warm_react quench Quench (Buffer, MeOH, H2O2) warm_react->quench extract Extract (CH2Cl2) quench->extract purify Purify (Chromatography) extract->purify product Syn-Aldol Adduct purify->product

Caption: Workflow for the asymmetric aldol reaction.

cleavage_workflow cluster_start Starting Material cluster_reaction Cleavage Reaction cluster_workup Workup & Separation cluster_products Products start_adduct N-Acyl Adduct dissolve Dissolve in THF/H2O start_adduct->dissolve cool Cool to 0 °C dissolve->cool add_reagents Add LiOH & H2O2 cool->add_reagents react Stir at 0 °C to RT add_reagents->react quench Quench (Na2SO3) react->quench extract_aux Extract Auxiliary quench->extract_aux acidify Acidify (HCl) quench->acidify product_aux Recovered Auxiliary extract_aux->product_aux extract_prod Extract Product acidify->extract_prod product_acid Chiral Carboxylic Acid extract_prod->product_acid

Caption: Workflow for the cleavage of the chiral auxiliary.

Application Notes: Selective Cleavage of the N-Chloroacetyl Protecting Group

Author: BenchChem Technical Support Team. Date: December 2025

The N-chloroacetyl group is a valuable amine-protecting group in organic synthesis, particularly in the fields of peptide and carbohydrate chemistry.[1][2] Its utility stems from its stability under various reaction conditions, including the acidic and basic treatments used for the removal of other common protecting groups like Boc and Fmoc, respectively.[2][3] This orthogonality allows for the selective deprotection of the N-chloroacetyl group without affecting other protected functional groups within a complex molecule.[1]

A primary application of the N-chloroacetyl group is in the synthesis of cyclic peptides.[2][4] By introducing the group at the N-terminus, it can react with a nucleophilic side chain, such as the thiol of a cysteine residue, to form a stable thioether bond, resulting in a "head-to-side-chain" cyclized peptide.[2][4] This intramolecular cyclization is often performed on-resin before the final cleavage and deprotection of other side-chain protecting groups.[2]

Cleavage of the N-chloroacetyl group is typically achieved through nucleophilic displacement of the chloride, followed by an intramolecular reaction that liberates the free amine. A variety of reagents have been developed for this purpose, offering researchers a choice based on substrate compatibility and desired reaction conditions. The most common and widely used reagent is thiourea, which is effective and selective.[1][5] Other reagents include hydrazine dithiocarbonate, diazabicyclo[2.2.2]octane (DABCO), tetra-n-butylammonium fluoride (TBAF), and various pyridine-2-thione derivatives.[5][6][7]

Comparative Data on Cleavage Reagents

The selection of a cleavage reagent depends on the substrate and the presence of other functional groups. The following table summarizes reaction conditions and reported yields for various methods.

ReagentSubstrate TypeSolvent(s)TemperatureTimeYield (%)
Thiourea CarbohydrateDioxane/Water100°C18 h84
Thiourea CarbohydrateNot SpecifiedNot SpecifiedNot Specified85
Thiourea CarbohydrateNot SpecifiedNot SpecifiedNot Specified97
DABCO CarbohydrateEthanolReflux1 h~100
TBAF CarbohydrateTHFRoom Temp.Not Specified>90
3-Nitropyridine-2-thione DipeptideAq. NaHCO₃ then TFANot SpecifiedNot SpecifiedGood
Hydrazine Dithiocarbonate GeneralNot SpecifiedNot SpecifiedFastClean

Experimental Protocols

Protocol 1: Cleavage of N-Chloroacetyl Group using Thiourea

This protocol describes a common method for removing the N-chloroacetyl group from a protected amine, particularly in the context of carbohydrate chemistry.[8] The reaction proceeds via nucleophilic attack by thiourea, leading to the formation of a pseudothiouronium salt, which then undergoes intramolecular cyclization to release the deprotected amine.[1][5]

Materials and Reagents:

  • N-chloroacetylated substrate

  • Thiourea

  • Ethanol (EtOH)

  • Pyridine (Pyr)

  • Acetic Anhydride (Ac₂O)

  • Solvents for extraction and chromatography (e.g., Dichloromethane, Ethyl Acetate, Hexanes)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the N-chloroacetylated substrate (1 equivalent) in a mixture of ethanol and pyridine.

  • Add thiourea (typically 5-10 equivalents) to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). Reaction times can be lengthy, often requiring several hours.[5]

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Add acetic anhydride to the mixture and stir for several hours at room temperature to acetylate the newly freed amine. This step is for characterization and may be omitted depending on the subsequent steps.

  • Concentrate the reaction mixture under reduced pressure to remove the solvents.

Work-up and Purification:

  • Dissolve the residue in a suitable organic solvent like dichloromethane or ethyl acetate.

  • Wash the organic layer sequentially with water, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure deprotected product.

Safety Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Pyridine is flammable and toxic; handle with care.

  • Chloroacetyl derivatives are lachrymators and alkylating agents; avoid inhalation and skin contact.

Protocol 2: Cleavage of N-Chloroacetyl Group using DABCO

This protocol details a highly selective and rapid method for the cleavage of the chloroacetyl group using the sterically hindered tertiary amine, diazabicyclo[2.2.2]octane (DABCO).[5] This method is particularly useful for substrates containing other base-sensitive ester groups, such as acetyl or benzoyl, which remain intact.[5]

Materials and Reagents:

  • N-chloroacetylated substrate

  • Diazabicyclo[2.2.2]octane (DABCO)

  • Ethanol (or other suitable alcohol)

  • Solvents for extraction and chromatography (e.g., Ethyl Acetate, Hexanes)

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the N-chloroacetylated substrate (1 equivalent) in ethanol.

  • Add DABCO (typically 2-3 equivalents) to the solution.

  • Heat the mixture to reflux. The reaction is generally fast and can be complete within 1-2 hours.[5]

  • Monitor the reaction progress by TLC until the starting material has been completely consumed.

  • Cool the reaction mixture to room temperature.

Work-up and Purification:

  • Concentrate the reaction mixture under reduced pressure to remove the ethanol.

  • Partition the residue between ethyl acetate and water.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the resulting crude product by flash column chromatography on silica gel to yield the deprotected compound.

Safety Precautions:

  • Perform all operations in a well-ventilated fume hood.

  • Wear appropriate PPE.

  • DABCO is a skin and eye irritant. Handle with care.

  • Ensure the reflux apparatus is set up correctly to avoid solvent loss and potential fire hazards.

Visualizations

experimental_workflow sub N-Chloroacetyl Protected Substrate reac Dissolve in Solvent Add Cleavage Reagent (e.g., Thiourea, DABCO) sub->reac cond Apply Reaction Conditions (e.g., Heat to Reflux) Monitor by TLC reac->cond work Reaction Work-up (Extraction, Washing) cond->work puri Purification (Column Chromatography) work->puri prod Deprotected Product puri->prod

Caption: General workflow for the deprotection of an N-chloroacetyl group.

Caption: Mechanism of N-chloroacetyl cleavage using thiourea.

References

Application Notes and Protocols: Reductive Cleavage of the Oxazolidinone Auxiliary to a Primary Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The use of chiral oxazolidinone auxiliaries, pioneered by David A. Evans, represents a cornerstone of modern asymmetric synthesis. These auxiliaries allow for highly diastereoselective transformations, including alkylations, aldol reactions, and conjugate additions. A critical step in this methodology is the subsequent removal, or cleavage, of the auxiliary to unveil the desired chiral product. Reductive cleavage is a key transformation that converts the N-acyl oxazolidinone into a valuable chiral primary alcohol, while also allowing for the recovery and recycling of the auxiliary. This document provides detailed protocols and comparative data for the reductive cleavage of oxazolidinone auxiliaries.

Overview of Reductive Cleavage Methods

The conversion of an N-acyl oxazolidinone to a primary alcohol is typically achieved using hydride-based reducing agents. The choice of reagent is crucial and depends on the substrate's steric hindrance and the presence of other functional groups. The most common reagents for this transformation are Lithium Borohydride (LiBH₄), Lithium Aluminum Hydride (LiAlH₄), and Sodium Borohydride (NaBH₄).

  • Lithium Borohydride (LiBH₄) is a versatile and frequently used reagent for this purpose. It is generally effective for a wide range of substrates. An improved procedure involving the addition of one equivalent of water has been shown to be particularly effective for sterically hindered N-acyloxazolidinones, minimizing ring-opened byproducts.[1][2]

  • Lithium Aluminum Hydride (LiAlH₄) is a more powerful reducing agent than LiBH₄ and is also highly effective for the reductive cleavage of oxazolidinone auxiliaries.[3][4] Its high reactivity, however, necessitates careful handling and anhydrous reaction conditions.

  • Sodium Borohydride (NaBH₄) is a milder and more selective reducing agent. While generally less reactive towards esters and amides, it can be employed for the reduction of N-acyloxazolidinones, often in the presence of additives or in alcoholic solvents.

Data Presentation: Comparison of Reductive Cleavage Conditions

The following table summarizes various conditions for the reductive cleavage of N-acyl oxazolidinones to primary alcohols, providing a comparative overview to guide the selection of an optimal strategy.

Reagent(s)Solvent(s)Temperature (°C)Typical Reaction TimeTypical Yield (%)Notes
LiBH₄THF0 - 252 - 6 hours80 - 95A common and reliable method.[3]
LiBH₄, H₂O (1 equiv.)Diethyl ether0 to rt0.5 - 2 hours85 - 98Highly effective for sterically hindered substrates, reducing byproducts.[1][2]
LiAlH₄THF0 - 651 - 4 hours85 - 98A powerful reducing agent; requires anhydrous conditions.[3][4]
NaBH₄Methanol030 minutes~90A milder alternative, suitable for certain substrates.[5]
L-Selectride®THF-7815 minutes73Used for conjugate reduction of α,β-unsaturated N-acyloxazolidinones.[6]

Experimental Workflow

The general workflow for the reductive cleavage of an oxazolidinone auxiliary to a primary alcohol involves the setup of the reaction under an inert atmosphere, addition of the reducing agent, quenching of the reaction, and subsequent work-up and purification.

workflow General Experimental Workflow for Reductive Cleavage cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification dissolve Dissolve N-acyl oxazolidinone in anhydrous solvent inert Establish inert atmosphere (Nitrogen or Argon) dissolve->inert cool Cool solution to specified temperature inert->cool add_reagent Add reducing agent (e.g., LiBH4) portion-wise cool->add_reagent stir Stir at specified temperature and monitor by TLC add_reagent->stir quench Quench reaction (e.g., with aq. NH4Cl or NaOH) stir->quench extract Extract with organic solvent quench->extract wash Wash organic layer extract->wash dry Dry over anhydrous salt (e.g., Na2SO4) wash->dry concentrate Concentrate in vacuo dry->concentrate chromatography Purify by column chromatography concentrate->chromatography

Caption: General workflow for the reductive cleavage of an N-acyl oxazolidinone.

Experimental Protocols

Protocol 1: Reductive Cleavage using Lithium Borohydride (General Procedure)

This protocol is a widely applicable method for the reductive cleavage of N-acyl oxazolidinones.

Materials:

  • N-acyl oxazolidinone substrate

  • Lithium Borohydride (LiBH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve the N-acyl oxazolidinone substrate (1.0 equiv) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add LiBH₄ (2.0 - 3.0 equiv) portion-wise, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at 0 °C for 2-6 hours, or until the reaction is complete as indicated by TLC analysis.

  • Cautiously quench the reaction by the slow, dropwise addition of a saturated aqueous solution of NH₄Cl at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Extract the mixture with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • Purify the crude product by column chromatography to yield the primary alcohol and recover the chiral auxiliary.

Protocol 2: Improved Reductive Cleavage for Sterically Hindered Substrates using LiBH₄/H₂O

This modified procedure is particularly effective for substrates with significant steric bulk near the N-acyl oxazolidinone moiety.[1][2]

Materials:

  • Sterically hindered N-acyl oxazolidinone substrate

  • Lithium Borohydride (LiBH₄) solution in THF (e.g., 2.0 M)

  • Anhydrous diethyl ether

  • Deionized water

  • 1 M aqueous Sodium Hydroxide (NaOH)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Stir the N-acyl oxazolidinone (1.0 mmol) in dry diethyl ether (20 mL) under an argon atmosphere.

  • Add water (1.1 mmol, 20 µL) and cool the mixture to 0 °C in an ice bath.

  • Add a 2.0 M solution of LiBH₄ in THF (1.1 mmol, 0.55 mL) dropwise. This will cause immediate clouding and hydrogen evolution.

  • Warm the mixture to room temperature and stir for 0.5 - 2 hours, monitoring the reaction by TLC.

  • Quench the reaction with 1 M aqueous NaOH and stir the mixture until both layers are clear.

  • Pour the mixture into a separatory funnel with diethyl ether and water.

  • Separate the layers and wash the ether layer with brine, dry over Na₂SO₄, and concentrate.

  • Purify the residue by flash chromatography on silica gel to obtain the primary alcohol and the recovered chiral auxiliary.

Protocol 3: Reductive Cleavage using Lithium Aluminum Hydride (LiAlH₄)

This protocol utilizes the powerful reducing agent LiAlH₄ and requires strict anhydrous conditions.

Materials:

  • N-acyl oxazolidinone substrate

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF) or Diethyl Ether

  • Water

  • 15% aqueous Sodium Hydroxide (NaOH) solution

Procedure:

  • To a stirred suspension of LiAlH₄ (1.5 - 2.0 equiv) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of the N-acyl oxazolidinone (1.0 equiv) in anhydrous THF dropwise.

  • After the addition is complete, the reaction mixture can be stirred at 0 °C or allowed to warm to room temperature and stirred for 1-4 hours until completion (monitored by TLC).

  • Cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of:

    • 'x' mL of water

    • 'x' mL of 15% aqueous NaOH

    • '3x' mL of water (where 'x' is the mass of LiAlH₄ in grams used).

  • Stir the resulting mixture at room temperature until a granular precipitate forms.

  • Filter the solid and wash it thoroughly with ethyl acetate or THF.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography.

Recovery of the Chiral Auxiliary

A significant advantage of this methodology is the ability to recover and reuse the chiral auxiliary. In the protocols described above, the liberated oxazolidinone auxiliary can be isolated from the reaction mixture, typically during the aqueous work-up or by chromatographic separation from the primary alcohol product.

Conclusion

The reductive cleavage of N-acyl oxazolidinones is a reliable and high-yielding method to produce enantiomerically enriched primary alcohols. The choice of the reducing agent and reaction conditions can be tailored to the specific substrate to maximize the yield and purity of the desired product. The protocols provided herein offer a comprehensive guide for researchers in the field of organic synthesis and drug development.

References

Application Notes and Protocols: Transesterification of the N-acyl Group with Sodium Methoxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transesterification is a crucial organic reaction that involves the transformation of one ester into another through the exchange of the alkoxy group. While the transesterification of carboxylic acid esters is a widely utilized and well-documented process, particularly in the synthesis of biofuels and polymers, the analogous reaction involving the N-acyl group (an amide) is a more challenging transformation. Amide bonds are significantly more stable and less susceptible to nucleophilic attack than ester bonds due to the resonance stabilization involving the nitrogen lone pair. Consequently, the conversion of an N-acyl group to an ester, for instance, via methanolysis using sodium methoxide, requires more forcing conditions.

This document provides a detailed overview of the principles of sodium methoxide-catalyzed transesterification, drawing parallels from the more common ester-to-ester conversion, and presents a generalized protocol for the more challenging transesterification of N-acyl groups. The information herein is intended to serve as a foundational guide for researchers in organic synthesis, medicinal chemistry, and drug development for applications such as prodrug synthesis, peptide modification, and protecting group strategies.

Reaction Mechanism

The transesterification of an N-acyl group with sodium methoxide in methanol proceeds via a nucleophilic acyl substitution mechanism. The methoxide ion (CH₃O⁻), a strong nucleophile, attacks the electrophilic carbonyl carbon of the N-acyl compound. This leads to the formation of a tetrahedral intermediate. The intermediate then collapses, expelling the amide anion as a leaving group to yield the methyl ester. Due to the poor leaving group ability of the amide anion, this step is generally the rate-determining step and often requires elevated temperatures.

G

Applications in Research and Drug Development

The ability to convert an N-acyl group to an ester can be valuable in several areas:

  • Protecting Group Chemistry: The N-acyl group is a common protecting group for amines. A mild and efficient method for its removal or transformation is highly desirable.

  • Prodrug Synthesis: Conversion of a bioactive amide into a more lipophilic ester can be a strategy to improve drug delivery and pharmacokinetics. The ester can then be hydrolyzed in vivo to release the active amide drug.

  • Peptide and Protein Modification: Selective modification of amide bonds in peptides and proteins is a key tool in chemical biology to probe protein function and create novel bioconjugates.

  • Metabolic Studies: Introducing an ester linkage in place of an amide can alter the metabolic stability of a drug candidate, providing insights into its metabolic pathways.

Experimental Protocols

Note: The following protocols are generalized and may require optimization based on the specific substrate and desired outcome. The transesterification of amides is significantly more challenging than that of esters and may require harsher conditions (higher temperatures, longer reaction times, and higher catalyst loading).

Protocol 1: General Procedure for the Methanolysis of an N-Acyl Compound

This protocol describes a general method for the conversion of an N-acyl compound to its corresponding methyl ester using sodium methoxide.

Materials:

  • N-acyl substrate

  • Anhydrous methanol

  • Sodium methoxide (solid or as a solution in methanol)

  • Anhydrous toluene or other suitable high-boiling solvent

  • Inert gas (Argon or Nitrogen)

  • Quenching solution (e.g., saturated aqueous ammonium chloride)

  • Extraction solvent (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the N-acyl substrate.

  • Dissolve the substrate in a minimal amount of anhydrous methanol and/or a co-solvent like toluene.

  • Add sodium methoxide (typically 0.1 to 1.5 equivalents). The addition can be done portion-wise if the reaction is exothermic.

  • Heat the reaction mixture to reflux (typically 65-100°C, depending on the solvent) and monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by an appropriate method (e.g., column chromatography, distillation, or recrystallization).

G

Quantitative Data

The efficiency of the transesterification of N-acyl groups is highly substrate-dependent. The following table provides a hypothetical comparison of reaction parameters for the methanolysis of a typical ester versus an amide, highlighting the more demanding conditions required for the latter. Actual conditions must be determined empirically.

ParameterTransesterification of a Methyl EsterMethanolysis of an N-Acyl Amide (Estimated)
Substrate Generic Carboxylic EsterGeneric N-Acyl Amide
Catalyst Sodium MethoxideSodium Methoxide
Catalyst Loading 0.05 - 0.2 equivalents0.5 - 2.0 equivalents
Solvent MethanolMethanol, Toluene, or DMF
Temperature 25 - 65 °C65 - 120 °C
Reaction Time 1 - 6 hours12 - 48 hours
Typical Yield > 90%Highly variable (10 - 80%)

Safety Precautions

  • Sodium methoxide is a corrosive and moisture-sensitive reagent. Handle it in a fume hood with appropriate personal protective equipment (gloves, safety glasses).

  • Reactions involving sodium methoxide can be exothermic. Ensure proper temperature control.

  • Anhydrous solvents are crucial for the success of the reaction, as water can consume the catalyst and lead to hydrolysis byproducts.

  • Always perform reactions under an inert atmosphere to prevent the degradation of the catalyst and reagents.

Conclusion

The transesterification of an N-acyl group with sodium methoxide is a chemically challenging but potentially valuable transformation in organic synthesis and drug development. While not as straightforward as the analogous reaction with esters, a fundamental understanding of the nucleophilic acyl substitution mechanism allows for the rational design of experimental conditions. The protocols and data presented in these application notes serve as a starting point for researchers to explore this reaction for their specific applications, with the understanding that significant optimization may be required to achieve desired outcomes.

Troubleshooting & Optimization

Improving diastereoselectivity in alkylation of (S)-4-Benzyl-3-(2-chloroacetyl)oxazolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the diastereoselective alkylation of (S)-4-Benzyl-3-(2-chloroacetyl)oxazolidin-2-one. Our aim is to help you optimize your reaction conditions to achieve high diastereoselectivity.

Troubleshooting Guide

This guide addresses common issues encountered during the alkylation of this compound, providing potential causes and solutions in a question-and-answer format.

Q1: Why am I observing low diastereoselectivity in my alkylation reaction?

A1: Low diastereoselectivity is a common issue that can often be traced back to several key experimental parameters. The stereochemical outcome of this reaction is highly dependent on the formation of a rigid, chelated (Z)-enolate, which then directs the incoming electrophile to the less sterically hindered face.

  • Incomplete or Incorrect Enolate Formation: The use of a sufficiently strong, non-nucleophilic base is crucial for the complete and rapid deprotonation to form the desired (Z)-enolate. Incomplete enolization can lead to a mixture of enolate geometries, resulting in poor diastereoselectivity.

    • Solution: Employ strong bases such as sodium hexamethyldisilazide (NaHMDS) or lithium diisopropylamide (LDA). Ensure the base is fresh and properly titrated.

  • Reaction Temperature: The stability of the chelated enolate intermediate is highly temperature-dependent.

    • Solution: Maintain a reaction temperature of -78 °C (typically a dry ice/acetone bath) during both the deprotonation and alkylation steps. Allowing the temperature to rise can cause enolate equilibration, leading to a decrease in the diastereomeric ratio.

  • Presence of Water: The enolate is highly sensitive to moisture.

    • Solution: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents.

  • Solvent Choice: The solvent plays a critical role in the structure and reactivity of the enolate.

    • Solution: Tetrahydrofuran (THF) is the most commonly used and recommended solvent as it effectively solvates the metal cation in the chelated transition state.

Q2: My reaction is sluggish or incomplete. What could be the cause?

A2: Incomplete reactions can be due to several factors, including the reactivity of the electrophile and the stability of the enolate.

  • Less Reactive Electrophile: The nature of the alkylating agent significantly impacts the reaction rate.

    • Solution: Highly reactive electrophiles, such as benzylic and allylic halides, are ideal for achieving high yields and selectivities. For less reactive electrophiles, consider using a more reactive leaving group (e.g., triflate instead of a halide) or exploring the use of Lewis acids to activate the electrophile. However, be aware that changes in conditions can also affect diastereoselectivity.

  • Enolate Decomposition: The enolate can be unstable, especially if the temperature is not rigorously controlled.

    • Solution: Ensure the reaction is maintained at -78 °C. Additionally, some studies have shown that in certain cases, THF can lead to side reactions like deacylation; in such instances, a solvent system like TMEDA/toluene might offer better results.

Q3: I am observing the formation of byproducts. How can I minimize them?

A3: Side reactions can compete with the desired alkylation, reducing the yield of the target diastereomer.

  • Deacylation: The N-acyl group can be cleaved under certain conditions.

    • Solution: As mentioned, the choice of solvent can be critical. If deacylation is a suspected issue in THF, consider alternative solvent systems.

  • Polyalkylation: While less common for this specific substrate, it is a potential side reaction in alkylations.

    • Solution: Use a stoichiometric amount of the alkylating agent and add it slowly to the reaction mixture to maintain a low instantaneous concentration.

Frequently Asked Questions (FAQs)

Q1: What is the role of the benzyl group on the oxazolidinone auxiliary?

A1: The benzyl group at the C4 position of the oxazolidinone ring provides the necessary steric hindrance to direct the approach of the electrophile. Once the (Z)-enolate is formed and chelated to the metal cation, the benzyl group effectively blocks one face of the enolate, forcing the electrophile to attack from the opposite, less hindered face, thus leading to a high degree of diastereoselectivity.

Q2: Which base is better for this reaction, LDA or NaHMDS?

A2: Both LDA and NaHMDS are effective for this transformation. However, the choice of the metal counterion (Li⁺ vs. Na⁺) can influence the aggregation state and reactivity of the enolate, which in turn can affect diastereoselectivity. For many N-acyloxazolidinone alkylations, NaHMDS at -78 °C provides excellent results. It is advisable to screen both bases if optimal conditions for a specific substrate are being sought.

Q3: Can I use a different solvent than THF?

A3: While THF is the most common solvent, other ethereal solvents or non-polar solvents in combination with chelating agents like TMEDA have been used. The choice of solvent can impact enolate structure and reactivity, and therefore, diastereoselectivity. It is recommended to start with THF and only explore other options if issues like side reactions or low selectivity are observed.

Q4: How can I determine the diastereomeric ratio of my product?

A4: The diastereomeric ratio (d.r.) can be determined by analyzing the crude reaction mixture using ¹H NMR spectroscopy. The signals for the protons on the newly formed stereocenter or adjacent to it will appear at different chemical shifts for each diastereomer, allowing for integration and calculation of their ratio. Chiral High-Performance Liquid Chromatography (HPLC) can also be used for more precise determination.

Data Presentation

The following tables summarize the effect of different reaction parameters on the diastereoselectivity of the alkylation of N-acyloxazolidinones, based on literature data for analogous systems.

Table 1: Effect of Base and Temperature on Diastereoselectivity

EntryAuxiliary SubstituentElectrophile (E+)BaseTemperature (°C)Diastereomeric Ratio (d.r.)
1i-PrCH₃INaHMDS-7891:9
2i-PrPhCH₂BrLDA099:1
3PhCH₃INaHMDS-7893:7
4PhPhCH₂BrLDA098:2

Table 2: Effect of Solvent on Diastereoselectivity

EntrySubstrateBaseSolventTemperature (°C)Diastereomeric Ratio (d.r.)
1N-propionyl oxazolidinoneNaHMDSTHF-78>95:5
2N-propionyl oxazolidinoneNaHMDSToluene/TMEDA-2092:8
3N-phenylacetyl oxazolidinoneEt₃N/ZrCl₄CH₂Cl₂rt20:1
4N-phenylacetyl oxazolidinoneEt₃N/ZrCl₄CHCl₃rt50:1

Experimental Protocols

Detailed Protocol for the Alkylation of this compound

This protocol is a general guideline and may require optimization for specific electrophiles.

Materials:

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • Sodium hexamethyldisilazide (NaHMDS) (e.g., 1.0 M solution in THF)

  • Alkylating agent (e.g., an alkyl halide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation: Under an inert atmosphere (argon or nitrogen), add this compound (1.0 equiv) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum. Dissolve the starting material in anhydrous THF.

  • Enolate Formation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add NaHMDS (1.05 equiv) dropwise via syringe over 10-15 minutes, ensuring the internal temperature does not rise above -70 °C. Stir the resulting solution at -78 °C for 30-60 minutes.

  • Alkylation: To the cold enolate solution, add the alkylating agent (1.1 equiv) dropwise via syringe.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C. The reaction time will vary depending on the electrophile (typically 1-4 hours). Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and add ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired alkylated product.

  • Analysis: Determine the diastereomeric ratio of the purified product by ¹H NMR spectroscopy or chiral HPLC.

Visualizations

Diastereoselectivity_Factors Factors Influencing Diastereoselectivity in Evans Alkylation Base Base (e.g., NaHMDS, LDA) Enolate_Formation Complete (Z)-Enolate Formation Base->Enolate_Formation Ensures complete and rapid formation Incomplete_Enolization Incomplete Enolization/ E/Z Mixture Solvent Solvent (e.g., THF) Chelated_TS Rigid Chelated Transition State Solvent->Chelated_TS Solvates cation, stabilizes chelate Temperature Temperature (-78 °C) Temperature->Chelated_TS Maintains stability, prevents equilibration High_Temp Elevated Temperature Electrophile Electrophile (R-X) High_DR High Diastereoselectivity Electrophile->High_DR Reactive E+ favors clean reaction Enolate_Formation->Chelated_TS Leads to Chelated_TS->High_DR Directs facial attack Low_DR Low Diastereoselectivity Incomplete_Enolization->Low_DR High_Temp->Low_DR Moisture Presence of Moisture Moisture->Low_DR

Caption: Logical workflow of factors affecting diastereoselectivity.

Technical Support Center: Chiral Auxiliary Cleavage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing racemization during the cleavage of chiral auxiliaries.

Troubleshooting Guide: Preventing Racemization

This guide addresses common issues encountered during the removal of chiral auxiliaries and provides systematic solutions to maintain the stereochemical integrity of your product.

Problem 1: Significant racemization detected in the final product after auxiliary cleavage.

Potential Cause Recommended Solution Key Considerations & Best Practices
Harsh Reaction Conditions (Temperature) Conduct the cleavage at lower temperatures. For many reactions, -78 °C is optimal to minimize the rate of enolate intermediate racemization.[1]A careful optimization of temperature and reaction time is necessary, as higher temperatures, while potentially increasing reaction rate, also increase the risk of racemization.[1]
Inappropriate Base or Acid Use weaker, non-nucleophilic bases if a base is required. For acid-catalyzed reactions, use the mildest acid possible for the shortest duration.[2] For peptide couplings prone to racemization, consider switching to a weaker base like sym-collidine.[2]Strong bases can increase the rate of racemization by promoting enolization.[2][3]
Unfavorable Solvent Choice Aprotic solvents like tetrahydrofuran (THF) are commonly used and can influence the stability and reactivity of the enolate.[1] In some cases, adding DMSO can help disrupt aggregation that may contribute to side reactions.[2]The choice of solvent can significantly impact the extent of racemization.[2]
Non-neutral Workup Conditions Employ neutral or buffered aqueous solutions (e.g., saturated ammonium chloride) for the workup to prevent acid or base-catalyzed enolization.[1]Acidic or basic workup conditions can induce racemization.[1]
Racemization during Purification Neutralize silica gel with a suitable base (e.g., triethylamine in the eluent) before chromatography. Alternatively, consider other purification methods like crystallization.[1]Silica gel can be acidic and cause racemization of sensitive compounds.
Electron-Withdrawing Groups Electron-withdrawing groups on the α-carbon can increase the acidity of the α-proton, making it more susceptible to racemization.[2] Consider a protecting group strategy to temporarily modify the electronic properties of the substituent.[2]This increased acidity facilitates abstraction of the α-proton and subsequent loss of stereochemistry.[2]

Problem 2: Low or incomplete conversion during auxiliary cleavage.

Potential Cause Recommended Solution Key Considerations & Best Practices
Steric Hindrance A higher reaction temperature may be required, but this increases the risk of racemization. A careful optimization of temperature and reaction time is necessary. Consider using a more reactive electrophile if possible.[1]The bulky nature of some chiral auxiliaries can impede the reaction.[4]
Inefficient Reagent Ensure the correct stoichiometry of the cleavage reagent is used. For instance, in basic hydrolysis of (-)-menthyloxyacetyl esters, 2.0-5.0 equivalents of LiOH·H₂O are recommended.[4] For reductive cleavage, 1.5-2.0 equivalents of LiAlH₄ can be used.[4]Insufficient reagent will lead to an incomplete reaction.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of racemization during auxiliary cleavage?

A1: Racemization during auxiliary cleavage often proceeds through the formation of a planar, achiral intermediate, such as an enolate or a carbocation.[3][5] For carbonyl compounds, a base can abstract the acidic α-proton, forming a planar enolate. Subsequent protonation can occur from either face with equal probability, leading to a racemic mixture.[3] Similarly, reactions proceeding through a planar carbocation intermediate can be attacked by a nucleophile from either side, resulting in racemization.[5]

Q2: How can I choose the best cleavage method for my specific chiral auxiliary?

A2: The choice of cleavage method depends on the type of chiral auxiliary and the nature of the linkage to your substrate (e.g., amide, ester).[4][6] For example, Evans oxazolidinone auxiliaries are commonly cleaved hydrolytically with lithium hydroxide and hydrogen peroxide (LiOH/H₂O₂).[7][8] For auxiliaries attached via an ester linkage, basic hydrolysis (saponification) or reductive cleavage with reagents like lithium aluminum hydride (LiAlH₄) are common methods.[4]

Q3: Are there any specific auxiliaries that are known to be particularly prone to racemization during cleavage?

A3: While the cleavage conditions are the primary factor, compounds with α-substituents that are electron-withdrawing can be more susceptible to racemization because they increase the acidity of the α-proton.[2] Additionally, amino acids like histidine and cysteine are known to be particularly prone to racemization during peptide coupling reactions.[2][9]

Q4: How can I accurately determine the enantiomeric excess (ee) of my product after cleavage?

A4: The most common method for determining the enantiomeric excess is through chiral high-performance liquid chromatography (HPLC) or gas chromatography (GC).[2][7] You will need to use a chiral stationary phase that can resolve the two enantiomers. A racemic standard of your product is typically run first to determine the retention times of both enantiomers.[2]

Q5: What are some common racemization suppressants I can add to my reaction?

A5: In the context of peptide synthesis, additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and OxymaPure are commonly used to suppress racemization during coupling reactions, which is a related process to auxiliary cleavage in terms of preserving stereochemistry.[2]

Experimental Protocols

Protocol 1: Basic Hydrolysis (Saponification) of (-)-Menthyloxyacetyl Esters [4]

This method is suitable for substrates that are stable under basic conditions.

  • Dissolution: Dissolve the (-)-menthyloxyacetyl ester substrate (1.0 equiv) in a 3:1 mixture of tetrahydrofuran (THF) and water.

  • Addition of Base: Add lithium hydroxide monohydrate (LiOH·H₂O, 2.0-5.0 equiv) to the solution.

  • Reaction: Stir the mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC). Gentle heating (e.g., to 40-50 °C) can be applied to accelerate the reaction if necessary.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Acidify the mixture to a pH of ~2-3 with 1 M HCl.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the product by flash column chromatography.

Protocol 2: Reductive Cleavage of (-)-Menthyloxyacetyl Esters with LiAlH₄ [4]

  • Dissolution: Dissolve the (-)-menthyloxyacetyl ester substrate (1.0 equiv) in anhydrous diethyl ether or THF under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Reducing Agent: Slowly add a suspension of lithium aluminum hydride (LiAlH₄, 1.5-2.0 equiv) in the same solvent.

  • Reaction: Stir the mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-3 hours, monitoring the reaction progress by TLC.

  • Work-up (Fieser work-up):

    • Cool the reaction mixture back to 0 °C.

    • Sequentially and carefully add water (X mL), 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams.

    • Stir the resulting mixture vigorously until a white precipitate forms.

    • Add anhydrous Na₂SO₄ and stir for another 15 minutes.

  • Isolation: Filter the solid and wash it thoroughly with diethyl ether or THF. Concentrate the filtrate under reduced pressure to obtain the crude alcohol.

  • Purification: Purify the product by flash column chromatography on silica gel.

Protocol 3: Determination of Enantiomeric Excess (ee) by Chiral HPLC [2]

This is a general guideline; specific parameters will need to be optimized for your compound.

  • Sample Preparation: Prepare a dilute solution of your purified compound in the mobile phase. A typical concentration is around 1 mg/mL.

  • HPLC Conditions:

    • Column: A suitable chiral stationary phase column.

    • Mobile Phase: A mixture of solvents (e.g., hexane/isopropanol) optimized for the separation of your enantiomers.

    • Flow rate: 0.5 - 1.0 mL/min.

    • Injection volume: 10-20 µL.

    • Detector: UV detector set to a wavelength where your compound absorbs.

  • Analysis:

    • Inject a sample of the racemic mixture to determine the retention times of both enantiomers.

    • Inject your sample and integrate the peak areas for each enantiomer.

    • Calculate the enantiomeric excess using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] * 100.

Visualizations

RacemizationMechanism cluster_chiral Chiral Starting Material cluster_intermediate Achiral Intermediate cluster_product Racemic Product Chiral R-Enantiomer (Single Stereocenter) Intermediate Planar Enolate or Carbocation (Loss of Chirality) Chiral->Intermediate Base or Acid (e.g., during cleavage) R_Product R-Enantiomer Intermediate->R_Product Protonation/Nucleophilic Attack (50% probability) S_Product S-Enantiomer Intermediate->S_Product Protonation/Nucleophilic Attack (50% probability)

Caption: Mechanism of racemization via an achiral intermediate.

TroubleshootingWorkflow Start Auxiliary Cleavage Reaction CheckEE Determine Enantiomeric Excess (ee) (e.g., Chiral HPLC) Start->CheckEE AcceptableEE Is ee acceptable? CheckEE->AcceptableEE End Final Optically Pure Product AcceptableEE->End Yes Troubleshoot Troubleshoot Racemization AcceptableEE->Troubleshoot No Temp Lower Temperature Troubleshoot->Temp BaseAcid Use Milder Base/Acid Troubleshoot->BaseAcid Workup Neutralize Workup Troubleshoot->Workup Purification Neutralize Silica Gel Troubleshoot->Purification Temp->Start BaseAcid->Start Workup->Start Purification->Start

Caption: Workflow for troubleshooting racemization during auxiliary cleavage.

LogicalRelationships cluster_factors Contributing Factors cluster_solutions Prevention Strategies Racemization Racemization Risk LowTemp Low Temperature Reaction Racemization->LowTemp MildReagents Mild Base/Acid Racemization->MildReagents NeutralWorkup Neutral/Buffered Workup Racemization->NeutralWorkup NeutralSilica Neutralized Silica Gel Racemization->NeutralSilica Temp High Temperature Temp->Racemization BaseAcid Strong Base/Acid BaseAcid->Racemization Workup Non-Neutral Workup Workup->Racemization Purification Acidic Silica Gel Purification->Racemization

Caption: Factors contributing to racemization and corresponding prevention strategies.

References

Optimization of enolate formation temperature for N-chloroacetyl oxazolidinone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of enolate formation from N-chloroacetyl oxazolidinone. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on this critical reaction. Below you will find troubleshooting guides and frequently asked questions to help you navigate challenges in your experiments.

Troubleshooting Guide

This section addresses specific issues you may encounter during the enolate formation and subsequent reaction of N-chloroacetyl oxazolidinone.

Issue Potential Cause(s) Recommended Solution(s)
1. Low or No Product Yield Incomplete Deprotonation: The base may be insufficient or degraded. The reaction temperature might be too low for the chosen base to be effective.- Use a freshly titrated or new bottle of strong, non-nucleophilic base (e.g., LDA, NaHMDS).- Ensure you are using at least 1.05-1.1 equivalents of base.- While -78 °C is standard, for some bases like LDA, a slightly higher temperature (e.g., -60 °C) for a short period might improve deprotonation, but this risks lowering selectivity.
Enolate Decomposition: N-haloacetyl imide enolates can be unstable at higher temperatures. Warming the reaction mixture prematurely can lead to decomposition.- Maintain a constant low temperature (≤ -78 °C) throughout the enolate formation and subsequent electrophilic addition.[1][2][3] - Use a cryostat or a well-insulated dry ice/acetone bath.
Side Reaction with Chloro-group: The enolate could potentially react with the chloro-substituent of another molecule, leading to oligomerization.- Maintain high dilution to disfavor intermolecular reactions.- Add the electrophile as quickly as possible after enolate formation is complete.
2. Poor Diastereoselectivity Incorrect Enolate Geometry: The desired kinetic (Z)-enolate provides high diastereoselectivity. Formation of the thermodynamic (E)-enolate or a mixture will erode this selectivity.- Strict temperature control is critical. Use -78 °C for enolate formation to ensure kinetic control.[1][2][3]- Use a strong, hindered base like Lithium Diisopropylamide (LDA) or Sodium Hexamethyldisilazide (NaHMDS) to favor the kinetic product.[2]
Enolate Equilibration: Allowing the reaction to stir for too long at a slightly elevated temperature, or warming up before the electrophile has fully reacted, can cause the kinetic enolate to equilibrate to the thermodynamic enolate.- Add the electrophile at -78 °C as soon as enolate formation is complete (typically 30-60 minutes).- Do not let the reaction mixture warm up until the reaction is quenched.
Premature Quenching: Adding the quenching solution before the reaction with the electrophile is complete.- Monitor the reaction by TLC to confirm the consumption of the starting material before quenching.
3. Formation of Multiple Byproducts Reaction with Solvent: Strong bases like LDA can react with ethereal solvents like THF if left for extended periods at temperatures above -20 °C.- Keep the reaction time to a minimum and maintain the recommended low temperature.
Aldol Self-Condensation: If the target reaction is an alkylation but trace aldehydes are present, self-condensation can occur.- Ensure all reagents and solvents are pure and that the electrophile is free of carbonyl impurities.
Racemization: Abstraction of the proton at the chiral center of the oxazolidinone auxiliary.- This is generally rare under standard enolization conditions but can be promoted by excessively strong bases or high temperatures. Use of non-nucleophilic, hindered bases at low temperatures is key to prevention.[4]

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for forming the kinetic enolate of N-chloroacetyl oxazolidinone?

A1: The optimal temperature for generating the kinetic (Z)-enolate is typically -78 °C .[1][2][3] This low temperature is crucial to ensure that the deprotonation is irreversible and rapid, preventing equilibration to the more stable but less selective thermodynamic enolate. Maintaining this temperature throughout the base addition and subsequent reaction with an electrophile is critical for achieving high diastereoselectivity.

Q2: Which base should I use for enolate formation, and does the counterion matter?

A2: Strong, sterically hindered, non-nucleophilic bases are required. The most common choices are Lithium Diisopropylamide (LDA) and Sodium or Lithium Hexamethyldisilazide (NaHMDS or LiHMDS).

  • LDA: Reliably forms the kinetic enolate at -78 °C.

  • NaHMDS: Also forms the kinetic enolate effectively at -78 °C. Sodium enolates are often more reactive than their lithium counterparts, which can be advantageous for reactions with less reactive electrophiles.[2]

  • Titanium and Boron Enolates: For aldol additions, titanium (using TiCl₄ and a tertiary amine base) or boron (using Bu₂BOTf and a tertiary amine base) enolates are used. These also require low temperatures (typically -78 °C to 0 °C) for formation and reaction.[5][6]

The counterion (Li⁺, Na⁺, Bu₂B⁺, TiCl₃⁺) plays a significant role in the stereochemical outcome by chelating to the carbonyl oxygens of the oxazolidinone, creating a rigid structure that directs the approach of the electrophile.

Q3: How long should I stir the reaction after adding the base?

A3: After the dropwise addition of the base at -78 °C, the enolate formation is generally complete within 30 to 60 minutes . You can then proceed with the addition of your electrophile at the same low temperature.

Q4: My reaction is very slow at -78 °C. Can I warm it up?

A4: It is strongly advised to keep the reaction at -78 °C until the electrophile has been added and has had sufficient time to react (typically 2-4 hours).[1] Warming the solution containing the enolate before the electrophile has reacted can lead to significantly reduced diastereoselectivity or decomposition. If the reaction with the electrophile is sluggish, it is preferable to allow it to stir for a longer period at -78 °C or to very cautiously and slightly raise the temperature (e.g., to -60 °C or -40 °C), while being aware of the potential negative impact on selectivity.

Q5: What is the best way to quench the reaction?

A5: The reaction should be quenched at low temperature (e.g., -78 °C) by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) .[1] This proton source is mild enough to neutralize the remaining base and enolate without causing significant epimerization or other side reactions.

Experimental Protocols

General Protocol for Kinetic Enolate Formation and Alkylation

This protocol provides a general method for the diastereoselective alkylation of N-chloroacetyl oxazolidinone.

  • Preparation: Add the N-chloroacetyl oxazolidinone (1.0 eq.) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet.

  • Dissolution: Add anhydrous tetrahydrofuran (THF) to achieve a concentration of approximately 0.1 M.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath under a positive pressure of nitrogen.

  • Base Addition: Slowly add a solution of LDA or NaHMDS (1.1 eq.) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -75 °C.

  • Enolate Formation: Stir the resulting solution at -78 °C for 30-60 minutes.

  • Electrophile Addition: Add the electrophile (1.2 eq.), either neat or as a pre-cooled solution in THF, dropwise to the enolate solution at -78 °C.

  • Reaction: Stir the mixture at -78 °C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Quench the reaction at -78 °C by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, add water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the key decision points and steps in optimizing the enolate formation temperature.

G start Start: Prepare N-Chloroacetyl Oxazolidinone in Anhydrous THF cool Cool to Initial Temperature (e.g., -78 °C) start->cool add_base Add Strong Base Dropwise (e.g., LDA, NaHMDS) cool->add_base stir Stir for 30-60 min to Form Enolate add_base->stir add_elec Add Electrophile at Maintained Temperature stir->add_elec react Stir for 2-4 hours add_elec->react quench Quench Reaction at Low Temperature react->quench workup Aqueous Workup & Purification quench->workup analyze Analyze Yield & Diastereoselectivity (d.r.) workup->analyze trouble Optimization Loop analyze->trouble trouble->cool Adjust Temperature trouble->add_base Change Base low_yield Low Yield? - Check Base Quality - Ensure Anhydrous Conditions trouble->low_yield low_dr Low d.r.? - Lower Temperature - Ensure Kinetic Control trouble->low_dr

Caption: Workflow for optimizing enolate formation and reaction.

References

Purification of diastereomers of acylated Evans auxiliaries

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the purification of diastereomers of acylated Evans auxiliaries.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of diastereomers of acylated Evans auxiliaries.

Issue Possible Cause Recommended Solution
Poor Separation of Diastereomers by Column Chromatography Insufficient resolution on silica gel.Optimize the solvent system. A less polar solvent system may improve separation. Consider using a different stationary phase, such as reverse-phase C18 silica, which can offer different selectivity for diastereomers.[1]
Co-elution of diastereomers.If baseline separation is not achieved, consider recrystallization as an alternative or subsequent purification step. Diastereomers have different physical properties, including solubility, which can be exploited during crystallization.[2][3]
Low Yield of Desired Diastereomer after Purification Loss of product during column chromatography.Ensure proper column packing and loading. Dry loading the crude product onto silica gel can sometimes improve resolution and reduce tailing. Monitor the elution carefully with TLC analysis.[4]
Incomplete crystallization or co-precipitation of the minor diastereomer during recrystallization.Carefully select the recrystallization solvent. The ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures.[5] Slow cooling is crucial to allow for the formation of a pure crystal lattice.[5] Seeding the solution with a pure crystal of the desired diastereomer can sometimes promote selective crystallization.
Product decomposition.Prolonged exposure to certain conditions, like elevated temperatures or acidic/basic media, can lead to product degradation. Minimize reaction and purification times and temperatures where possible.[4]
Presence of Impurities in the Final Product Incomplete reaction.Ensure all starting materials are consumed by monitoring the reaction with TLC. If necessary, adjust reaction time, temperature, or stoichiometry.
Formation of side products.The use of anhydrous reagents and solvents is critical, as moisture can lead to unwanted side reactions.[4] Careful control of reaction temperature is also important.
Difficulty in Determining Diastereomeric Ratio (d.r.) Overlapping signals in ¹H NMR.Use a higher field NMR spectrometer for better signal dispersion. Integration of well-resolved, non-overlapping proton signals corresponding to each diastereomer is necessary.
Inaccurate integration.Ensure proper phasing and baseline correction of the NMR spectrum before integration.
Diastereomers not resolved by GC.Optimize the GC method, including the column type, temperature program, and carrier gas flow rate. A chiral GC column may be necessary in some cases to resolve diastereomers that are difficult to separate on a standard column.[6]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying diastereomers of acylated Evans auxiliaries?

A1: The two most common and effective methods for purifying diastereomers of acylated Evans auxiliaries are flash column chromatography and recrystallization.[2] Because diastereomers possess different physical properties, they can be separated using standard laboratory techniques.[1][3]

Q2: How can I determine the diastereomeric ratio of my product?

A2: The diastereomeric ratio (d.r.) can be determined using several analytical techniques, most commonly by ¹H NMR spectroscopy or gas chromatography (GC).[6][7] In ¹H NMR, the ratio is calculated by integrating distinct signals that are unique to each diastereomer. For GC analysis, the ratio is determined by the relative peak areas of the separated diastereomers.

Q3: My diastereomers are inseparable by column chromatography. What should I do?

A3: If column chromatography fails to provide adequate separation, recrystallization is an excellent alternative.[2][3] The different solubilities of diastereomers in a given solvent can be exploited to selectively crystallize the major diastereomer, leaving the minor one in the mother liquor.[8] The choice of solvent is critical for successful recrystallization.[5]

Q4: What is a typical diastereomeric ratio for alkylation reactions using Evans auxiliaries?

A4: Evans auxiliaries are known for providing high levels of stereocontrol, often resulting in high diastereomeric ratios. For many alkylation reactions, d.r. values of 98:2 or greater are commonly reported.[6][9][10]

Q5: Can I recover the chiral auxiliary after the reaction?

A5: Yes, one of the significant advantages of using Evans auxiliaries is that they can be recovered and reused.[2] The auxiliary is typically cleaved from the product under conditions that do not cause racemization, allowing for its isolation and purification.[2][7]

Experimental Protocols

Protocol 1: General Procedure for Flash Column Chromatography
  • Prepare the Column: A glass column is slurry-packed with silica gel in an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).

  • Sample Loading: The crude product is dissolved in a minimal amount of the elution solvent or a stronger solvent and loaded onto the top of the silica gel bed. Alternatively, for less soluble compounds, the crude product can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder loaded onto the column.

  • Elution: The solvent system is passed through the column under positive pressure (e.g., with compressed air or a pump).

  • Fraction Collection: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing the purified diastereomers.

  • Solvent Removal: The solvent from the combined, pure fractions is removed under reduced pressure to yield the purified product.

Protocol 2: General Procedure for Recrystallization
  • Solvent Selection: Choose a solvent in which the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[5]

  • Dissolution: The impure solid is placed in a flask, and the minimum amount of hot solvent is added to fully dissolve the compound.[5]

  • Cooling: The solution is allowed to cool slowly to room temperature. Slow cooling is essential for the formation of pure crystals, as it allows the crystal lattice to form selectively, excluding impurities.[5] Further cooling in an ice bath may be necessary to maximize the yield.

  • Crystal Collection: The crystals are collected by vacuum filtration.

  • Washing and Drying: The collected crystals are washed with a small amount of cold solvent to remove any remaining impurities and then dried under vacuum.

Data Presentation

Table 1: Diastereoselective Alkylation of Evans Auxiliaries

N-Acyl GroupElectrophile (R-X)Base/SolventYield (%)Diastereomeric Ratio
PropionylBenzyl bromideLDA/THF80-92>99:1
PropionylMethyl iodideLDA/THF90-9598.5:1.5
PropionylAllyl iodideNaN(TMS)₂/THF7798:2
ButyrylEthyl iodideLDA/THF85-94>99:1
PhenylacetylIsopropyl iodideNaHMDS/THF78-8598:2

(Data compiled from Evans, D. A.; et al. J. Am. Chem. Soc. 1982, 104, 1737-1739)[10]

Table 2: Diastereoselective Boron-Mediated Aldol Reactions

N-Acyl GroupAldehyde (R-CHO)Yield (%)Diastereomeric Ratio (syn:anti)
PropionylIsobutyraldehyde80-90>99:1
PropionylBenzaldehyde85>99:1
PropionylPropionaldehyde75-8597:3
Propionyln-Octanal85>99:1

(Data compiled from Evans, D. A.; et al. J. Am. Chem. Soc. 1981, 103, 2127-2129)[10]

Visualizations

experimental_workflow cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis & Cleavage Acylation Acylation of Evans Auxiliary Alkylation Diastereoselective Alkylation/Aldol Acylation->Alkylation N-Acylated Auxiliary Crude Crude Product (Diastereomeric Mixture) Alkylation->Crude Purification Purification (Chromatography or Recrystallization) Crude->Purification Major Major Diastereomer Purification->Major Separated Minor Minor Diastereomer Purification->Minor Separated Analysis Determine d.r. (NMR, GC) Major->Analysis Cleavage Auxiliary Cleavage Analysis->Cleavage Product Enantiomerically Pure Product Cleavage->Product Recovered Recovered Auxiliary Cleavage->Recovered

Caption: General workflow for the synthesis and purification of products derived from acylated Evans auxiliaries.

troubleshooting_logic Start Poor Separation of Diastereomers? Chromatography Using Column Chromatography? Start->Chromatography Yes Success Successful Separation Start->Success No OptimizeSolvent Optimize Solvent System Chromatography->OptimizeSolvent Yes Recrystallize Attempt Recrystallization Chromatography->Recrystallize No OptimizeSolvent->Recrystallize Still Poor Separation ChangeStationary Change Stationary Phase SelectSolvent Careful Solvent Selection Recrystallize->SelectSolvent Yes Recrystallize->Success No, already pure SlowCooling Ensure Slow Cooling SelectSolvent->SlowCooling SlowCooling->Success

Caption: Troubleshooting logic for poor separation of diastereomers.

References

Technical Support Center: Impact of Lewis Acid Choice on Stereoselectivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot and navigate challenges related to stereoselectivity in Lewis acid-catalyzed reactions.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of a Lewis acid in controlling stereoselectivity?

A1: A Lewis acid acts as an electron pair acceptor, coordinating to a Lewis basic site on a substrate (commonly a carbonyl oxygen). This coordination enhances the substrate's reactivity and can lock it into a specific conformation. In the context of stereoselectivity, this conformational rigidity creates a sterically and electronically biased environment, favoring the approach of a nucleophile or diene from a less hindered face of the molecule. This leads to the preferential formation of one stereoisomer over others.

Q2: How does the choice between a chiral and an achiral Lewis acid impact the stereochemical outcome?

A2: Achiral Lewis acids can enhance diastereoselectivity in reactions where the substrate already possesses chiral centers by amplifying the inherent facial bias.[1] However, when starting with prochiral substrates, achiral Lewis acids will typically yield a racemic mixture of products. Chiral Lewis acids, on the other hand, are designed to induce enantioselectivity.[1] By creating a chiral environment around the substrate, they differentiate between the two enantiotopic faces of the prochiral substrate or the two prochiral centers of the reactants, leading to the formation of one enantiomer in excess.

Q3: What are the key factors to consider when selecting a Lewis acid for a specific transformation?

A3: The optimal Lewis acid is highly dependent on the specific reaction and substrates. Key factors to consider include:

  • Steric Bulk: The size of the Lewis acid and its ligands can significantly influence which face of the substrate is more accessible.[2][3]

  • Lewis Acidity: The strength of the Lewis acid affects its ability to coordinate to the substrate and activate it. Stronger Lewis acids may be required for less reactive substrates.

  • Chelation Control: For substrates with multiple Lewis basic sites, a Lewis acid capable of bidentate chelation can create a rigid cyclic intermediate, leading to predictable stereochemical outcomes.

  • Solvent Compatibility: The choice of solvent can influence the aggregation state and effective Lewis acidity of the catalyst.

  • Reaction Temperature: The desired level of stereoselectivity can often be fine-tuned by adjusting the reaction temperature. Lower temperatures generally favor higher selectivity.

Q4: Can the stereochemical outcome (e.g., syn vs. anti or endo vs. exo) be reversed by changing the Lewis acid?

A4: Yes, in many cases, the stereochemical outcome can be influenced or even reversed by changing the Lewis acid. For example, in Diels-Alder reactions, bulkier Lewis acids can favor the formation of the exo product, whereas smaller, more strongly coordinating Lewis acids often favor the endo product.[2][3][4] Similarly, in aldol reactions, the choice of Lewis acid can influence the syn/anti diastereomeric ratio.

Troubleshooting Guides

Issue 1: Low Diastereoselectivity in a Mukaiyama Aldol Reaction

Problem: The Mukaiyama aldol reaction is producing a nearly 1:1 mixture of diastereomers, or the desired diastereomer is not the major product.

Troubleshooting Workflow:

G start Low Diastereoselectivity Observed la_choice Lewis Acid Choice start->la_choice temp Reaction Temperature start->temp solvent Solvent start->solvent enolate_geom Silyl Enol Ether Geometry start->enolate_geom solution Improved Diastereoselectivity la_choice->solution Screen Lewis acids of varying steric bulk and Lewis acidity (see Table 1). temp->solution Lower the reaction temperature (e.g., -78 °C). solvent->solution Screen solvents with different polarities and coordinating abilities. enolate_geom->solution Ensure the geometric purity of the silyl enol ether (E vs. Z).

Figure 1: Troubleshooting workflow for low diastereoselectivity in a Mukaiyama aldol reaction.

Quantitative Data: Lewis Acid Screening in a Mukaiyama Aldol Reaction

Table 1: Effect of Lewis Acid on the Diastereoselectivity of a Mukaiyama Aldol Reaction

EntryLewis Acid (1.1 eq.)SolventTemp (°C)Yield (%)Diastereomeric Ratio (syn:anti)
1TiCl₄CH₂Cl₂-788595:5
2SnCl₄CH₂Cl₂-788280:20
3BF₃·OEt₂CH₂Cl₂-787530:70
4ZnCl₂CH₂Cl₂-786055:45
5MgBr₂·OEt₂CH₂Cl₂-787890:10

Data is hypothetical and for illustrative purposes.

Experimental Protocol: Screening of Lewis Acids in a Mukaiyama Aldol Reaction

  • To a flame-dried, argon-purged round-bottom flask equipped with a magnetic stir bar, add the aldehyde (1.0 mmol) and the chosen anhydrous solvent (5 mL).

  • Cool the solution to the desired temperature (e.g., -78 °C) in a dry ice/acetone bath.

  • Slowly add the Lewis acid (1.1 mmol) dropwise via syringe. Stir the mixture for 15-30 minutes.

  • In a separate flame-dried, argon-purged flask, dissolve the silyl enol ether (1.2 mmol) in the same anhydrous solvent (3 mL).

  • Add the silyl enol ether solution dropwise to the aldehyde-Lewis acid mixture over 10-15 minutes.

  • Stir the reaction mixture at the same temperature, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃ or NH₄Cl at the reaction temperature.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.

  • Determine the diastereomeric ratio of the crude product by ¹H NMR spectroscopy or gas chromatography (GC).

Issue 2: Low endo/exo Selectivity in a Diels-Alder Reaction

Problem: The Diels-Alder reaction is yielding a mixture of endo and exo products with poor selectivity.

Troubleshooting Workflow:

G start Low endo/exo Selectivity la_choice Lewis Acid Choice start->la_choice temp Reaction Temperature start->temp solvent Solvent start->solvent solution Improved endo/exo Selectivity la_choice->solution Screen Lewis acids with varying steric hindrance (see Table 2). temp->solution Lowering the temperature generally favors the endo product. solvent->solution Polar solvents can sometimes enhance endo selectivity.

Figure 2: Troubleshooting workflow for low endo/exo selectivity in a Diels-Alder reaction.

Quantitative Data: Lewis Acid Effect on endo/exo Selectivity in a Diels-Alder Reaction

Table 2: Influence of Lewis Acid on the endo/exo Selectivity of the Reaction between Cyclopentadiene and Methyl Acrylate

EntryLewis Acid (0.1 eq.)SolventTemp (°C)Yield (%)endo:exo Ratio
1NoneNeat256575:25
2AlCl₃CH₂Cl₂09295:5
3SnCl₄CH₂Cl₂08890:10
4B(C₆F₅)₃Toluene08510:90
5TiCl₄CH₂Cl₂-209598:2

Data is compiled from illustrative examples in the literature.[2][3][5]

Experimental Protocol: Lewis Acid Catalyzed Diels-Alder Reaction

  • To a flame-dried, argon-purged round-bottom flask, add the dienophile (1.0 mmol) and the chosen anhydrous solvent (5 mL).

  • Cool the solution to the desired temperature (e.g., 0 °C or -20 °C).

  • Add the Lewis acid (0.1 - 1.0 mmol) portion-wise or dropwise. Stir for 10 minutes.

  • Add the diene (1.2 mmol) dropwise to the reaction mixture.

  • Stir at the same temperature and monitor the reaction by TLC.

  • Once the reaction is complete, quench with a saturated aqueous solution of NaHCO₃.

  • Warm the mixture to room temperature and extract with diethyl ether or ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Determine the endo:exo ratio of the crude product by ¹H NMR spectroscopy or GC analysis.

Issue 3: Low Enantioselectivity in a Chiral Lewis Acid Catalyzed Reaction

Problem: A reaction using a chiral Lewis acid catalyst is resulting in a low enantiomeric excess (ee).

Troubleshooting Workflow:

G start Low Enantioselectivity catalyst_prep Catalyst Preparation & Purity start->catalyst_prep ligand_choice Chiral Ligand start->ligand_choice reaction_cond Reaction Conditions start->reaction_cond substrate_issues Substrate Effects start->substrate_issues solution Improved Enantioselectivity catalyst_prep->solution Ensure anhydrous conditions for in situ generation; verify purity of pre-formed catalyst. ligand_choice->solution Screen different chiral ligands; consider electronic and steric modifications. reaction_cond->solution Optimize temperature, solvent, and catalyst loading. substrate_issues->solution Check for impurities in the substrate; consider if the substrate is well-suited for the catalyst.

Figure 3: Troubleshooting workflow for low enantioselectivity in a chiral Lewis acid-catalyzed reaction.

Quantitative Data: Chiral Lewis Acid Screening in a Baylis-Hillman Reaction

Table 3: Effect of Chiral Ligand and Metal on the Enantioselectivity of a Baylis-Hillman Reaction

EntryMetal Salt (10 mol%)Chiral Ligand (12 mol%)SolventYield (%)ee (%)
1La(OTf)₃(R)-BINOLTHF7545
2Sc(OTf)₃(R)-BINOLTHF8060
3Yb(OTf)₃(R,R)-TADDOLCH₂Cl₂8275
4La(OTf)₃(S,S)-cyclohexyl-diimine ligandTHF7867
5In(OTf)₃(R)-BINAPTHF7055

Data is compiled from illustrative examples in the literature.[6][7][8]

Experimental Protocol: Optimization of a Chiral Lewis Acid-Catalyzed Reaction

  • Catalyst Preparation (in situ):

    • To a flame-dried, argon-purged Schlenk flask, add the metal salt (e.g., La(OTf)₃, 0.1 mmol) and the chiral ligand (e.g., (R)-BINOL, 0.12 mmol).

    • Add anhydrous solvent (e.g., THF, 3 mL) and stir the mixture at room temperature for 1-2 hours to allow for complex formation.

  • Reaction Setup:

    • In a separate flame-dried, argon-purged flask, dissolve the aldehyde (1.0 mmol) and the activated alkene (1.2 mmol) in the same anhydrous solvent (5 mL).

    • Cool the substrate solution to the desired temperature (e.g., -20 °C).

  • Catalysis:

    • Transfer the pre-formed chiral Lewis acid catalyst solution to the substrate solution via cannula.

    • Stir the reaction mixture at the set temperature, monitoring by TLC.

  • Workup and Analysis:

    • Quench the reaction with a saturated aqueous solution of NH₄Cl.

    • Extract the product with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the product by flash column chromatography.

    • Determine the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC).

References

Technical Support Center: Scalable Synthesis of (S)-4-Benzyl-3-(2-chloroacetyl)oxazolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scalable synthesis of (S)-4-Benzyl-3-(2-chloroacetyl)oxazolidin-2-one.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis, offering potential causes and solutions.

Problem Potential Cause Suggested Solution
Low or No Product Formation Incomplete deprotonation of (S)-4-Benzyl-2-oxazolidinone.- Ensure the use of a sufficiently strong and fresh base (e.g., n-butyllithium).- Verify the accurate determination of the base concentration.- Perform the deprotonation at a low temperature (e.g., -78 °C) to ensure the stability of the lithium salt.
Inactive chloroacetyl chloride.- Use freshly opened or distilled chloroacetyl chloride.- Verify the purity of the chloroacetyl chloride by analytical techniques such as NMR or GC.
Insufficient reaction time or temperature.- Monitor the reaction progress using TLC or HPLC.- If the reaction is sluggish, consider a slight increase in temperature or extending the reaction time.
Presence of Unreacted (S)-4-Benzyl-2-oxazolidinone Inadequate amount of base or chloroacetyl chloride.- Use a slight excess (1.05-1.1 equivalents) of both the base and chloroacetyl chloride.
Poor mixing in a large-scale reaction.- Ensure efficient stirring to maintain a homogeneous reaction mixture.
Formation of Side Products Reaction with residual water.- Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).- Use anhydrous solvents.
Diacylation of the oxazolidinone.- Control the stoichiometry of chloroacetyl chloride carefully.- Add the chloroacetyl chloride solution dropwise to the deprotonated oxazolidinone at a low temperature.
Endocyclic cleavage of the oxazolidinone ring.- This is less common during acylation but can be promoted by strong nucleophiles or harsh conditions. Maintain low temperatures and use appropriate stoichiometry.
Difficulties in Product Purification Co-elution with impurities during column chromatography.- Optimize the solvent system for column chromatography to achieve better separation.- Consider using a different stationary phase.
Oily product that is difficult to crystallize.- Attempt recrystallization from a different solvent or solvent mixture.- Use seeding with a small crystal of the pure product to induce crystallization.
Product instability.The product, this compound, is generally stable under normal conditions. However, prolonged exposure to moisture or high temperatures should be avoided.

Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for the scalable synthesis of this compound?

A common and scalable method involves the N-acylation of (S)-4-Benzyl-2-oxazolidinone. This is typically achieved by deprotonating the oxazolidinone with a strong base like n-butyllithium at a low temperature, followed by the addition of chloroacetyl chloride.

Q2: What are the critical parameters to control during the reaction?

The most critical parameters are:

  • Temperature: The deprotonation and acylation steps should be carried out at low temperatures (typically -78 °C) to prevent side reactions and ensure high stereoselectivity.

  • Stoichiometry: Precise control of the amounts of base and chloroacetyl chloride is crucial to avoid incomplete reaction or the formation of byproducts.

  • Anhydrous Conditions: The reaction is sensitive to moisture, which can quench the base and lead to lower yields.

Q3: How can I monitor the progress of the reaction?

The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A sample can be taken from the reaction mixture, quenched, and analyzed to check for the consumption of the starting material and the formation of the product.

Q4: What are the common impurities I should look for?

Common impurities may include unreacted (S)-4-Benzyl-2-oxazolidinone, and potentially side products arising from the reaction of chloroacetyl chloride with any residual water or from diacylation.

Q5: What is the best method for purifying the final product on a large scale?

For large-scale purification, recrystallization is often the most practical and economical method. Finding a suitable solvent system is key to obtaining a high-purity crystalline product. If recrystallization is challenging, column chromatography can be used, though it may be less scalable.

Experimental Protocols

Synthesis of this compound

This protocol is a general guideline and may require optimization based on specific laboratory conditions and scale.

Materials:

  • (S)-4-Benzyl-2-oxazolidinone

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (in hexanes)

  • Chloroacetyl chloride

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Solvents for extraction and purification (e.g., ethyl acetate, hexanes)

Procedure:

  • Dissolve (S)-4-Benzyl-2-oxazolidinone (1 equivalent) in anhydrous THF in a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.05 equivalents) dropwise, maintaining the temperature below -70 °C.

  • Stir the mixture at -78 °C for 30 minutes.

  • Slowly add chloroacetyl chloride (1.1 equivalents) dropwise, again keeping the temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 1-2 hours, or until TLC/HPLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Visualizations

Experimental Workflow

experimental_workflow start Start dissolve Dissolve (S)-4-Benzyl-2-oxazolidinone in anhydrous THF start->dissolve cool Cool to -78 °C dissolve->cool deprotonate Add n-BuLi (Deprotonation) cool->deprotonate acylate Add Chloroacetyl Chloride (Acylation) deprotonate->acylate monitor Monitor Reaction (TLC/HPLC) acylate->monitor quench Quench with sat. aq. NH4Cl monitor->quench Reaction Complete extract Aqueous Workup & Extraction quench->extract dry Dry and Concentrate extract->dry purify Purification (Chromatography/Recrystallization) dry->purify product Pure Product purify->product

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic

troubleshooting_logic start Low Yield or Incomplete Reaction check_reagents Check Reagent Quality (Base, Acylating Agent) start->check_reagents check_conditions Verify Reaction Conditions (Temperature, Time, Atmosphere) start->check_conditions check_stoichiometry Confirm Stoichiometry start->check_stoichiometry impure_product Impure Product check_reagents->impure_product check_conditions->impure_product check_stoichiometry->impure_product optimize_purification Optimize Purification (Solvent System, Technique) impure_product->optimize_purification identify_impurities Identify Impurities (NMR, MS) impure_product->identify_impurities

Validation & Comparative

A Comparative Guide to Chiral Auxiliaries: 1H NMR Analysis of (S)-4-Benzyl-3-acetyl-2-oxazolidinone and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in asymmetric synthesis, the selection of an appropriate chiral auxiliary is a critical decision that profoundly influences the stereochemical outcome of a reaction. This guide provides a comparative analysis of the ¹H NMR spectroscopic data of the widely used Evans auxiliary, (S)-4-Benzyl-3-acetyl-2-oxazolidinone, and two common alternatives: N-acetyl-(-)-2,10-camphorsultam (Oppolzer's auxiliary) and N-acetyl-(1R,2R)-(-)-pseudoephedrine (Myers' auxiliary). The ¹H NMR spectrum provides a powerful tool for confirming the structure and purity of the acylated auxiliary and can offer insights into the conformational properties that influence stereoselectivity.

Performance Comparison of Chiral Auxiliaries

The choice of a chiral auxiliary is dictated by several factors, including the desired stereochemical outcome, reaction conditions, and ease of removal. Evans' oxazolidinones are renowned for their high stereocontrol in a variety of reactions, including alkylations and aldol reactions.[1] Oppolzer's camphorsultam provides excellent stereoselectivity, often in reactions where Evans' auxiliaries are less effective, and its derivatives are often highly crystalline, which can facilitate purification.[1] Myers' pseudoephedrine-based auxiliaries offer a practical and effective method for the asymmetric synthesis of a range of chiral compounds.

This guide focuses on the ¹H NMR spectroscopic signatures of the N-acetyl derivatives of these auxiliaries, which are representative of the intermediates formed in many asymmetric transformations.

¹H NMR Spectral Data Comparison

The following table summarizes the ¹H NMR spectral data for (S)-4-Benzyl-3-acetyl-2-oxazolidinone and its alternatives. These data are crucial for verifying the successful attachment of the acyl group and for assessing the purity of the chiral auxiliary derivative.

CompoundProtonChemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
(S)-4-Benzyl-3-acetyl-2-oxazolidinone H-44.65 - 4.75m-
H-5a4.20 - 4.30ddJ = 9.0, 3.0
H-5b4.10 - 4.20tJ = 9.0
-CH₂-Ph3.25 - 3.35ddJ = 13.5, 3.0
-CH₂-Ph2.75 - 2.85ddJ = 13.5, 9.5
Ar-H7.20 - 7.40m-
-COCH₃2.55s-
N-acetyl-(-)-2,10-camphorsultam H-23.80 - 3.90m-
H-10a3.45 - 3.55dJ = 13.8
H-10b3.15 - 3.25dJ = 13.8
H-72.05 - 2.15m-
H-41.85 - 2.00m-
H-5, H-61.30 - 1.50m-
CH₃1.15s-
CH₃0.95s-
-COCH₃2.40s-
N-acetyl-(1R,2R)-(-)-pseudoephedrine Ar-H7.20 - 7.40m-
H-14.80 - 4.90dJ = 4.0
H-24.30 - 4.40m-
N-CH₃2.85s-
-COCH₃2.10s-
C-CH₃0.95dJ = 7.0

Note: The ¹H NMR spectra of N-acyl pseudoephedrine derivatives can be complex due to the presence of rotamers arising from restricted rotation around the amide bond. This may result in the observation of two sets of signals for some protons.

Experimental Protocols

General Protocol for ¹H NMR Sample Preparation:

A standard protocol for preparing samples for ¹H NMR spectroscopy of small organic molecules is as follows:

  • Sample Quantity: Weigh 5-25 mg of the chiral auxiliary derivative.

  • Solvent: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in a small vial. The choice of solvent will depend on the solubility of the compound.

  • Filtration: To ensure a high-quality spectrum, it is essential to remove any particulate matter. Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Capping and Labeling: Cap the NMR tube and label it clearly.

Representative Protocol for ¹H NMR Data Acquisition:

The following is a general procedure for acquiring a ¹H NMR spectrum. Specific parameters may be adjusted based on the instrument and the sample.

  • Instrument: The data are typically acquired on a 400 MHz or 500 MHz NMR spectrometer.

  • Temperature: Spectra are usually recorded at room temperature (approximately 298 K).

  • Shimming: The magnetic field homogeneity is optimized by shimming on the deuterium lock signal of the solvent.

  • Acquisition Parameters: A standard one-pulse sequence is used. Typical parameters include a 30° pulse width, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. The number of scans can be varied to achieve an adequate signal-to-noise ratio, but 16 or 32 scans are often sufficient for these compounds.

  • Referencing: The chemical shifts are referenced to the residual solvent peak or an internal standard such as tetramethylsilane (TMS).

Visualization of Comparative Analysis Workflow

The selection of a suitable chiral auxiliary is a critical step in the design of an asymmetric synthesis. The following diagram illustrates the logical workflow for comparing these auxiliaries based on their ¹H NMR spectroscopic characteristics.

Chiral_Auxiliary_Comparison cluster_selection Auxiliary Selection cluster_synthesis Derivative Synthesis cluster_analysis ¹H NMR Analysis cluster_evaluation Performance Evaluation A Target Molecule & Reaction Type B Choose Potential Chiral Auxiliaries A->B C (S)-4-Benzyl-3-acetyl-2-oxazolidinone B->C D N-acetyl-(-)-2,10-camphorsultam B->D E N-acetyl-(1R,2R)-(-)-pseudoephedrine B->E F Acquire ¹H NMR Spectra C->F D->F E->F G Analyze Chemical Shifts, Multiplicities, and Coupling Constants F->G H Compare Spectral Data G->H I Assess Purity and Structural Confirmation H->I J Relate Spectral Features to Stereochemical Control I->J K Select Optimal Auxiliary J->K

Caption: Logical workflow for comparing chiral auxiliaries using ¹H NMR spectroscopy.

References

A Comparative Guide to ¹³C NMR Data of N-Acylated Evans Auxiliaries and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in asymmetric synthesis, the selection of a suitable chiral auxiliary is a critical decision that profoundly influences the stereochemical outcome of a reaction. Among the plethora of available options, N-acylated Evans auxiliaries have established themselves as a cornerstone for the reliable and predictable introduction of chirality. This guide provides a comprehensive comparison of the ¹³C NMR spectroscopic data for a range of N-acylated Evans auxiliaries, alongside key alternative chiral auxiliaries. The presented data, experimental protocols, and workflow diagrams are intended to serve as a practical resource for the efficient characterization and application of these powerful tools in asymmetric synthesis.

¹³C NMR Data for N-Acylated Evans Auxiliaries

The ¹³C NMR chemical shifts of N-acylated Evans auxiliaries provide valuable structural information and can be used to confirm successful acylation and to assess the electronic environment of the chiral scaffold. The following table summarizes the characteristic ¹³C NMR chemical shifts for two common Evans auxiliaries, (4S)-4-(propan-2-yl)-1,3-oxazolidin-2-one and (4R,5S)-4-methyl-5-phenyl-1,3-oxazolidin-2-one, acylated with various groups. All chemical shifts are reported in parts per million (ppm) relative to a standard reference.

Acyl GroupAuxiliaryC=O (Acyl)C=O (Oxazolidinone)C4C5Other Characteristic SignalsSolvent
Acetyl(4S)-4-(propan-2-yl)-1,3-oxazolidin-2-one~170~154~58~63iPr-CH: ~28, iPr-CH₃: ~18, ~14CDCl₃
Propionyl(4S)-4-(propan-2-yl)-1,3-oxazolidin-2-one~173~154~58~63Propionyl-CH₂: ~29, Propionyl-CH₃: ~9, iPr-CH: ~28, iPr-CH₃: ~18, ~14CDCl₃
Cinnamoyl(4S)-4-(propan-2-yl)-1,3-oxazolidin-2-one~166~153~59~64Cinnamoyl-CH=: ~145, ~117, Phenyl: ~128-134, iPr-CH: ~28, iPr-CH₃: ~18, ~14CDCl₃
Acetyl(4R,5S)-4-methyl-5-phenyl-1,3-oxazolidin-2-one~170~153~55~79Phenyl: ~126-134, CH₃: ~14CDCl₃
Propionyl(4R,5S)-4-methyl-5-phenyl-1,3-oxazolidin-2-one~174~153~55~79Propionyl-CH₂: ~29, Propionyl-CH₃: ~9, Phenyl: ~126-134, CH₃: ~14CDCl₃
Crotonyl(4R,5S)-4-methyl-5-phenyl-1,3-oxazolidin-2-one~166~153~55~79Crotonyl-CH=: ~145, ~123, Crotonyl-CH₃: ~18, Phenyl: ~126-134, CH₃: ~14CDCl₃

Comparison with Alternative Chiral Auxiliaries

While Evans auxiliaries are highly effective, a variety of other chiral auxiliaries have been developed, each with its own unique advantages. This section provides a comparative overview of the ¹³C NMR data for two prominent classes of alternatives: Oppolzer's camphorsultams and SAMP/RAMP hydrazones.

Auxiliary TypeExample StructureC=O (Acyl)Characteristic Signals of AuxiliarySolvent
Oppolzer's CamphorsultamN-Acyl-(1S)-(-)-2,10-camphorsultam~165-175C1: ~53, C2: ~65, C7: ~48, C8: ~45, C9: ~44, C10: ~20, C11: ~20CDCl₃
SAMP/RAMP HydrazoneAcetone SAMP hydrazoneN/A (C=N)C=N: ~160-170, Pyrrolidine carbons: ~22-60, OCH₃: ~59CDCl₃

Experimental Protocols

Protocol for ¹³C NMR Data Acquisition of N-Acylated Evans Auxiliaries

This protocol outlines a standardized procedure for obtaining high-quality ¹³C NMR spectra of N-acylated Evans auxiliaries.

1. Sample Preparation:

  • Amount: Weigh 20-50 mg of the N-acylated Evans auxiliary. For quantitative measurements, a higher concentration is recommended.[1]

  • Solvent: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). Other deuterated solvents such as acetone-d₆, DMSO-d₆, or benzene-d₆ can be used depending on the solubility of the compound and the desired chemical shift dispersion.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0.00 ppm). If TMS is not compatible with the sample, the residual solvent peak can be used for calibration (e.g., CDCl₃ at 77.16 ppm).

  • NMR Tube: Use a clean, dry 5 mm NMR tube. Ensure the sample is fully dissolved and the solution is homogeneous.

2. NMR Spectrometer Setup:

  • Instrument: A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution and sensitivity.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.

  • Tuning and Matching: Tune and match the ¹³C probe to the correct frequency to ensure efficient transfer of radiofrequency power.

3. Data Acquisition Parameters:

  • Pulse Sequence: A standard proton-decoupled ¹³C NMR experiment (e.g., zgpg30 on Bruker instruments) is typically used.[1]

  • Spectral Width: Set a spectral width that encompasses all expected carbon signals (e.g., 0 to 220 ppm).

  • Acquisition Time (AT): A typical acquisition time is 1-2 seconds.

  • Relaxation Delay (D1): A relaxation delay of 2-5 seconds is generally sufficient for qualitative spectra. For quantitative analysis, a longer delay (5-10 times the longest T₁ relaxation time) is necessary.

  • Number of Scans (NS): The number of scans will depend on the sample concentration. For a typical sample (20-50 mg), 128 to 1024 scans are usually adequate to achieve a good signal-to-noise ratio.

4. Data Processing:

  • Fourier Transform: Apply an exponential line broadening factor (e.g., 1-2 Hz) to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.

  • Phasing and Baseline Correction: Manually or automatically phase the spectrum and perform a baseline correction to ensure accurate peak integration and chemical shift determination.

  • Referencing: Reference the spectrum to TMS (0.00 ppm) or the residual solvent peak.

Workflow and Logic Diagrams

The following diagrams, generated using the DOT language, illustrate the typical workflow for the application of Evans auxiliaries in asymmetric synthesis and the underlying principle of stereochemical control.

Asymmetric_Synthesis_Workflow cluster_auxiliary Chiral Auxiliary Module cluster_reaction Asymmetric Reaction cluster_cleavage Cleavage and Recovery Auxiliary Evans Auxiliary Acylation N-Acylation Auxiliary->Acylation Acylated_Aux N-Acylated Auxiliary Acylation->Acylated_Aux Enolate Enolate Formation Acylated_Aux->Enolate Alkylation Diastereoselective Alkylation Enolate->Alkylation Product_Aux Alkylated Product Alkylation->Product_Aux Cleavage Auxiliary Cleavage Product_Aux->Cleavage Final_Product Chiral Product Cleavage->Final_Product Recovered_Aux Recovered Auxiliary Cleavage->Recovered_Aux

Asymmetric synthesis workflow using an Evans auxiliary.

Stereochemical_Control Auxiliary Chiral Auxiliary (Steric Bulk) Facial_Shielding Facial Shielding Auxiliary->Facial_Shielding Acyl_Group N-Acyl Group Enolate_Geometry Z-Enolate (Chelation Control) Acyl_Group->Enolate_Geometry Enolate_Geometry->Facial_Shielding Electrophile_Attack Electrophile Attack (Less Hindered Face) Facial_Shielding->Electrophile_Attack Diastereomer Single Diastereomer Electrophile_Attack->Diastereomer

References

A Comparative Guide to the Infrared Spectroscopy of Oxazolidinone Carbonyl Groups

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the subtle yet significant variations in the vibrational frequencies of functional groups is paramount for structural elucidation and the analysis of intermolecular interactions. This guide provides a detailed comparison of the infrared (IR) spectroscopy of the carbonyl (C=O) group within the oxazolidinone scaffold, contrasted with other common carbonyl-containing heterocycles.

Comparison of Carbonyl Stretching Frequencies

The position of the carbonyl stretching vibration in an IR spectrum is highly sensitive to its electronic and steric environment. Factors such as ring strain, conjugation, and the inductive and resonance effects of neighboring atoms can cause significant shifts in the absorption frequency. The following table summarizes the typical C=O stretching frequencies for oxazolidinones and related cyclic structures.

Compound ClassStructureRing SizeTypical C=O Stretching Frequency (cm⁻¹)Key Influencing Factors
Oxazolidinone 5-membered~1734 - 1760The electronegative oxygen atom adjacent to the carbonyl group has an inductive electron-withdrawing effect, which increases the C=O bond strength and frequency compared to a simple ketone. The nitrogen atom's lone pair can participate in resonance, which would typically lower the frequency; however, the inductive effect of the ring oxygen is often dominant.
N-Acyl Oxazolidinone (Evans Auxiliary)5-membered~1780 (imide C=O), ~1700 (acyl C=O)The exocyclic imide structure features two carbonyl groups. The one within the oxazolidinone ring is shifted to a higher frequency due to the strong electron-withdrawing effect of the adjacent nitrogen, which is further acylated. The exocyclic acyl carbonyl absorbs at a lower frequency.
Lactone (Cyclic Ester)The C=O frequency is highly dependent on ring strain.
      γ-Butyrolactone5-membered~1770Increased angle strain in the five-membered ring leads to a higher stretching frequency compared to acyclic esters or six-membered lactones.[1]
      δ-Valerolactone6-membered~1735This six-membered ring is relatively strain-free, so its C=O frequency is similar to that of an acyclic ester.[1]
      β-Propiolactone4-membered~1840Significant ring strain dramatically increases the C=O stretching frequency.[2]
Lactam (Cyclic Amide)The C=O frequency is influenced by ring strain and the electron-donating resonance effect of the nitrogen atom.
      γ-Butyrolactam5-membered~1700The five-membered ring has some angle strain, leading to a higher frequency than in a six-membered lactam.[2]
      δ-Valerolactam6-membered~1670The six-membered ring is relatively unstrained, and the resonance effect of the nitrogen atom lowers the C=O frequency compared to ketones.[2]
      β-Lactam4-membered~1745 - 1760High ring strain significantly increases the C=O stretching frequency.

Experimental Protocols

Accurate and reproducible IR spectra are essential for comparative analysis. Below are detailed protocols for the preparation of solid samples for IR spectroscopy.

Attenuated Total Reflectance (ATR) FT-IR Spectroscopy for Solid Samples

This is a common and convenient method for obtaining IR spectra of solid materials.

Methodology:

  • Ensure the ATR crystal (often diamond or zinc selenide) is clean. If necessary, clean it with a soft cloth or wipe dampened with a volatile solvent like isopropanol or ethanol, and allow it to dry completely.

  • Record a background spectrum of the empty, clean ATR crystal. This will be subtracted from the sample spectrum.

  • Place a small amount of the solid sample onto the center of the ATR crystal.

  • Lower the ATR press anvil until it makes firm and even contact with the solid sample, pressing it against the crystal.

  • Acquire the IR spectrum of the sample. The number of scans can be adjusted to improve the signal-to-noise ratio (typically 16 to 32 scans are sufficient).

  • After the measurement, release the press, remove the sample, and clean the ATR crystal thoroughly.

Potassium Bromide (KBr) Pellet Method

This traditional method involves dispersing the solid sample in a KBr matrix.

Methodology:

  • Place a small amount of the solid sample (typically 1-2 mg) and about 100-200 mg of dry, IR-grade potassium bromide (KBr) into an agate mortar.

  • Gently grind the mixture with a pestle until a fine, homogeneous powder is obtained. The particle size should be small to minimize scattering of the IR radiation.

  • Transfer a portion of the powdered mixture into a pellet-forming die.

  • Place the die under a hydraulic press and apply pressure (typically 8-10 tons) for a few minutes to form a thin, transparent or translucent pellet.

  • Carefully remove the KBr pellet from the die and place it in the sample holder of the IR spectrometer.

  • Acquire the IR spectrum. A background spectrum of the empty spectrometer should be recorded beforehand.

Mechanism of Action of Oxazolidinone Antibiotics

Oxazolidinones, such as linezolid and tedizolid, represent a unique class of antibiotics that inhibit bacterial protein synthesis.[3] Their mechanism of action is distinct from many other protein synthesis inhibitors, making them effective against certain resistant bacterial strains. The process is initiated by the binding of the oxazolidinone molecule to the 50S ribosomal subunit.

G Mechanism of Action of Oxazolidinone Antibiotics cluster_ribosome Bacterial Ribosome 30S_subunit 30S Subunit Initiation_Complex 70S Initiation Complex Formation 30S_subunit->Initiation_Complex 50S_subunit 50S Subunit A_site A-site P_site P-site 50S_subunit->Initiation_Complex mRNA mRNA mRNA->Initiation_Complex fMet_tRNA Initiator tRNA (fMet-tRNA) fMet_tRNA->P_site Binds to P-site Oxazolidinone Oxazolidinone Antibiotic Oxazolidinone->A_site Binds to A-site on 50S subunit Inhibition Inhibition Initiation_Complex->Inhibition Protein_Synthesis Protein Synthesis Inhibition->Protein_Synthesis Prevents

References

A Comparative Guide to the Mass Spectrometry Analysis of (S)-4-Benzyl-3-(2-chloroacetyl)oxazolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mass spectrometry analysis of (S)-4-Benzyl-3-(2-chloroacetyl)oxazolidin-2-one, a chiral auxiliary commonly used in asymmetric synthesis. We offer a comparative look at this technique alongside alternative analytical methods, supported by experimental protocols and data presented for clear interpretation.

Introduction to this compound Analysis

This compound is a member of the Evans oxazolidinones class of chiral auxiliaries. Accurate and reliable analytical methods are crucial for verifying its structure, assessing its purity, and studying its role in chemical reactions. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), stands out as a powerful tool for the characterization of this and related compounds due to its high sensitivity and specificity.

Mass Spectrometry Analysis

Mass spectrometry (MS) is a primary technique for determining the molecular weight and elucidating the structure of this compound. The compound has a molecular formula of C₁₂H₁₂ClNO₃ and a molecular weight of 253.68 g/mol .[1]

Predicted Mass Spectrometry Data

Electrospray ionization (ESI) in positive ion mode is a common and effective method for analyzing N-acyl oxazolidinones.[2] The expected mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ would be approximately 254.06. Tandem mass spectrometry (MS/MS) experiments involving collision-induced dissociation (CID) can provide valuable structural information through characteristic fragmentation patterns.

Based on the structure of this compound and known fragmentation pathways of related compounds, a plausible fragmentation pattern can be predicted. Key bond cleavages are expected to occur at the amide linkage and within the oxazolidinone ring.

Predicted Ion Proposed Structure Predicted m/z Fragmentation Pathway
[M+H]⁺Intact protonated molecule254.06-
Fragment ABenzyl cation91.05Cleavage of the benzyl group
Fragment BProtonated (S)-4-benzyl-oxazolidin-2-one178.08Cleavage of the chloroacetyl group
Fragment CChloroacetyl cation76.98Cleavage of the amide bond
Fragment DIon from oxazolidinone ring openingVariesRing fragmentation

Experimental Protocol: LC-MS/MS Analysis

This protocol outlines a general procedure for the analysis of this compound using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

1. Sample Preparation:

  • Dissolve a small amount of the compound in a suitable organic solvent such as acetonitrile or methanol to a concentration of approximately 1 mg/mL.

  • Further dilute the stock solution with the initial mobile phase solvent to a final concentration of 1-10 µg/mL.

  • Filter the final solution through a 0.22 µm syringe filter before injection.

2. Liquid Chromatography (LC) Conditions:

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size) is suitable for separation.[3][4]

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to elute the compound. For example: 0-2 min, 10% B; 2-10 min, 10-90% B; 10-12 min, 90% B; 12-15 min, 10% B.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Scan Mode: Full scan mode to detect the [M+H]⁺ ion, followed by product ion scan (MS/MS) of the precursor ion at m/z 254.06.

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Collision Gas: Argon.

  • Collision Energy: Ramped (e.g., 10-30 eV) to observe a range of fragment ions.

Comparison with Alternative Analytical Techniques

While mass spectrometry is a powerful tool, a comprehensive analysis of this compound may benefit from complementary techniques.

Technique Principle Advantages Limitations
High-Performance Liquid Chromatography (HPLC) Separation based on polarity.Excellent for purity assessment and quantification. Can be coupled with chiral stationary phases for enantiomeric purity determination.Does not provide direct structural information.
Supercritical Fluid Chromatography (SFC) Separation using a supercritical fluid as the mobile phase.Faster separations and lower organic solvent consumption compared to HPLC. Well-suited for chiral separations.Requires specialized equipment.
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei.Provides detailed structural information, including stereochemistry.Lower sensitivity compared to mass spectrometry.
Circular Dichroism (CD) Spectroscopy Measures the differential absorption of left- and right-circularly polarized light.Sensitive to chiral molecules and can be used to determine enantiomeric purity and absolute configuration.Requires the molecule to be CD active.

Visualizing the Workflow and Data Interpretation

The following diagrams illustrate the experimental workflow for mass spectrometry analysis and the logical process of structural confirmation.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis dissolve Dissolve in Solvent dilute Dilute to Working Concentration dissolve->dilute filter Filter Sample dilute->filter inject Inject into LC-MS/MS filter->inject separate Chromatographic Separation inject->separate ionize Electrospray Ionization (ESI) separate->ionize analyze Mass Analysis (MS1 & MS/MS) ionize->analyze spectrum Obtain Mass Spectrum analyze->spectrum identify_m Identify [M+H]⁺ Ion spectrum->identify_m fragment Analyze Fragmentation Pattern identify_m->fragment confirm Confirm Structure fragment->confirm

Experimental workflow for LC-MS/MS analysis.

logical_relationship cluster_ms_data Mass Spectrometry Data cluster_interpretation Interpretation cluster_conclusion Conclusion molecular_ion [M+H]⁺ at m/z 254.06 molecular_weight Confirms Molecular Weight (253.68) molecular_ion->molecular_weight fragment_ions Characteristic Fragment Ions structural_fragments Identifies Key Structural Moieties fragment_ions->structural_fragments structure_confirmation Structural Confirmation of This compound molecular_weight->structure_confirmation structural_fragments->structure_confirmation

Logical relationship for structural confirmation.

Conclusion

Mass spectrometry, particularly LC-MS/MS, provides a robust and sensitive method for the analysis of this compound. By examining the molecular ion and its fragmentation pattern, researchers can confidently confirm the structure of this important chiral auxiliary. For a comprehensive characterization, especially regarding stereochemical purity, the use of complementary techniques such as chiral chromatography and NMR is highly recommended. This integrated analytical approach ensures the quality and reliability of the compound for its applications in asymmetric synthesis and drug development.

References

A Comparative Guide to (S)-4-benzyl and (S)-4-isopropyl Oxazolidinone Auxiliaries in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of asymmetric synthesis, the use of chiral auxiliaries remains a cornerstone for the stereocontrolled construction of complex molecules. Among the most reliable and widely utilized are the Evans oxazolidinones. This guide provides a detailed comparison of two of the most common Evans auxiliaries: (S)-4-benzyl-2-oxazolidinone and (S)-4-isopropyl-2-oxazolidinone. Derived from the natural amino acids (S)-phenylalanine and (S)-valine respectively, these auxiliaries offer a powerful means to control the stereochemical outcome of a variety of carbon-carbon bond-forming reactions. This objective comparison, supported by experimental data, will assist researchers in selecting the optimal auxiliary for their specific synthetic challenges.

Mechanism of Stereocontrol

The stereodirecting power of Evans oxazolidinone auxiliaries stems from the steric hindrance provided by the substituent at the C-4 position. Following N-acylation, deprotonation with a strong base generates a rigid (Z)-enolate that is chelated to the metal cation. This chelation, combined with the bulky C-4 substituent, effectively shields one face of the enolate, directing the approach of an electrophile to the less sterically hindered face. The larger steric bulk of the benzyl group in comparison to the isopropyl group is generally anticipated to result in higher levels of diastereoselectivity.

Performance Data in Asymmetric Reactions

The following tables summarize the performance of (S)-4-benzyl and (S)-4-isopropyl oxazolidinone auxiliaries in key asymmetric transformations.

Asymmetric Alkylation
AuxiliaryElectrophileBaseSolventTemp (°C)Yield (%)Diastereomeric Ratio (d.r.)
(S)-4-benzyl Allyl IodideNaHMDSTHF-789598:2[1]
(S)-4-benzyl Benzyl BromideLDATHF-7892>99:1
(S)-4-isopropyl Allyl IodideNaHMDSTHF-789396:4
(S)-4-isopropyl Benzyl BromideLDATHF-789097:3
Asymmetric Aldol Reaction
AuxiliaryAldehydeLewis AcidSolventTemp (°C)Yield (%)Diastereomeric Ratio (syn:anti)
(S)-4-benzyl IsobutyraldehydeBu₂BOTfCH₂Cl₂-78 to 085>99:1
(S)-4-benzyl BenzaldehydeTiCl₄CH₂Cl₂-788898:2
(S)-4-isopropyl IsobutyraldehydeBu₂BOTfCH₂Cl₂-78 to 08999:1
(S)-4-isopropyl BenzaldehydeTiCl₄CH₂Cl₂-788595:5
Asymmetric Diels-Alder Reaction
AuxiliaryDieneLewis AcidSolventTemp (°C)Yield (%)Diastereomeric Ratio (endo:exo)
(S)-4-benzyl CyclopentadieneEt₂AlClCH₂Cl₂-7890>98:2
(S)-4-benzyl 1,3-ButadieneEt₂AlClCH₂Cl₂-788595:5
(S)-4-isopropyl CyclopentadieneEt₂AlClCH₂Cl₂-788896:4
(S)-4-isopropyl 1,3-ButadieneEt₂AlClCH₂Cl₂-788292:8

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the application of these chiral auxiliaries.

N-Acylation of the Chiral Auxiliary

Materials:

  • (S)-4-benzyl-2-oxazolidinone or (S)-4-isopropyl-2-oxazolidinone (1.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (1.05 equiv)

  • Acyl chloride (e.g., propionyl chloride) (1.1 equiv)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the chiral auxiliary and anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi dropwise to the solution. Stir for 30 minutes at -78 °C.

  • Add the acyl chloride dropwise. Stir the reaction mixture for 1 hour at -78 °C, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Diastereoselective Alkylation

Materials:

  • N-Acyl oxazolidinone (1.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) or Sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 equiv)

  • Alkyl halide (e.g., benzyl bromide) (1.2 equiv)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the N-acyl oxazolidinone and anhydrous THF.

  • Cool the solution to -78 °C.

  • Slowly add a solution of LDA or NaHMDS dropwise. Stir the mixture at -78 °C for 30 minutes to form the enolate.

  • Add the alkyl halide dropwise.

  • Stir the reaction at -78 °C for 2-4 hours.

  • Quench the reaction at -78 °C with saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the product by flash column chromatography.

Diastereoselective Aldol Reaction

Materials:

  • N-Acyl oxazolidinone (1.0 equiv)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Dibutylboron triflate (Bu₂BOTf) (1.1 equiv)

  • Triethylamine (NEt₃) or Diisopropylethylamine (DIPEA) (1.2 equiv)

  • Aldehyde (e.g., isobutyraldehyde) (1.2 equiv)

  • Phosphate buffer (pH 7)

  • Methanol

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the N-acyl oxazolidinone and anhydrous CH₂Cl₂.

  • Cool the solution to 0 °C.

  • Add Bu₂BOTf dropwise, followed by the dropwise addition of NEt₃ or DIPEA.

  • Stir the mixture at 0 °C for 30 minutes, then cool to -78 °C.

  • Add the aldehyde dropwise.

  • Stir the reaction at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1 hour.

  • Quench the reaction by the addition of phosphate buffer (pH 7) and methanol.

  • Extract the mixture with CH₂Cl₂ (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the aldol adduct by flash column chromatography.

Diastereoselective Diels-Alder Reaction

Materials:

  • N-Enoyl oxazolidinone (e.g., N-acryloyl) (1.0 equiv)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Lewis acid (e.g., Diethylaluminum chloride, Et₂AlCl) (1.1 equiv)

  • Diene (e.g., cyclopentadiene, freshly cracked) (3.0 equiv)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the N-enoyl oxazolidinone and anhydrous CH₂Cl₂.

  • Cool the solution to -78 °C.

  • Add the Lewis acid dropwise and stir for 30 minutes.

  • Add the diene dropwise.

  • Stir the reaction at -78 °C for 3 hours.

  • Quench the reaction by the addition of saturated aqueous NaHCO₃ solution.

  • Allow the mixture to warm to room temperature and extract with CH₂Cl₂ (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the Diels-Alder adduct by flash column chromatography.

Cleavage of the Chiral Auxiliary

Hydrolytic Cleavage to Carboxylic Acid:

  • Dissolve the N-acyl oxazolidinone adduct in a 4:1 mixture of THF and water.

  • Cool the solution to 0 °C.

  • Add 30% aqueous hydrogen peroxide (4.0 equiv) dropwise.

  • Add an aqueous solution of lithium hydroxide (2.0 equiv) dropwise.

  • Stir the reaction at 0 °C for 2 hours, then warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction with an aqueous solution of sodium sulfite.

  • Remove the THF under reduced pressure.

  • Extract with a nonpolar solvent (e.g., hexanes) to recover the chiral auxiliary.

  • Acidify the aqueous layer with 1 M HCl and extract with ethyl acetate to isolate the chiral carboxylic acid.

Visualizations

Stereocontrol_Mechanism cluster_0 Enolate Formation and Chelation cluster_1 Diastereoselective Reaction N-Acyl Oxazolidinone N-Acyl Oxazolidinone Chelated (Z)-Enolate Chelated (Z)-Enolate N-Acyl Oxazolidinone->Chelated (Z)-Enolate Deprotonation N-Acyl Oxazolidinone->Chelated (Z)-Enolate Base Base Base->Chelated (Z)-Enolate Transition State Transition State Chelated (Z)-Enolate->Transition State Chelated (Z)-Enolate->Transition State Electrophile Electrophile Electrophile->Transition State Attack from less hindered face Steric Shielding Steric Shielding Steric Shielding->Transition State Blocks one face Alkylated/Aldol Product Alkylated/Aldol Product Transition State->Alkylated/Aldol Product Transition State->Alkylated/Aldol Product

Caption: Mechanism of stereocontrol by Evans oxazolidinone auxiliaries.

Experimental_Workflow Start Start N-Acylation N-Acylation Start->N-Acylation Diastereoselective Reaction Diastereoselective Reaction N-Acylation->Diastereoselective Reaction Alkylation, Aldol, or Diels-Alder Cleavage of Auxiliary Cleavage of Auxiliary Diastereoselective Reaction->Cleavage of Auxiliary Purification Purification Cleavage of Auxiliary->Purification Chiral Product Chiral Product Purification->Chiral Product Recovered Auxiliary Recovered Auxiliary Purification->Recovered Auxiliary End End Chiral Product->End Recovered Auxiliary->End

Caption: General experimental workflow for asymmetric synthesis.

Comparison_Logic Auxiliary Choice Auxiliary Choice Benzyl Benzyl Auxiliary Choice->Benzyl Isopropyl Isopropyl Auxiliary Choice->Isopropyl Higher Steric Hindrance Higher Steric Hindrance Benzyl->Higher Steric Hindrance Lower Steric Hindrance Lower Steric Hindrance Isopropyl->Lower Steric Hindrance Higher Diastereoselectivity Higher Diastereoselectivity Higher Steric Hindrance->Higher Diastereoselectivity Slightly Lower Diastereoselectivity Slightly Lower Diastereoselectivity Lower Steric Hindrance->Slightly Lower Diastereoselectivity

References

A Comparative Guide to N-Propionyl and N-Chloroacetyl Evans Auxiliaries in Asymmetric Aldol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in asymmetric synthesis, the selection of an appropriate chiral auxiliary is a critical determinant of stereochemical control. The Evans oxazolidinone auxiliaries are a cornerstone of stereoselective bond formation, particularly in aldol reactions. This guide provides an objective comparison of two common N-acyl variants: the N-propionyl and the N-chloroacetyl Evans auxiliaries, supported by experimental data and detailed protocols to inform the selection process for specific synthetic applications.

Performance Comparison: A Tale of Two Acyl Groups

The choice between an N-propionyl and an N-chloroacetyl (or the closely related N-acetyl) group on an Evans auxiliary has a profound impact on the diastereoselectivity of the aldol reaction. The N-propionyl auxiliary is the benchmark for high syn-diastereoselectivity, whereas the N-acetyl and N-chloroacetyl variants exhibit significantly diminished stereocontrol.

Key Performance Metrics:

N-Acyl AuxiliaryAldehydeLewis Acid/Base SystemDiastereomeric Ratio (syn:anti)Yield (%)
N-Propionyl IsobutyraldehydeBu₂BOTf / DIPEA>98:2~85-95
N-Propionyl BenzaldehydeBu₂BOTf / DIPEA>98:2~80-90
N-Propionyl PropionaldehydeBu₂BOTf / DIPEA>95:5~85
N-Acetyl *VariousBu₂BOTf / DIPEA~1:1Not typically reported due to lack of selectivity

Note: Specific experimental data for N-chloroacetyl Evans auxiliary in aldol reactions is not widely reported in the literature. The data for the N-acetyl auxiliary is presented as a close structural and electronic analogue, which is known to provide poor diastereoselectivity.

The N-propionyl auxiliary consistently delivers excellent diastereoselectivity, often exceeding 98:2 in favor of the syn-aldol product.[1] This high level of control is a direct result of the steric influence of the α-methyl group in the propionyl enolate.

In contrast, N-acetyl Evans auxiliaries are known to yield nearly a 1:1 mixture of diastereomers, rendering them ineffective for stereoselective aldol additions. This dramatic loss of selectivity is attributed to the absence of the α-methyl group. Without this steric directing element, the transition states leading to the syn and anti products are nearly isoenergetic. While specific data for the N-chloroacetyl auxiliary is scarce, the electronic and steric similarities to the N-acetyl group strongly suggest a similarly poor stereochemical outcome.

Mechanistic Underpinnings of Stereoselectivity

The high diastereoselectivity achieved with the N-propionyl Evans auxiliary is rationalized by the Zimmerman-Traxler model for boron-mediated aldol reactions. The reaction proceeds through a rigid, chair-like six-membered transition state.

G cluster_0 Zimmerman-Traxler Transition State (N-Propionyl) cluster_1 Key Interactions TS [B(Bu)₂-Enolate-Aldehyde]‡ Aux Evans Auxiliary R_aldehyde R' Me CH₃ H_aldehyde H O_enolate O B B(Bu)₂ O_enolate->B O_aldehyde O O_aldehyde->B Interaction1 Steric clash between CH₃ of enolate and substituent on the auxiliary disfavors one transition state. Interaction2 Aldehyde R' group occupies a pseudo-equatorial position to minimize 1,3-diaxial interactions. Interaction3 Dipole minimization between the two carbonyl groups of the N-acyl oxazolidinone.

Caption: Key factors influencing the N-propionyl aldol reaction.

The critical factor is the steric repulsion between the α-methyl group of the propionyl enolate and the substituent on the chiral auxiliary (e.g., benzyl or isopropyl). This interaction forces the transition state into a conformation where the aldehyde's R' group occupies a pseudo-equatorial position to avoid unfavorable 1,3-diaxial interactions, leading to the preferential formation of the syn product.

For N-acetyl or N-chloroacetyl enolates, the absence of the α-methyl group removes this key steric directing element. Consequently, the energy difference between the competing transition states is minimal, resulting in a loss of diastereoselectivity.

Experimental Protocols

N-Acylation of (R)-4-Benzyl-2-oxazolidinone with Propionyl Chloride

This protocol outlines the synthesis of the N-propionyl Evans auxiliary, a necessary precursor for the aldol reaction.

Materials:

  • (R)-4-benzyl-2-oxazolidinone (1.0 eq)

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi), 1.6 M in hexanes (1.05 eq)

  • Propionyl chloride (1.1 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add (R)-4-benzyl-2-oxazolidinone and dissolve it in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi (1.05 eq) dropwise via syringe and stir the mixture at -78 °C for 30 minutes.

  • Add propionyl chloride (1.1 eq) dropwise to the reaction mixture.

  • Stir the mixture at -78 °C for 1 hour, then allow it to warm to room temperature and continue stirring for an additional 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel.

Boron-Mediated Asymmetric Aldol Reaction with N-Propionyl Auxiliary

This protocol describes the highly diastereoselective aldol reaction using the N-propionyl Evans auxiliary.[1]

Materials:

  • N-propionyl-(R)-4-benzyl-2-oxazolidinone (1.0 eq)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Dibutylboron triflate (Bu₂BOTf), 1.0 M solution in CH₂Cl₂ (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (1.2 eq)

  • Aldehyde (e.g., isobutyraldehyde) (1.5 eq)

  • Methanol

  • pH 7 phosphate buffer

  • 30% Hydrogen peroxide (H₂O₂)

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add the N-propionyl oxazolidinone and dissolve it in anhydrous CH₂Cl₂.

  • Cool the solution to -78 °C.

  • Add Bu₂BOTf (1.1 eq) dropwise, followed by the dropwise addition of DIPEA (1.2 eq).

  • Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 30 minutes to ensure complete formation of the boron enolate.

  • Cool the solution back down to -78 °C.

  • Add the aldehyde (1.5 eq) dropwise.

  • Stir the reaction mixture at -78 °C for 20-30 minutes, then at 0 °C for 1-2 hours. Monitor reaction progress by TLC.

  • Quench the reaction at 0 °C by the sequential addition of pH 7 phosphate buffer, methanol, and 30% hydrogen peroxide.

  • Stir the resulting mixture vigorously for 1 hour at 0 °C.

  • Proceed with aqueous workup and purification.

experimental_workflow cluster_acylation N-Acylation cluster_aldol Aldol Reaction acylation_start Dissolve (R)-4-benzyl-2-oxazolidinone in THF acylation_cool Cool to -78°C acylation_start->acylation_cool acylation_nBuLi Add n-BuLi acylation_cool->acylation_nBuLi acylation_propionyl Add propionyl chloride acylation_nBuLi->acylation_propionyl acylation_warm Warm to RT acylation_propionyl->acylation_warm acylation_quench Quench with NH₄Cl acylation_warm->acylation_quench acylation_workup Workup & Purify acylation_quench->acylation_workup acylation_product N-Propionyl Auxiliary acylation_workup->acylation_product aldol_start Dissolve N-propionyl auxiliary in CH₂Cl₂ acylation_product->aldol_start Use in next step aldol_cool1 Cool to -78°C aldol_start->aldol_cool1 aldol_enolate Add Bu₂BOTf & DIPEA aldol_cool1->aldol_enolate aldol_warm_enolate Warm to 0°C aldol_enolate->aldol_warm_enolate aldol_cool2 Cool to -78°C aldol_warm_enolate->aldol_cool2 aldol_aldehyde Add aldehyde aldol_cool2->aldol_aldehyde aldol_react React at -78°C then 0°C aldol_aldehyde->aldol_react aldol_quench Quench (buffer, MeOH, H₂O₂) aldol_react->aldol_quench aldol_workup Workup & Purify aldol_quench->aldol_workup aldol_product Syn-Aldol Adduct aldol_workup->aldol_product

Caption: Experimental workflow for synthesis and reaction.

Conclusion

The selection between N-propionyl and N-chloroacetyl Evans auxiliaries for asymmetric aldol reactions is straightforward based on the desired outcome. For high diastereoselectivity and predictable formation of syn-aldol products, the N-propionyl auxiliary is the unequivocal choice. Its effectiveness is well-documented and mechanistically understood. Conversely, N-acetyl and, by extension, N-chloroacetyl auxiliaries are not suitable for stereoselective aldol reactions due to their inability to enforce a rigid, diastereoselective transition state. Researchers aiming for high stereocontrol in aldol reactions should therefore utilize the N-propionyl Evans auxiliary.

References

A Comparative Guide to the Validation of Absolute Stereochemistry in Alkylation Products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous determination of the absolute stereochemistry of alkylation products is a critical step in chemical synthesis and pharmaceutical development. The three-dimensional arrangement of atoms at a chiral center can profoundly influence a molecule's biological activity, making accurate stereochemical assignment essential for efficacy and safety. This guide provides an objective comparison of the three primary analytical techniques for validating the absolute stereochemistry of alkylation products: X-ray Crystallography, Vibrational Circular Dichroism (VCD), and Nuclear Magnetic Resonance (NMR) Spectroscopy, with a focus on Mosher's Method.

Comparison of Key Performance Metrics

The choice of analytical method for determining absolute stereochemistry is often a balance between the nature of the sample, the required accuracy, and the available resources. The following table summarizes the key performance metrics for X-ray Crystallography, Vibrational Circular Dichroism (VCD), and NMR Spectroscopy (Mosher's Method).

FeatureX-ray CrystallographyVibrational Circular Dichroism (VCD)NMR Spectroscopy (Mosher's Method)
Principle Diffraction of X-rays by a single crystal, utilizing anomalous dispersion to determine the absolute arrangement of atoms in space.Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution. The experimental spectrum is compared to a computationally predicted spectrum.Derivatization of the chiral analyte with a chiral reagent (e.g., Mosher's acid) to form diastereomers, which exhibit distinct chemical shifts in their NMR spectra.
Sample State Solid (high-quality single crystal)Solution or neat liquidSolution
Sample Amount Micrograms to milligrams1-10 mg1-5 mg per diastereomer
Analysis Time Days to weeks (including crystallization)Hours to a day1-2 days (including derivatization and NMR analysis)
Accuracy Considered the "gold standard"; high confidence when the Flack parameter is close to 0 with a small standard uncertainty (e.g., < 0.1).[1][2]High, with confidence levels often exceeding 99% based on the correlation between experimental and calculated spectra.[3][4]High, but relies on correct conformational analysis and can be prone to misinterpretation if the underlying assumptions are not met.
Key Advantage Provides a complete and unambiguous 3D structure of the molecule.Applicable to a wide range of molecules in solution, including those that are difficult to crystallize.Utilizes standard NMR instrumentation, which is widely available.
Key Disadvantage Requires the growth of a diffraction-quality single crystal, which can be a significant bottleneck.Requires access to a VCD spectrometer and expertise in quantum mechanical calculations for spectral prediction.Requires chemical derivatization, which may not be straightforward for all substrates and can introduce complications.

Experimental Workflows and Logical Relationships

The following diagram illustrates the general workflow for validating the absolute stereochemistry of an alkylation product using the three compared methods.

G Workflow for Validation of Absolute Stereochemistry cluster_alkylation Alkylation Reaction cluster_methods Stereochemical Analysis cluster_xray_steps X-ray Crystallography Steps cluster_vcd_steps VCD Spectroscopy Steps cluster_nmr_steps NMR (Mosher's Method) Steps cluster_conclusion Conclusion Alkylation Chiral Alkylation Reaction Purification Purification of Product Alkylation->Purification Xray X-ray Crystallography VCD VCD Spectroscopy NMR NMR (Mosher's Method) Crystallization Crystallization Xray->Crystallization VCD_Measurement VCD Spectrum Measurement VCD->VCD_Measurement Derivatization Derivatization with (R)- & (S)-Mosher's Acid NMR->Derivatization Data_Collection X-ray Data Collection Crystallization->Data_Collection Structure_Solution Structure Solution & Refinement Data_Collection->Structure_Solution Flack_Parameter Flack Parameter Analysis Structure_Solution->Flack_Parameter Absolute_Stereochemistry Absolute Stereochemistry Determined Flack_Parameter->Absolute_Stereochemistry QM_Calculation Quantum Mechanical Calculation VCD_Measurement->QM_Calculation Spectral_Comparison Spectral Comparison QM_Calculation->Spectral_Comparison Confidence_Level Confidence Level Assignment Spectral_Comparison->Confidence_Level Confidence_Level->Absolute_Stereochemistry NMR_Acquisition NMR Spectra Acquisition Derivatization->NMR_Acquisition Delta_Delta_Analysis Δδ (δS - δR) Analysis NMR_Acquisition->Delta_Delta_Analysis Conformational_Model Conformational Model Application Delta_Delta_Analysis->Conformational_Model Conformational_Model->Absolute_Stereochemistry

Caption: General workflow for determining the absolute stereochemistry of alkylation products.

Detailed Experimental Protocols

X-ray Crystallography

Principle: This technique relies on the diffraction of X-rays by the electrons in a crystalline lattice. For chiral molecules, the anomalous scattering of X-rays by heavier atoms can be used to determine the absolute configuration. The Flack parameter is a critical value derived from the diffraction data that indicates the correctness of the determined stereochemistry; a value close to 0 with a small standard uncertainty confirms the assigned configuration.[1][2]

Protocol for Alkylation Products (e.g., Chiral Carboxylic Acids):

  • Crystallization:

    • Dissolve the purified alkylation product (a few milligrams) in a minimal amount of a suitable solvent in which it is soluble (e.g., ethyl acetate, acetone, or a mixture).

    • Common crystallization techniques include:

      • Slow Evaporation: Loosely cap the vial to allow the solvent to evaporate slowly over several days.

      • Vapor Diffusion: Place the vial containing the dissolved product inside a larger sealed container with a more volatile anti-solvent (a solvent in which the product is insoluble). The anti-solvent vapor will slowly diffuse into the product solution, reducing its solubility and inducing crystallization.[5]

      • Solvent Layering: Carefully layer an anti-solvent on top of the concentrated solution of the product.[5]

    • For carboxylic acids, co-crystallization with a suitable achiral or chiral base can sometimes yield better quality crystals.[6]

  • Crystal Mounting and Data Collection:

    • Select a single, well-formed crystal of appropriate size (typically 0.1-0.3 mm).

    • Mount the crystal on a goniometer head and place it in a stream of cold nitrogen (around 100 K) to minimize thermal vibrations.

    • Collect the X-ray diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Cu Kα or Mo Kα radiation).

  • Structure Solution and Refinement:

    • Process the collected diffraction data to obtain a set of reflection intensities.

    • Solve the crystal structure using direct or Patterson methods to generate an initial electron density map.

    • Refine the atomic positions and thermal parameters against the experimental data.

  • Absolute Configuration Determination:

    • During the final stages of refinement, calculate the Flack parameter. A value of 0 indicates the correct absolute configuration, while a value of 1 suggests the inverted configuration. A value around 0.5 may indicate a racemic twin.[2] A standard uncertainty of less than 0.1 is generally considered reliable for light-atom structures.[1]

Vibrational Circular Dichroism (VCD)

Principle: VCD measures the small difference in the absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting VCD spectrum is a unique fingerprint of the molecule's absolute configuration and conformation in solution. The experimental spectrum is compared to the spectrum predicted by quantum mechanical calculations for a known enantiomer to make the assignment.

Protocol for Alkylation Products:

  • Sample Preparation:

    • Dissolve 1-10 mg of the purified alkylation product in a suitable deuterated solvent (e.g., CDCl₃, CCl₄, DMSO-d₆). The concentration should typically be in the range of 0.05 to 0.1 M.[7]

    • The solvent must be transparent in the IR region of interest.

  • VCD Spectrum Acquisition:

    • Record the VCD and IR spectra using a VCD spectrometer.

    • Data is typically collected over a spectral range of 900-2000 cm⁻¹.

    • Acquisition times can range from a few hours to overnight, depending on the sample concentration and desired signal-to-noise ratio.

  • Computational Modeling:

    • Perform a thorough conformational search for the molecule using computational chemistry software (e.g., Gaussian).

    • Optimize the geometry and calculate the vibrational frequencies and VCD intensities for each low-energy conformer using Density Functional Theory (DFT), for example, at the B3LYP/6-31G(d) level of theory.

    • Generate a Boltzmann-averaged predicted VCD spectrum for one of the enantiomers. The spectrum for the other enantiomer is its mirror image.

  • Spectral Comparison and Assignment:

    • Visually and quantitatively compare the experimental VCD spectrum with the calculated spectra for both enantiomers.

    • Software tools can calculate a confidence level for the assignment based on the degree of similarity between the experimental and calculated spectra.[3][4] A high confidence level (often >99%) provides a reliable assignment of the absolute configuration.

NMR Spectroscopy (Mosher's Method)

Principle: This method involves the chemical derivatization of a chiral alcohol or amine with the (R)- and (S)-enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid. This creates a pair of diastereomers which, unlike enantiomers, have different NMR spectra. By analyzing the differences in the chemical shifts (Δδ = δS - δR) of protons near the chiral center, the absolute configuration can be deduced based on a conformational model of the Mosher's esters.[8][9][10]

Protocol for Alkylation Products (e.g., Chiral Alcohols or Carboxylic Acids):

  • Derivatization:

    • If the alkylation product is a carboxylic acid, it must first be reduced to the corresponding chiral alcohol.

    • In two separate NMR tubes, dissolve a small amount (1-2 mg) of the chiral alcohol.

    • To one tube, add a slight excess of (R)-(-)-MTPA chloride and a non-chiral base (e.g., pyridine or DMAP).

    • To the second tube, add a slight excess of (S)-(+)-MTPA chloride and the same base.

    • Allow the reactions to proceed to completion (typically monitored by TLC or NMR).

  • NMR Analysis:

    • Acquire high-resolution ¹H NMR spectra for both the (R)-MTPA and (S)-MTPA diastereomers.

    • Carefully assign all proton signals for both diastereomers. 2D NMR techniques (e.g., COSY, HSQC) may be necessary for complex molecules.

  • Data Analysis:

    • For each assigned proton, calculate the chemical shift difference: Δδ = δS - δR.

    • Draw a planar, extended conformational model of the MTPA esters. In this model, the protons on one side of the MTPA phenyl group will have positive Δδ values, while those on the other side will have negative Δδ values.

    • Based on the observed signs of the Δδ values for the protons in the two substituents at the chiral center, the absolute configuration can be assigned.

Signaling Pathways and Logical Relationships

The decision-making process for choosing a method for absolute stereochemistry determination can be visualized as follows:

G Decision Tree for Method Selection Start Alkylation Product with Unknown Stereochemistry Crystal_Check Can a high-quality single crystal be obtained? Start->Crystal_Check VCD_Access Access to VCD spectrometer and computational resources? Crystal_Check->VCD_Access No Xray Use X-ray Crystallography Crystal_Check->Xray Yes Derivatization_Check Is the molecule suitable for derivatization? VCD_Access->Derivatization_Check No VCD Use VCD Spectroscopy VCD_Access->VCD Yes NMR Use NMR (Mosher's Method) Derivatization_Check->NMR Yes Alternative Consider Alternative Methods (e.g., chemical correlation) Derivatization_Check->Alternative No

Caption: Decision tree for selecting a method to determine absolute stereochemistry.

References

A Comparative Guide to Diastereomeric Ratio Determination: NMR Spectroscopy vs. Chromatographic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of diastereomeric ratios (d.r.) is a cornerstone of stereoselective synthesis, quality control, and regulatory compliance. The spatial arrangement of atoms in a molecule profoundly influences its biological activity. This guide provides an objective comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with High-Performance Liquid Chromatography (HPLC) for this critical analytical task. We will delve into the principles, quantitative performance, and experimental protocols for each technique, using the analysis of ibuprofen enantiomers (as diastereomeric derivatives) as a practical example.

Principles of Diastereomeric and Enantiomeric Ratio Determination

NMR Spectroscopy: The fundamental principle of using NMR for determining diastereomeric ratios lies in the fact that diastereomers are distinct chemical compounds with different spatial arrangements. This results in different magnetic environments for their nuclei, leading to distinguishable signals in the NMR spectrum, most commonly in ¹H NMR.[1] The ratio of the integrals of well-resolved signals corresponding to each diastereomer is directly proportional to their molar ratio in the sample.[1]

Enantiomers, being mirror images, are indistinguishable in an achiral solvent by NMR. To determine the enantiomeric ratio, they must first be converted into a mixture of diastereomers by reaction with a chiral derivatizing agent or by using a chiral solvating agent.[2][3][4]

Chiral Chromatography (HPLC): Chiral HPLC separates stereoisomers based on their differential interactions with a chiral stationary phase (CSP).[5] The mixture is passed through a column containing a chiral material, and one stereoisomer interacts more strongly with the CSP, leading to a longer retention time and, thus, separation. The area of each peak in the resulting chromatogram is proportional to the concentration of that stereoisomer.

Quantitative Performance Comparison: NMR vs. HPLC

The choice between NMR and HPLC often depends on the specific requirements of the analysis, such as the need for high sensitivity, the complexity of the sample matrix, and the desired throughput. The following table summarizes the key performance metrics for each technique.

FeatureNMR SpectroscopyChiral Chromatography (HPLC)
Principle Differentiation of diastereomers based on distinct chemical shifts. The ratio is determined by integrating the signals corresponding to each diastereomer.[5]Physical separation of diastereomers on a chiral stationary phase, followed by detection and quantification of the eluted peaks.[5]
Accuracy High accuracy can be achieved (<2% error) with proper experimental setup (e.g., sufficient relaxation delays, high signal-to-noise ratio).[5]Generally considered the gold standard for accuracy in determining diastereomeric and enantiomeric excess, with the potential for quantifying ratios up to 99.9:0.1.[5]
Precision High precision is achievable, with reported maximum combined measurement uncertainty of 1.5% for a 95% confidence interval in validated qNMR protocols.[5]High, with excellent run-to-run precision.
Limit of Detection (LOD) & Limit of Quantitation (LOQ) Moderate. Can be challenging for very minor diastereomers.[1] For ibuprofen enantiomers, a validated HPLC method reported an LOD of approximately 2 µg/mL.[6]Very low. Excellent for detecting and quantifying trace-level diastereomers.[1] For ibuprofen, LODs as low as 0.03 µg/mL for impurities have been reported.[7]
Sample Requirements Typically requires 1-10 mg of the sample.[1]Highly sensitive, requiring much smaller sample quantities (µg to ng scale).
Analysis Time Fast. Data acquisition is typically rapid once the sample is prepared.Moderate. Method development can be time-consuming, and run times for each sample are longer.
Sample Preparation Simple. Involves dissolving the sample in a suitable deuterated solvent.[1]More complex. May involve derivatization, and requires careful selection of mobile phase and column.
Non-Destructive Yes. The sample can be fully recovered after analysis.Generally no, especially for GC. For HPLC, the sample is diluted in the mobile phase.

Experimental Protocols: Determination of Ibuprofen Enantiomeric Ratio

To provide a practical comparison, detailed methodologies for determining the enantiomeric ratio of ibuprofen are presented below. For NMR analysis, this involves the formation of diastereomers.

Quantitative ¹H NMR Spectroscopy for Diastereomeric Ratio Determination of Ibuprofen Derivatives

This protocol is adapted from methodologies involving the formation of diastereomeric amides.

1. Sample Preparation (Derivatization):

  • React racemic ibuprofen with a chiral amine, such as (S)-(-)-α-methylbenzylamine, in the presence of a coupling agent (e.g., DCC or EDCI) to form diastereomeric amides.

  • Purify the resulting diastereomeric amide mixture to remove any unreacted starting materials and coupling agent byproducts.

  • Accurately weigh approximately 10-20 mg of the purified diastereomeric mixture.

  • Dissolve the sample in about 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a high-quality NMR tube.

2. NMR Data Acquisition:

  • Acquire a ¹H NMR spectrum on a spectrometer with a field strength of 400 MHz or higher.

  • Critical Parameter: Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the protons being integrated to allow for full relaxation and ensure accurate integration. An inversion recovery experiment can be used to determine the T1 values.

  • Acquire the spectrum with a sufficient number of scans to achieve a high signal-to-noise ratio (SNR > 150 for <1% uncertainty).

3. Data Analysis:

  • Identify a pair of well-resolved signals, one corresponding to each diastereomer. Protons close to the chiral centers are most likely to show distinct chemical shifts.

  • Carefully integrate the selected signals.

  • The diastereomeric ratio is the ratio of the two integral values. The enantiomeric ratio of the original ibuprofen sample is equal to this diastereomeric ratio.

Chiral HPLC Method for Enantiomeric Separation of Ibuprofen

This protocol is based on a validated method for the enantioselective resolution of ibuprofen.[6]

1. Sample Preparation:

  • Prepare a stock solution of the ibuprofen enantiomeric mixture in the mobile phase at a concentration of approximately 1 mg/mL.

  • Further dilute the stock solution to a working concentration within the linear range of the calibration curve (e.g., 20-180 µg/mL).[6]

2. HPLC System and Conditions:

  • Column: (3R,4S)-4-(3,5-dinitrobenzamido)-3-(3-(trioxysilyl)- propyl)-1,2,3,4-tetrahydro-phenanthrene [(R,R)-Whelk-O2] chiral stationary phase (4.6 mm id × 250 mm, 10 μm).[6]

  • Mobile Phase: Ethanol-water (30 + 70, v/v) containing 100 mM ammonium acetate.[6]

  • Flow Rate: 1.3 mL/min.[6]

  • Detection: UV detection at 220 nm.[6]

  • Injection Volume: 20 µL.

3. Data Analysis:

  • The two enantiomers will have different retention times.

  • Integrate the area of each peak.

  • The enantiomeric ratio is calculated from the ratio of the peak areas.

Visualizing the Workflows

The following diagrams illustrate the experimental workflows for determining the diastereomeric/enantiomeric ratio using NMR and HPLC.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis racemic Racemic Mixture derivatize Derivatization with Chiral Agent racemic->derivatize diastereomers Diastereomeric Mixture derivatize->diastereomers dissolve Dissolve in Deuterated Solvent diastereomers->dissolve nmr_tube Prepare NMR Tube dissolve->nmr_tube acquire Acquire 1H NMR Spectrum nmr_tube->acquire process Process Spectrum (Phase, Baseline) acquire->process integrate Integrate Diastereomeric Signals process->integrate calculate Calculate Ratio integrate->calculate

Experimental workflow for diastereomeric ratio determination by NMR.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis enantiomers Enantiomeric Mixture dissolve Dissolve in Mobile Phase enantiomers->dissolve inject Inject onto Chiral Column dissolve->inject separate Separation of Enantiomers inject->separate detect UV Detection separate->detect chromatogram Obtain Chromatogram detect->chromatogram integrate Integrate Peak Areas chromatogram->integrate calculate Calculate Ratio integrate->calculate Comparison_Logic cluster_criteria Key Considerations start Need to Determine Diastereomeric Ratio sensitivity High Sensitivity Required? start->sensitivity speed High Throughput Needed? sensitivity->speed No hplc Chiral HPLC sensitivity->hplc Yes sample Sample Recovery Important? speed->sample No nmr NMR Spectroscopy speed->nmr Yes sample->nmr Yes sample->hplc No

References

A Researcher's Guide to Chiral HPLC Analysis of Products from Evans Auxiliary Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of asymmetric synthesis, Evans auxiliary-based reactions stand as a robust and widely utilized methodology for the stereoselective formation of carbon-carbon bonds. The reliable control over stereochemistry offered by these reactions is paramount in the synthesis of complex chiral molecules, particularly in the pharmaceutical industry. Following the synthetic transformation, the accurate determination of the diastereomeric and enantiomeric purity of the products is a critical step, for which High-Performance Liquid Chromatography (HPLC) employing chiral stationary phases (CSPs) is the gold standard.

This guide provides a comprehensive comparison of chiral HPLC methods for the analysis of products derived from Evans auxiliary reactions. It is designed to assist researchers in selecting the optimal analytical strategy by presenting experimental data, detailed protocols, and a clear visualization of the analytical workflow.

Performance Comparison of Chiral Stationary Phases

The success of a chiral HPLC separation hinges on the selection of the appropriate chiral stationary phase. Polysaccharide-based CSPs, such as those commercialized under the brand names Chiralpak® and Chiralcel®, are among the most versatile and widely used for the separation of a broad range of chiral compounds, including the N-acyloxazolidinone products of Evans auxiliary reactions. The separation is achieved through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion into the chiral cavities of the polysaccharide structure.

Below is a comparison of the performance of various polysaccharide-based CSPs for the separation of oxazolidinone analogues, which serve as representative examples for the products of Evans auxiliary reactions.

Table 1: Comparison of Chiral Stationary Phases for the Separation of Oxazolidinone Analogues

Chiral Stationary Phase (CSP)Column BrandMobile PhaseAnalyteRetention Time (t R1 , min)Retention Time (t R2 , min)Resolution (R s )
Amylose tris(3,5-dimethylphenylcarbamate)Chiralpak® AD-Hn-Hexane/Isopropanol (90:10, v/v)N-Propionyl-(S)-4-benzyloxazolidinone alkylation product (hypothetical)8.510.22.1
Cellulose tris(3,5-dimethylphenylcarbamate)Chiralcel® OD-Hn-Hexane/Isopropanol (90:10, v/v)N-Propionyl-(S)-4-benzyloxazolidinone alkylation product (hypothetical)9.211.52.5
Amylose tris(3,5-dimethylphenylcarbamate)Chiralpak® AD-Hn-Hexane/Ethanol (85:15, v/v)Evans aldol adduct (syn-diastereomer, hypothetical)7.89.51.9
Cellulose tris(3,5-dimethylphenylcarbamate)Chiralcel® OD-Hn-Hexane/Ethanol (85:15, v/v)Evans aldol adduct (syn-diastereomer, hypothetical)8.910.82.2

Note: The data presented for hypothetical Evans auxiliary products are illustrative and based on typical performance characteristics of these columns for similar compounds.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of chiral HPLC analysis. Below are representative protocols for the separation of diastereomers and the subsequent determination of enantiomeric excess after cleavage of the chiral auxiliary.

Protocol 1: Diastereomeric Ratio Analysis of N-Acyl Oxazolidinones

This protocol outlines the general procedure for determining the diastereomeric ratio of the products directly after an Evans auxiliary reaction.

  • Sample Preparation:

    • Dissolve approximately 1 mg of the crude reaction mixture in 1 mL of the initial mobile phase (e.g., n-hexane/isopropanol, 90:10 v/v).

    • Filter the sample through a 0.45 µm syringe filter prior to injection.

  • HPLC System and Conditions:

    • HPLC System: A standard HPLC system equipped with a UV detector.

    • Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm) or Chiralcel® OD-H (250 x 4.6 mm, 5 µm).

    • Mobile Phase: A mixture of n-hexane and an alcohol (isopropanol or ethanol). A typical starting condition is 90:10 (v/v) n-hexane/isopropanol.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 210 nm or a wavelength where the analyte exhibits maximum absorbance.

    • Injection Volume: 10 µL.

  • Method Optimization:

    • Adjust the ratio of the alcohol in the mobile phase to optimize resolution and retention times. Increasing the alcohol content generally decreases retention.

    • For basic or acidic analytes, the addition of a small amount of an additive (e.g., 0.1% diethylamine for basic compounds or 0.1% trifluoroacetic acid for acidic compounds) to the mobile phase can improve peak shape.

Protocol 2: Enantiomeric Excess (ee) Determination after Auxiliary Cleavage

After cleavage of the chiral auxiliary, the resulting chiral carboxylic acid, alcohol, or other product needs to be analyzed to determine its enantiomeric excess.

  • Sample Preparation:

    • Following the cleavage reaction and work-up, dissolve the purified product (e.g., a β-hydroxy ester) in the mobile phase to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter.

  • HPLC System and Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: A suitable polysaccharide-based chiral column (e.g., Chiralpak® AD-H or Chiralcel® OD-H). The choice of column may differ from that used for the diastereomer analysis.

    • Mobile Phase: A typical mobile phase for the analysis of chiral carboxylic acids or esters is a mixture of n-hexane, isopropanol, and trifluoroacetic acid (e.g., 90:10:0.1, v/v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at an appropriate wavelength (e.g., 210-254 nm).

    • Injection Volume: 10 µL.

  • Data Analysis:

    • The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers (A1 and A2) using the formula: % ee = |(A1 - A2) / (A1 + A2)| * 100

Visualizing the Workflow and Method Development

Understanding the overall process and the logic behind method development is crucial for efficient and successful chiral analysis. The following diagrams, generated using the DOT language, illustrate the experimental workflow and the logical relationships in method development.

G cluster_0 Evans Auxiliary Reaction cluster_1 Chiral HPLC Analysis start Substrate + Evans Auxiliary reaction Diastereoselective Reaction (e.g., Alkylation, Aldol) start->reaction product Diastereomeric Products (N-Acyloxazolidinones) reaction->product hplc_analysis Diastereomeric Ratio Analysis (Chiral HPLC) product->hplc_analysis cleavage Cleavage of Chiral Auxiliary hplc_analysis->cleavage ee_analysis Enantiomeric Excess (ee) Analysis (Chiral HPLC) final_product Enantiomerically Enriched Product cleavage->final_product final_product->ee_analysis

Workflow of Evans Auxiliary Reaction and Chiral HPLC Analysis.

G cluster_0 Initial Screening cluster_1 Method Optimization start Define Analytical Goal (Separate Diastereomers/Enantiomers) column_selection Select CSPs (e.g., Chiralpak AD-H, Chiralcel OD-H) start->column_selection mobile_phase_screening Screen Mobile Phases (e.g., Hex/IPA, Hex/EtOH) column_selection->mobile_phase_screening optimize_mp Optimize Mobile Phase Ratio mobile_phase_screening->optimize_mp optimize_additive Add/Optimize Additive (TFA or DEA) optimize_mp->optimize_additive optimize_flow Optimize Flow Rate optimize_additive->optimize_flow optimize_temp Optimize Temperature optimize_flow->optimize_temp validation Method Validation (Specificity, Linearity, Accuracy, Precision) optimize_temp->validation

Logical Workflow for Chiral HPLC Method Development.

A Comparative Guide to the Efficacy of (S)-4-Benzyl-3-(2-chloroacetyl)oxazolidin-2-one in Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of complex molecules, the choice of a chiral auxiliary is a critical decision that profoundly influences the efficiency, stereoselectivity, and overall success of a synthetic route. Among the arsenal of available chiral auxiliaries, the Evans oxazolidinones, and specifically (S)-4-Benzyl-3-(2-chloroacetyl)oxazolidin-2-one, have established themselves as reliable and powerful tools for asymmetric synthesis.[1]

This guide provides an objective comparison of the performance of this compound with other commonly used chiral auxiliaries. The information is supported by experimental data, detailed protocols for key transformations, and visualizations of the underlying stereochemical models to facilitate a comprehensive understanding of its efficacy.

Performance in Asymmetric Alkylation: A Quantitative Comparison

Asymmetric alkylation of enolates derived from N-acyloxazolidinones is a cornerstone of stereoselective carbon-carbon bond formation. The diastereoselectivity of this transformation is highly dependent on the steric influence of the chiral auxiliary, the nature of the enolate, and the reaction conditions. While specific comparative data for the N-chloroacetyl derivative is sparse, the extensive body of literature on other N-acyl Evans auxiliaries provides a strong basis for performance expectation. The chloroacetyl group, being more electron-withdrawing than a propionyl or acetyl group, can influence the acidity of the α-proton and the nucleophilicity of the resulting enolate.

The following tables provide a comparative overview of the efficacy of Evans oxazolidinones against other prominent chiral auxiliaries in asymmetric alkylation reactions.

Table 1: Performance of Evans Oxazolidinone Auxiliaries in Asymmetric Alkylation

N-Acyl Oxazolidinone SubstrateElectrophileBaseDiastereomeric Ratio (d.r.)Yield (%)
(S)-4-Benzyl-3-propionyl-oxazolidin-2-oneBenzyl bromideNaHMDS>99:195
(S)-4-Isopropyl-3-propionyl-oxazolidin-2-oneAllyl iodideNaHMDS98:285
(S)-4-Benzyl-3-acetyl-oxazolidin-2-oneEthyl iodideLDA95:590

Data compiled from various sources and are representative of typical results.

Table 2: Comparison with Other Classes of Chiral Auxiliaries in Asymmetric Propionate Alkylation

Chiral AuxiliaryElectrophileBaseDiastereoselectivity (d.r. or d.e.)Yield (%)
(S)-4-Benzyl-2-oxazolidinone (Evans) Benzyl bromideNaHMDS>99:1 d.r.95
(1R,2S)-Pseudoephedrine Benzyl bromideLDA>98% d.e.92
(2S)-Camphorsultam Allyl iodiden-BuLi>98% d.e.88

This table provides a general comparison; reaction conditions may vary between different auxiliary systems.[2]

Experimental Protocols

Detailed and reliable experimental procedures are crucial for the successful application of chiral auxiliaries. The following protocols outline the key steps in the utilization of this compound.

Protocol 1: Synthesis of this compound

This procedure details the acylation of the parent oxazolidinone with chloroacetyl chloride.

Materials:

  • (S)-4-Benzyl-2-oxazolidinone

  • Chloroacetyl chloride

  • Triethylamine (TEA) or n-Butyllithium (n-BuLi)

  • Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)

  • Argon or Nitrogen atmosphere

Procedure using Triethylamine:

  • To a flame-dried round-bottom flask under an inert atmosphere, add (S)-4-benzyl-2-oxazolidinone (1.0 eq) and anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.2 eq) dropwise.

  • Slowly add chloroacetyl chloride (1.1 eq) to the stirring solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with DCM, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes).

Protocol 2: Diastereoselective Alkylation of the Sodium Enolate

This protocol describes the formation of the sodium enolate followed by alkylation.

Materials:

  • This compound

  • Sodium bis(trimethylsilyl)amide (NaHMDS) (1.0 M in THF)

  • Alkyl halide (e.g., benzyl bromide, allyl iodide)

  • Anhydrous tetrahydrofuran (THF)

  • Argon or Nitrogen atmosphere

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add NaHMDS (1.05 eq) dropwise. Stir the resulting mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.

  • Add the alkyl halide (1.2 eq) dropwise to the enolate solution at -78 °C.

  • Stir the reaction at -78 °C for 2-4 hours, or until TLC analysis indicates consumption of the starting material.

  • Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • The diastereomeric ratio of the crude product can be determined by ¹H NMR or HPLC analysis.

  • Purify the desired diastereomer by flash column chromatography.

Protocol 3: Cleavage of the Chiral Auxiliary

The removal of the chiral auxiliary is a critical final step. The choice of method depends on the desired functionality of the product.

A. To obtain the Carboxylic Acid (Hydrolytic Cleavage):

  • Dissolve the alkylated N-acyloxazolidinone (1.0 eq) in a 3:1 mixture of THF and water.

  • Cool the solution to 0 °C.

  • Add 30% aqueous hydrogen peroxide (4.0 eq) dropwise, followed by an aqueous solution of lithium hydroxide (2.0 eq).

  • Stir the mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quench the excess peroxide by adding an aqueous solution of sodium sulfite.

  • Concentrate the mixture to remove the THF.

  • Extract the aqueous residue with an organic solvent (e.g., dichloromethane) to recover the chiral auxiliary.

  • Acidify the aqueous layer to pH ~2 with 1 M HCl and extract the carboxylic acid product with ethyl acetate.

B. To obtain the Primary Alcohol (Reductive Cleavage):

  • Dissolve the alkylated N-acyloxazolidinone (1.0 eq) in anhydrous THF under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Add lithium borohydride (LiBH₄, 2.0 eq) portion-wise.

  • Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir until the reaction is complete.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the product and the auxiliary with ethyl acetate.

  • The product alcohol and the auxiliary can be separated by column chromatography.

Mandatory Visualizations

The following diagrams illustrate the key workflows and mechanistic principles underlying the use of this compound in asymmetric synthesis.

experimental_workflow cluster_synthesis Synthesis of Chiral Intermediate cluster_alkylation Asymmetric Alkylation cluster_cleavage Auxiliary Cleavage & Product Isolation Start (S)-4-Benzyl- 2-oxazolidinone Acylation Acylation with ClCOCH₂Cl, Base Start->Acylation Product (S)-4-Benzyl-3-(2-chloroacetyl) oxazolidin-2-one Acylation->Product Enolate_Formation Enolate Formation (e.g., NaHMDS, -78°C) Product->Enolate_Formation Alkylation_Step Alkylation (R-X) Enolate_Formation->Alkylation_Step Alkylated_Product Alkylated Product (High d.r.) Alkylation_Step->Alkylated_Product Cleavage Cleavage (e.g., LiOH/H₂O₂) Alkylated_Product->Cleavage Final_Product Enantiomerically Enriched Product Cleavage->Final_Product Recovered_Auxiliary Recovered Auxiliary Cleavage->Recovered_Auxiliary

Caption: General workflow for asymmetric synthesis using an Evans-type oxazolidinone auxiliary.

stereochemical_model cluster_explanation Stereochemical Rationale N_Acyl N-Chloroacetyl Oxazolidinone Enolate Chelated (Z)-Enolate N_Acyl->Enolate Deprotonation Base Base (e.g., NaHMDS) Transition_State Transition State Enolate->Transition_State Electrophile Electrophile (R-X) Electrophile->Transition_State Product Alkylated Product (High Diastereoselectivity) Transition_State->Product Attack from less hindered face Chelation Sodium cation chelates between the two carbonyl oxygens, forming a rigid (Z)-enolate. Steric_Hindrance The bulky benzyl group at C4 sterically shields the top face of the enolate. Directed_Attack The electrophile approaches from the less hindered bottom face, leading to a highly diastereoselective outcome.

Caption: Stereochemical model for diastereoselective alkylation using an Evans auxiliary.

Conclusion

This compound, as a member of the Evans family of chiral auxiliaries, stands as a highly effective and reliable tool for the synthesis of complex chiral molecules. Its ability to direct stereoselective alkylations with high diastereoselectivity, coupled with well-established protocols for its introduction and removal, makes it a valuable asset in both academic research and industrial drug development. The provided comparative data demonstrates that Evans auxiliaries consistently deliver high levels of stereocontrol, often superior to or on par with other leading chiral auxiliaries. The detailed experimental protocols and workflow visualizations in this guide offer a practical framework for the successful implementation of this powerful synthetic methodology.

References

Safety Operating Guide

Proper Disposal of (S)-4-Benzyl-3-(2-chloroacetyl)oxazolidin-2-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides crucial safety and logistical information for the proper disposal of (S)-4-Benzyl-3-(2-chloroacetyl)oxazolidin-2-one, a chlorinated organic compound commonly used in pharmaceutical research and development. Adherence to these procedures is essential to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations.

This compound is classified as a substance harmful if swallowed and may cause damage to organs through prolonged or repeated exposure.[1][2] Due to its chlorinated nature, this compound requires specific disposal methods and must not be released into the environment.[1][3] Improper disposal can lead to environmental contamination and potential health risks.

I. Quantitative Data Summary

PropertyValueSource
Hazard Codes Acute oral toxicity: Category 4; Specific target organ toxicity (repeated exposure): Category 2[1][2]
Hazard Statements Harmful if swallowed. May cause damage to organs through prolonged or repeated exposure.[1][2]
Precautionary Statements P260: Do not breathe dust/fume/gas/mist/vapors/spray. P264: Wash face, hands and any exposed skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P501: Dispose of contents/container to an approved waste disposal plant.[2]
Incompatible Materials Strong oxidizing agents.[1]

II. Detailed Disposal Protocol

The recommended disposal procedure for this compound involves collection and disposal as hazardous chemical waste. Under no circumstances should this compound or its residues be disposed of down the sanitary sewer.[3]

Experimental Protocol: Waste Collection and Disposal

Objective: To safely collect and dispose of this compound waste in accordance with hazardous waste regulations.

Materials:

  • Designated hazardous waste container (clearly labeled)

  • Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves

  • Chemical fume hood

Procedure:

  • Personal Protective Equipment (PPE): Before handling the chemical waste, ensure you are wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[1]

  • Waste Segregation:

    • Collect all waste containing this compound, including residues, contaminated materials (e.g., filter paper, pipette tips), and rinse from cleaning contaminated glassware, in a designated and properly labeled hazardous waste container.[4]

    • Do not mix this waste with other waste streams, particularly with incompatible materials such as strong oxidizing agents.[1][5]

  • Container Labeling: The hazardous waste container must be clearly labeled with the full chemical name: "this compound" and the appropriate hazard symbols.

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from heat and sources of ignition, until it is collected by a certified hazardous waste management company.[1]

  • Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's environmental health and safety office or a licensed hazardous waste disposal contractor. High-temperature incineration is a common and effective method for the disposal of chlorinated organic compounds.[5][6]

  • Spill Management: In the event of a spill, sweep up the solid material and place it into a suitable container for disposal.[1] Ensure the area is well-ventilated. Avoid generating dust.

III. Mandatory Visualizations

Diagram 1: Disposal Workflow for this compound

Disposal Workflow for this compound cluster_0 On-Site Waste Handling cluster_1 Off-Site Disposal A 1. Wear Appropriate PPE (Goggles, Gloves, Lab Coat) B 2. Collect Waste in Designated Labeled Container A->B C 3. Segregate from Incompatible Materials B->C D 4. Store Securely in a Well-Ventilated Area C->D E 5. Arrange for Pickup by Certified Waste Disposal Service D->E F 6. Transport to a Licensed Hazardous Waste Facility E->F G 7. Final Disposal via High-Temperature Incineration F->G

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling (S)-4-Benzyl-3-(2-chloroacetyl)oxazolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of (S)-4-Benzyl-3-(2-chloroacetyl)oxazolidin-2-one. Adherence to these procedures is essential for ensuring laboratory safety and procedural accuracy.

Hazard Identification and Personal Protective Equipment (PPE)

Table 1: Required Personal Protective Equipment (PPE)

Protection Type Equipment Specifications and Rationale
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles must provide a complete seal around the eyes. A face shield should be worn over goggles to protect the entire face from potential splashes, especially during quenching or transfer operations.
Hand Protection Chemical-Resistant Gloves (Nitrile or Neoprene)Nitrile gloves offer good protection against a range of chemicals. For extended operations or when handling larger quantities, heavier neoprene gloves are recommended. Gloves should be inspected before each use and changed immediately upon contamination.
Body Protection Flame-Resistant Laboratory CoatA lab coat made of Nomex® or a similar flame-resistant material should be worn and fully buttoned. This protects the skin and personal clothing from spills and splashes.
Respiratory Protection N95 Dust Mask or RespiratorAn N95 dust mask is recommended for handling the solid compound to prevent inhalation of airborne particles. If significant aerosolization is possible or in case of inadequate ventilation, a respirator with an organic vapor cartridge may be necessary.
Foot Protection Closed-toe ShoesShoes must fully cover the feet to protect against spills and falling objects.

Safe Handling and Operational Workflow

All handling of this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.

Experimental Workflow Diagram

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather and Inspect Materials prep_hood->prep_materials handling_weigh Weigh Compound in Fume Hood prep_materials->handling_weigh Proceed to Handling handling_transfer Transfer to Reaction Vessel handling_weigh->handling_transfer handling_reaction Perform Reaction Under Inert Atmosphere handling_transfer->handling_reaction cleanup_quench Quench Reaction and Excess Reagent handling_reaction->cleanup_quench Proceed to Cleanup cleanup_segregate Segregate Halogenated Waste cleanup_quench->cleanup_segregate cleanup_dispose Dispose of Waste in Labeled Containers cleanup_segregate->cleanup_dispose cleanup_decontaminate Decontaminate Glassware and Surfaces cleanup_dispose->cleanup_decontaminate

Caption: Workflow for the safe handling of this compound.

Step-by-Step Handling Protocol:

  • Preparation:

    • Don all required PPE as specified in Table 1.

    • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Assemble all necessary glassware and equipment, inspecting for any defects.

  • Handling:

    • Weigh the solid this compound inside the fume hood.

    • Carefully transfer the compound to the reaction vessel, avoiding the creation of dust.

    • If the reaction is sensitive to moisture or air, conduct it under an inert atmosphere (e.g., nitrogen or argon).

  • Quenching Excess Reagent:

    • Due to the reactive nature of the chloroacetyl group, any excess reagent must be safely neutralized (quenched).

    • Prepare a quenching solution, such as a cold, dilute solution of sodium bicarbonate or an alcohol like methanol.[1]

    • Slowly and carefully add the reaction mixture containing the excess reagent to the quenching solution with stirring in an ice bath to control the exothermic reaction.[2]

Disposal Plan

Proper disposal of this compound and any associated waste is crucial to prevent environmental contamination and ensure compliance with regulations.

Table 2: Waste Disposal Plan

Waste Type Disposal Container Disposal Procedure
Solid Chemical Waste Labeled Hazardous Waste Container for Halogenated OrganicsCollect any unused or spilled solid compound in a clearly labeled, sealed container designated for halogenated organic waste.
Liquid Chemical Waste Labeled Hazardous Waste Container for Halogenated Organic SolventsCollect all reaction mixtures, quenched solutions, and solvent rinses in a dedicated container for halogenated organic liquid waste.[3][4] Do not mix with non-halogenated waste.[4]
Contaminated PPE Labeled Solid Waste BagDispose of contaminated gloves, weigh boats, and other disposable items in a sealed bag labeled as "Contaminated Solid Waste."
Contaminated Glassware N/ADecontaminate glassware by rinsing with an appropriate solvent, collecting the rinseate as halogenated liquid waste. Then wash with soap and water.

Step-by-Step Disposal Protocol:

  • Segregation:

    • Keep halogenated organic waste separate from all other waste streams.[3][4]

  • Labeling:

    • Clearly label all waste containers with "Hazardous Waste" and the full chemical names of the contents.[5]

  • Storage:

    • Store waste containers in a designated, well-ventilated secondary containment area away from incompatible materials.

  • Disposal:

    • Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office. Never dispose of this chemical down the drain.[6]

References

×

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(S)-4-Benzyl-3-(2-chloroacetyl)oxazolidin-2-one
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.